molecular formula C96H123N19O22 B10857862 AF12198

AF12198

Cat. No.: B10857862
M. Wt: 1895.1 g/mol
InChI Key: VASLMBMCJADVGR-UHFFFAOYSA-N
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Description

AF12198 is a useful research compound. Its molecular formula is C96H123N19O22 and its molecular weight is 1895.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(2-acetamido-3-phenylpropanoyl)amino]-5-[[1-[[1-[2-[[2-[[1-[[1-[[5-amino-1-[2-[[1-[[1-[[1-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]azetidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C96H123N19O22/c1-51(2)41-69(83(98)124)107-92(133)77-24-16-38-113(77)95(136)75(42-52(3)4)111-84(125)53(5)102-86(127)71(44-57-25-29-61(118)30-26-57)110-93(134)78-37-40-115(78)94(135)68(33-35-79(97)120)106-88(129)72(45-58-27-31-62(119)32-28-58)108-89(130)73(46-59-48-99-65-21-13-11-19-63(59)65)104-80(121)50-101-91(132)76-23-15-39-114(76)96(137)82(54(6)116)112-90(131)74(47-60-49-100-66-22-14-12-20-64(60)66)109-85(126)67(34-36-81(122)123)105-87(128)70(103-55(7)117)43-56-17-9-8-10-18-56/h8-14,17-22,25-32,48-49,51-54,67-78,82,99-100,116,118-119H,15-16,23-24,33-47,50H2,1-7H3,(H2,97,120)(H2,98,124)(H,101,132)(H,102,127)(H,103,117)(H,104,121)(H,105,128)(H,106,129)(H,107,133)(H,108,130)(H,109,126)(H,110,134)(H,111,125)(H,112,131)(H,122,123)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASLMBMCJADVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCN3C(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H123N19O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1895.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of AF12198

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF12198 is a synthetic 15-mer peptide antagonist that selectively targets the human type I interleukin-1 receptor (IL-1RI). By competitively inhibiting the binding of interleukin-1 (IL-1), this compound effectively blocks the initiation of the pro-inflammatory signaling cascade mediated by this receptor. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, its impact on downstream signaling pathways, and a summary of its in vitro and in vivo effects. The information presented is intended to support further research and development of this and similar IL-1RI antagonists.

Introduction to this compound

This compound is a novel, low molecular weight peptide with the sequence Ac-FEWTPGWYQJYALPL-NH2, where 'J' represents the unnatural amino acid 2-azetidine-1-carboxylic acid.[1] It was identified through the screening of phage display libraries as a potent and selective antagonist of the human type I IL-1 receptor.[1] The IL-1 signaling pathway is a critical component of the inflammatory response, and its dysregulation is implicated in a wide range of inflammatory diseases. By blocking the binding of both IL-1α and IL-1β to IL-1RI, this compound presents a targeted approach to modulating IL-1-driven inflammation.

Binding Characteristics and Selectivity

This compound exhibits a high affinity and selectivity for the human type I IL-1 receptor. This selective binding is the foundational step in its mechanism of action, preventing the native ligands, IL-1α and IL-1β, from initiating their pro-inflammatory signaling cascade.

Quantitative Binding Data

The binding affinity and inhibitory concentrations of this compound have been characterized in various in vitro assays. The following table summarizes the key quantitative data available.

ParameterTargetCell Line/SystemValueReference
IC50 Human IL-1RICompetitive Binding Assay8 nM[1]
IC50 Human IL-1RIICompetitive Binding Assay> 6.7 µM[1]
IC50 Murine IL-1RICompetitive Binding Assay> 200 µM[1]
Experimental Protocol: Competitive Binding Assay

While the specific, detailed protocol used for this compound is not publicly available, a general protocol for a competitive IL-1RI binding assay is as follows:

  • Cell Culture: Human cells expressing IL-1RI (e.g., human dermal fibroblasts) are cultured to confluence in appropriate media.

  • Radioligand Preparation: Radiolabeled IL-1 (e.g., 125I-IL-1α) is prepared to a known specific activity.

  • Competition Reaction: Cells are incubated with a fixed concentration of the radiolabeled IL-1 in the presence of increasing concentrations of unlabeled this compound or a control antagonist.

  • Incubation and Washing: The reaction is allowed to reach equilibrium, after which the cells are washed extensively to remove unbound radioligand.

  • Quantification: The amount of bound radioactivity is quantified using a gamma counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 value is determined as the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled IL-1.

Downstream Signaling Pathways

Upon binding of IL-1 to IL-1RI and its co-receptor IL-1RAcP, a downstream signaling cascade is initiated, leading to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), including p38 and JNK.[2][3] These transcription factors then drive the expression of a wide array of pro-inflammatory genes. This compound, by preventing the initial ligand-receptor interaction, is expected to inhibit these downstream events.

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1 IL-1α / IL-1β IL-1RI IL-1RI IL-1->IL-1RI Binds This compound This compound This compound->IL-1RI Blocks IL-1RAcP IL-1RAcP IL-1RI->IL-1RAcP Recruits MyD88 MyD88 IL-1RAcP->MyD88 Activates IRAKs IRAKs MyD88->IRAKs Recruits TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKKs MAPKKs TAK1->MAPKKs IκB IκB IKK_complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates MAPKs MAPKs (p38, JNK) MAPKKs->MAPKs Phosphorylates MAPKs->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Promotes

Figure 1: Simplified IL-1 Signaling Pathway and the inhibitory action of this compound.
Inhibition of NF-κB and MAPK Activation

A standard Western blot protocol to assess the effect of this compound on IL-1-induced MAPK phosphorylation would involve the following steps:

  • Cell Culture and Treatment: Cells responsive to IL-1 (e.g., human dermal fibroblasts) are serum-starved and then pre-treated with varying concentrations of this compound for a specified time before stimulation with a known concentration of IL-1β for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of p38 and JNK. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate and imaged. The membrane can be stripped and re-probed for total p38 and JNK as loading controls.

  • Analysis: The intensity of the phosphorylated protein bands is normalized to the total protein bands to determine the relative level of phosphorylation.

Western_Blot_Workflow Start Start Cell_Culture Cell Culture & Serum Starvation Start->Cell_Culture Treatment Pre-treat with this compound then stimulate with IL-1β Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-phospho-p38) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Figure 2: General workflow for Western blot analysis of MAPK phosphorylation.

In Vitro Efficacy

The antagonistic activity of this compound has been demonstrated through its ability to inhibit IL-1-induced expression of pro-inflammatory mediators in relevant human cell types.

Inhibition of IL-8 Production in Human Dermal Fibroblasts

This compound effectively inhibits the production of the chemokine Interleukin-8 (IL-8) in human dermal fibroblasts stimulated with IL-1.[1]

ParameterCell TypeStimulusValueReference
IC50 Human Dermal FibroblastsIL-125 nM[1]

A representative protocol for this assay is as follows:

  • Cell Culture: Human dermal fibroblasts are seeded in multi-well plates and grown to near confluence.

  • Treatment: The cells are pre-incubated with various concentrations of this compound for a defined period before the addition of a sub-maximal stimulatory concentration of IL-1α or IL-1β.

  • Incubation: The cells are incubated for a sufficient time to allow for IL-8 production and secretion (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatants are collected.

  • ELISA: The concentration of IL-8 in the supernatants is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of IL-8 production is calculated for each concentration of this compound, and the IC50 value is determined.

Inhibition of ICAM-1 Expression in Endothelial Cells

This compound has also been shown to inhibit the IL-1-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells.[1]

ParameterCell TypeStimulusValueReference
IC50 Endothelial CellsIL-19 nM[1]

The following is a general protocol for assessing ICAM-1 expression by flow cytometry:

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) or another suitable endothelial cell line are cultured to confluence in multi-well plates.

  • Treatment: Cells are pre-treated with a range of this compound concentrations prior to stimulation with IL-1α or IL-1β.

  • Incubation: The cells are incubated for a period sufficient to allow for the surface expression of ICAM-1 (e.g., 18-24 hours).

  • Cell Detachment: The cells are detached from the plates using a non-enzymatic cell dissociation solution.

  • Staining: The cells are incubated with a fluorescently labeled monoclonal antibody specific for human ICAM-1. An isotype-matched control antibody is used to determine background fluorescence.

  • Flow Cytometry: The fluorescence intensity of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The mean fluorescence intensity (MFI) is determined for each treatment condition. The percentage of inhibition of ICAM-1 expression is calculated, and the IC50 is determined.

In Vivo Efficacy in Cynomolgus Monkeys

The in vivo activity of this compound has been demonstrated in cynomolgus monkeys, where it blocks the ex vivo induction of IL-6 in response to IL-1.[1]

Inhibition of Ex Vivo IL-6 Production

Following intravenous infusion of this compound, whole blood samples from cynomolgus monkeys show a reduced capacity to produce IL-6 upon ex vivo stimulation with IL-1.[1]

Experimental Protocol: Ex Vivo IL-6 Induction Assay

Based on established methods for evaluating IL-1 antagonists in non-human primates, the likely protocol is as follows:[4]

  • Animal Dosing: Cynomolgus monkeys receive an intravenous infusion of this compound at a specified dose and duration.

  • Blood Collection: Blood samples are collected at various time points before, during, and after the infusion.

  • Ex Vivo Stimulation: Aliquots of whole blood are stimulated with a predetermined concentration of human IL-1β or a vehicle control.

  • Incubation: The blood samples are incubated for a set period (e.g., 4-6 hours) at 37°C to allow for cytokine production.

  • Plasma Separation: Plasma is separated from the blood cells by centrifugation.

  • ELISA: The concentration of IL-6 in the plasma is measured using a specific ELISA.

  • Data Analysis: The level of IL-1-induced IL-6 production at each time point is compared to the pre-dose baseline to determine the in vivo inhibitory effect of this compound.

InVivo_Workflow Start Start Dosing Intravenous Infusion of this compound into Cynomolgus Monkey Start->Dosing Blood_Collection Blood Collection (pre- and post-infusion) Dosing->Blood_Collection ExVivo_Stimulation Ex Vivo Stimulation of Whole Blood with IL-1β Blood_Collection->ExVivo_Stimulation Incubation Incubation ExVivo_Stimulation->Incubation Plasma_Separation Plasma Separation Incubation->Plasma_Separation ELISA IL-6 ELISA Plasma_Separation->ELISA Analysis Data Analysis ELISA->Analysis End End Analysis->End

Figure 3: Workflow for the in vivo evaluation of this compound in cynomolgus monkeys.

Conclusion

This compound is a selective and potent peptide antagonist of the human type I IL-1 receptor. Its mechanism of action is centered on the competitive inhibition of IL-1 binding to IL-1RI, thereby preventing the initiation of the downstream NF-κB and MAPK signaling pathways that drive the expression of key pro-inflammatory mediators. This has been demonstrated by its ability to inhibit IL-1-induced IL-8 production and ICAM-1 expression in vitro, and to block IL-1-induced IL-6 production in an in vivo primate model. Further investigation into the detailed pharmacokinetics and the direct effects on downstream signaling intermediates will provide a more complete understanding of the therapeutic potential of this compound.

References

AF12198: A Potent Peptide Antagonist of the Human Interleukin-1 Receptor Type 1 (IL-1R1)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Binding Affinity and Mechanism of Action

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of AF12198, a novel peptide antagonist, to the human Interleukin-1 Receptor Type 1 (IL-1R1). This compound has demonstrated significant potential in modulating IL-1-mediated inflammatory responses. This document details the quantitative binding affinity data, the experimental methodologies used for its determination, and the underlying signaling pathways affected.

Quantitative Binding Affinity of this compound to IL-1R1

This compound is a 15-amino acid peptide (Ac-FEWTPGWYQJYALPL-NH2, where J is the unnatural amino acid 2-azetidine-1-carboxylic acid) that selectively binds to the human type I IL-1 receptor.[1] It does not show significant binding to the human type II receptor or the murine type I receptor.[1] The binding affinity of this compound has been quantified through various in vitro assays, with the resulting half-maximal inhibitory concentration (IC50) values summarized below.

Assay TypeCell Line/SystemMeasured EffectIC50 Value (nM)Reference
Competitive Binding AssayHuman Type I IL-1 ReceptorInhibition of 125I-IL-1α binding8[2]
IL-8 Production Inhibition AssayHuman Dermal FibroblastsInhibition of IL-1 induced IL-8 production25[1]
ICAM-1 Expression Inhibition AssayEndothelial CellsInhibition of IL-1 induced ICAM-1 expression9[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in determining the binding affinity and functional activity of this compound.

Competitive Binding Assay

This assay quantifies the ability of this compound to compete with the natural ligand, IL-1α, for binding to the human IL-1R1.

Materials:

  • Recombinant human IL-1R1

  • Radiolabeled 125I-IL-1α

  • This compound peptide

  • Binding buffer (e.g., PBS with 0.1% BSA)

  • 96-well filtration plates

  • Vacuum manifold

  • Gamma counter

Protocol:

  • Plate Preparation: Pre-coat 96-well filtration plates with a solution to reduce non-specific binding.

  • Reaction Mixture: In each well, combine a constant concentration of recombinant human IL-1R1 and 125I-IL-1α with varying concentrations of this compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).

  • Filtration: Separate bound from free 125I-IL-1α by vacuum filtration. The receptor-ligand complexes will be retained on the filter.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity of the filters in a gamma counter.

  • Data Analysis: Plot the percentage of bound 125I-IL-1α against the concentration of this compound. The IC50 value is determined as the concentration of this compound that inhibits 50% of the specific binding of 125I-IL-1α.

IL-1-induced IL-8 Production Inhibition Assay

This cell-based assay assesses the functional ability of this compound to block the downstream signaling of IL-1R1, specifically the production of the pro-inflammatory chemokine IL-8.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human IL-1β

  • This compound peptide

  • ELISA kit for human IL-8

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed HDFs into 96-well plates and allow them to adhere and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 1 hour).

  • Stimulation: Add a constant concentration of recombinant human IL-1β to the wells to stimulate IL-8 production.

  • Incubation: Incubate the plates for a duration sufficient for IL-8 production and secretion (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatants from each well.

  • ELISA: Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the concentration of IL-8 against the concentration of this compound. The IC50 value is the concentration of this compound that inhibits 50% of the IL-1β-induced IL-8 production.

IL-1-induced Intercellular Adhesion Molecule-1 (ICAM-1) Expression Inhibition Assay

This assay evaluates the ability of this compound to inhibit the IL-1-induced upregulation of the cell adhesion molecule ICAM-1 on endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line

  • Endothelial cell growth medium

  • Recombinant human IL-1β

  • This compound peptide

  • Anti-human ICAM-1 antibody (conjugated to a fluorescent marker)

  • Flow cytometer or cell-based ELISA equipment

  • 24-well or 96-well cell culture plates

Protocol:

  • Cell Seeding: Culture endothelial cells in appropriate plates until they form a confluent monolayer.

  • Pre-treatment: Treat the cells with a range of concentrations of this compound for a defined pre-incubation time (e.g., 1 hour).

  • Stimulation: Add a fixed concentration of human IL-1β to induce ICAM-1 expression.

  • Incubation: Incubate the cells for a period that allows for maximal ICAM-1 expression (e.g., 6-24 hours).

  • Detection (Flow Cytometry):

    • Detach the cells from the plate.

    • Incubate the cells with a fluorescently labeled anti-human ICAM-1 antibody.

    • Wash the cells to remove unbound antibody.

    • Analyze the fluorescence intensity of the cells using a flow cytometer.

  • Detection (Cell-based ELISA):

    • Fix the cells in the plate.

    • Incubate with a primary anti-human ICAM-1 antibody.

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate and measure the absorbance.

  • Data Analysis: Plot the level of ICAM-1 expression (mean fluorescence intensity or absorbance) against the concentration of this compound. The IC50 value represents the concentration of this compound that causes a 50% reduction in IL-1β-induced ICAM-1 expression.

IL-1R1 Signaling Pathway and Mechanism of this compound Action

The binding of IL-1α or IL-1β to IL-1R1 initiates a signaling cascade that leads to the expression of numerous pro-inflammatory genes. This compound acts as a competitive antagonist, binding to IL-1R1 and preventing the binding of IL-1α and IL-1β, thereby inhibiting the downstream signaling events.

IL1R1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1 IL-1α / IL-1β IL1R1 IL-1R1 IL1->IL1R1 Binds This compound This compound This compound->IL1R1 Blocks IL1RAcP IL-1RAcP IL1R1->IL1RAcP MyD88 MyD88 IL1RAcP->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1_complex TAK1 Complex TRAF6->TAK1_complex Activates IKK_complex IKK Complex TAK1_complex->IKK_complex Activates MAPK_cascade MAPK Cascade (JNK, p38) TAK1_complex->MAPK_cascade Activates NFkB_inhibited p50/p65-IκBα IKK_complex->NFkB_inhibited Phosphorylates IκBα NFkB_active p50/p65 NFkB_inhibited->NFkB_active Releases AP1 AP-1 MAPK_cascade->AP1 Activates Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_active->Proinflammatory_Genes Induces AP1->Proinflammatory_Genes Induces IL6 IL-6 Proinflammatory_Genes->IL6 IL8 IL-8 Proinflammatory_Genes->IL8 ICAM1 ICAM-1 Proinflammatory_Genes->ICAM1

Caption: IL-1R1 Signaling Pathway and this compound Inhibition.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a cell-based inhibition assay, such as the IL-8 production or ICAM-1 expression assays.

Experimental_Workflow start Start: Seed Cells in Multi-well Plate culture Culture Cells to Desired Confluence start->culture pretreat Pre-treat with varying concentrations of this compound culture->pretreat stimulate Stimulate with constant concentration of IL-1β pretreat->stimulate incubate Incubate for specified time stimulate->incubate detect Detection & Quantification (ELISA / Flow Cytometry) incubate->detect analyze Data Analysis: Plot Dose-Response Curve detect->analyze end End: Determine IC50 Value analyze->end

Caption: General Workflow for Cell-Based Inhibition Assays.

References

An In-depth Technical Guide to the Discovery and Origin of AF12198

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF12198 is a potent and selective peptide-based antagonist of the human type I interleukin-1 (IL-1) receptor, a key mediator of inflammatory responses. This document provides a comprehensive overview of the discovery, origin, and characterization of this compound. It details the pioneering use of phage display technology to identify this novel 15-mer peptide, its mechanism of action, and its in vitro and in vivo activities. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols for the key assays used in its characterization are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this significant contribution to the field of IL-1 modulation.

Introduction

Interleukin-1 (IL-1), existing as two primary forms, IL-1α and IL-1β, is a pleiotropic cytokine that plays a central role in initiating and amplifying the inflammatory cascade.[1] By binding to the type I IL-1 receptor (IL-1RI), it triggers a signaling cascade that leads to the expression of numerous pro-inflammatory genes, including those for other cytokines, chemokines, and adhesion molecules.[1] Consequently, dysregulation of IL-1 signaling is implicated in a wide range of inflammatory and autoimmune diseases.

The discovery of the naturally occurring interleukin-1 receptor antagonist (IL-1ra) highlighted the therapeutic potential of blocking the IL-1 pathway.[1] This led to a search for novel, potent, and selective IL-1 antagonists. This compound emerged from these efforts as a first-in-class, small molecule peptide antagonist with promising in vitro and in vivo activity.[1]

Discovery and Origin of this compound

This compound was identified through the screening of recombinant peptide display libraries, a powerful technique for discovering novel ligands for biological targets.[1][2] This approach allows for the generation and screening of vast numbers of peptides to find those with high affinity and specificity for a target of interest.

The initial screening identified two families of peptides that specifically bound to the extracellular domain of the human type I IL-1 receptor.[2] Further characterization and affinity-selective screening of variants from one of these families led to the identification of significantly more potent ligands.[2] This iterative process of selection and optimization ultimately yielded this compound, a 15-mer peptide with high affinity for the human type I IL-1 receptor.[1][2]

The amino acid sequence of this compound is Ac-FEWTPGWYQJYALPL-NH2, where 'J' represents the unnatural amino acid 2-azetidine-1-carboxylic acid.[1]

Physicochemical Properties and In Vitro Activity

This compound is a low molecular weight antagonist with a molecular weight of 1895.14 g/mol and the formula C96H123N19O22.[3] It exhibits high selectivity for the human type I IL-1 receptor.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound's in vitro activity.

Table 1: Receptor Binding Affinity of this compound [3][4]

ReceptorIC50
Human Type I IL-1 Receptor8 nM
Human Type II IL-1 Receptor6.7 µM
Murine Type I IL-1 Receptor>200 µM

Table 2: Inhibition of IL-1-Induced Cellular Responses by this compound [1][4]

AssayCell TypeIC50
IL-1-induced IL-8 ProductionHuman Dermal Fibroblasts25 nM
IL-1-induced ICAM-1 ExpressionEndothelial Cells9 nM

Mechanism of Action

This compound functions as a competitive antagonist at the human type I IL-1 receptor. It binds to the receptor, thereby preventing the binding of the natural ligands, IL-1α and IL-1β. This blockade of ligand binding inhibits the subsequent intracellular signaling cascade that leads to the expression of inflammatory mediators.

Signaling Pathway

The following diagram illustrates the IL-1 signaling pathway and the inhibitory effect of this compound.

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1 IL-1α / IL-1β IL-1RI IL-1RI IL-1->IL-1RI Binds This compound This compound This compound->IL-1RI Blocks IL-1RAcP IL-1RAcP IL-1RI->IL-1RAcP Recruits MyD88 MyD88 IL-1RAcP->MyD88 Activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs NF-kB NF-κB IKK->NF-kB Activates Inflammation Inflammatory Gene Expression NF-kB->Inflammation AP-1 AP-1 MAPKs->AP-1 Activates AP-1->Inflammation Phage_Display_Workflow Start Start Library Phage Display Peptide Library Start->Library Coating Coat plate with soluble IL-1RI Library->Coating Blocking Block non-specific binding sites Coating->Blocking Incubation Incubate library with coated plate Blocking->Incubation Washing Wash to remove non-binding phage Incubation->Washing Elution Elute bound phage Washing->Elution Amplification Amplify eluted phage in E. coli Elution->Amplification Iteration Repeat panning (3-4 rounds) Amplification->Iteration Iteration->Incubation Yes Sequencing Sequence DNA of individual phage clones Iteration->Sequencing No Analysis Identify consensus peptide sequences Sequencing->Analysis Synthesis Synthesize identified peptides Analysis->Synthesis End End Synthesis->End

References

An In-Depth Technical Guide on the Biological Function of AF12198

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF12198 is a synthetic 15-mer peptide that has demonstrated significant potential as a therapeutic agent by acting as a potent and selective antagonist of the human type I interleukin-1 (IL-1) receptor (IL-1R1). Interleukin-1 is a key pro-inflammatory cytokine implicated in a wide range of inflammatory diseases. By competitively inhibiting the binding of IL-1α and IL-1β to IL-1R1, this compound effectively blocks the downstream signaling cascades that lead to the expression of inflammatory mediators. This technical guide provides a comprehensive overview of the biological function of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and a visualization of the signaling pathways involved.

Introduction to this compound

This compound is a novel, low molecular weight peptide antagonist of the human type I interleukin-1 receptor.[1] Its peptide sequence is Ac-FEWTPGWYQJYALPL-NH2, where 'J' represents the unnatural amino acid 2-azetidine-1-carboxylic acid.[1] this compound was identified through the screening of phage display libraries and has been shown to possess both in vitro and in vivo IL-1 antagonist activity.[1] Its primary biological function is to selectively bind to the human IL-1R1, thereby preventing the binding of the pro-inflammatory cytokines IL-1α and IL-1β and inhibiting their subsequent biological effects.[1] This targeted action makes this compound a promising candidate for the development of anti-inflammatory therapeutics.

Mechanism of Action

This compound functions as a competitive antagonist at the human IL-1R1. It selectively binds to this receptor, preventing the formation of the active signaling complex with the IL-1 receptor accessory protein (IL-1RAcP) that is induced by IL-1α and IL-1β. This blockade of the initial step in the IL-1 signaling cascade effectively abrogates the downstream inflammatory response.

The IL-1 Signaling Pathway

The binding of IL-1α or IL-1β to IL-1R1 initiates a conformational change that leads to the recruitment of IL-1RAcP. This dimerization of the receptor extracellular domains brings their intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity, allowing for the recruitment of the adaptor protein MyD88. MyD88, in turn, recruits and activates IL-1 receptor-associated kinases (IRAKs), particularly IRAK-4 and IRAK-1. This leads to the recruitment and activation of TNF receptor-associated factor 6 (TRAF6), which functions as an E3 ubiquitin ligase. TRAF6 then activates downstream kinases, including TGF-β-activated kinase 1 (TAK1), which subsequently activates two major signaling pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway, leading to the activation of the transcription factor activator protein-1 (AP-1). The activation of NF-κB and AP-1 results in the transcription of numerous pro-inflammatory genes, including those for cytokines like IL-8 and cell adhesion molecules like ICAM-1.

Inhibition by this compound

This compound, by binding to IL-1R1, directly competes with IL-1α and IL-1β, preventing the initial receptor activation and the subsequent recruitment of IL-1RAcP. This effectively halts the entire downstream signaling cascade, leading to the inhibition of NF-κB and AP-1 activation and the suppression of pro-inflammatory gene expression.

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1 IL-1α / IL-1β IL-1R1 IL-1R1 IL-1->IL-1R1 This compound This compound This compound->IL-1R1 Inhibits IL-1RAcP IL-1RAcP IL-1R1->IL-1RAcP Recruits MyD88 MyD88 IL-1RAcP->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (JNK, p38) TAK1->MAPKs IκB IκB IKK->IκB Phosphorylates (degradation) NF-κB NF-κB IκB->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates AP-1 AP-1 MAPKs->AP-1 AP-1->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression (IL-8, ICAM-1) Nucleus->Inflammatory_Genes

Caption: IL-1 Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound's biological activity.

Table 1: In Vitro Receptor Binding and Functional Inhibition
ParameterCell Line/SystemValueReference
IC50 for IL-1R1 Binding Human Type I IL-1 Receptor8 nM[2]
IC50 for IL-1R2 Binding Human Type II IL-1 Receptor> 6.7 µM[2]
IC50 for Murine IL-1R1 Binding Murine Type I IL-1 Receptor> 200 µM[2]
IC50 for IL-1-induced IL-8 Production Human Dermal Fibroblasts25 nM[1][2]
IC50 for IL-1-induced ICAM-1 Expression Human Umbilical Vein Endothelial Cells (HUVECs)9 nM[1][2]
Table 2: Ex Vivo/In Vivo Activity
ParameterAnimal ModelDosageEffectReference
Ex vivo IL-1 induced IL-6 production Cynomolgus MonkeysIntravenous infusionBlocks induction[1]
In vivo IL-6 induction Cynomolgus MonkeysIntravenous infusionDown-modulates induction[1]
IC50 for IL-6 induction (ex vivo) Cynomolgus Monkey Blood-17 µM[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard laboratory procedures and the information available in the primary literature.

IL-1 Receptor Competitive Binding Assay

Objective: To determine the inhibitory concentration (IC50) of this compound for the binding of a radiolabeled IL-1 ligand to the human type I IL-1 receptor.

Materials:

  • Human IL-1R1 expressing cells (e.g., CHO cells transfected with human IL-1R1)

  • [125I]-IL-1α (radioligand)

  • This compound (test compound)

  • Unlabeled IL-1α (for non-specific binding determination)

  • Binding Buffer (e.g., RPMI 1640, 25 mM HEPES, 1% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold PBS)

  • 96-well microplates

  • Scintillation counter and scintillation fluid

  • Glass fiber filters

Procedure:

  • Cell Preparation: Culture and harvest IL-1R1 expressing cells. Wash the cells with binding buffer and resuspend to a final concentration of 1-5 x 106 cells/mL.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or unlabeled IL-1α (100-fold excess, for non-specific binding) or varying concentrations of this compound.

    • 50 µL of [125I]-IL-1α (at a final concentration near its Kd).

    • 100 µL of the cell suspension.

  • Incubation: Incubate the plate at 4°C for 2-4 hours with gentle agitation to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Prepare IL-1R1 expressing cells Incubate Incubate cells with Radioligand and this compound Cells->Incubate Reagents Prepare Radioligand, This compound dilutions, and Buffers Reagents->Incubate Filter Filter and wash to separate bound and free radioligand Incubate->Filter Count Measure radioactivity of bound ligand Filter->Count Calculate Calculate specific binding Count->Calculate Plot Plot dose-response curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: Workflow for IL-1 Receptor Competitive Binding Assay.

Inhibition of IL-1-induced IL-8 Production in Human Dermal Fibroblasts

Objective: To determine the IC50 of this compound for the inhibition of IL-1β-induced IL-8 secretion from human dermal fibroblasts.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • Recombinant human IL-1β

  • This compound

  • Human IL-8 ELISA kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Seed HDFs into 96-well plates at a density of 1-2 x 104 cells/well and culture until confluent.

  • Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours.

  • Treatment: Pre-incubate the cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Add IL-1β to a final concentration of 1 ng/mL (or a pre-determined optimal concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of IL-8 inhibition against the log concentration of this compound and determine the IC50 value.

Inhibition of IL-1-induced ICAM-1 Expression in HUVECs

Objective: To determine the IC50 of this compound for the inhibition of IL-1β-induced cell surface expression of ICAM-1 on Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • Recombinant human IL-1β

  • This compound

  • FITC-conjugated anti-human ICAM-1 antibody

  • Isotype control antibody

  • Flow cytometer

  • 24-well cell culture plates

Procedure:

  • Cell Culture: Seed HUVECs into 24-well plates and grow to confluence.

  • Treatment: Pre-incubate the cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Add IL-1β to a final concentration of 1 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Cell Detachment: Gently detach the cells using a non-enzymatic cell dissociation solution.

  • Staining: Wash the cells with FACS buffer (PBS with 1% BSA) and then incubate with FITC-conjugated anti-human ICAM-1 antibody or an isotype control antibody for 30 minutes on ice in the dark.

  • Flow Cytometry: Wash the cells again and resuspend in FACS buffer. Analyze the fluorescence intensity of the cells using a flow cytometer.

  • Data Analysis: Determine the median fluorescence intensity (MFI) for each sample. Calculate the percentage of inhibition of the IL-1β-induced increase in MFI for each concentration of this compound and plot to determine the IC50.

ICAM1_Flow_Cytometry_Workflow Culture Culture HUVECs to confluence Treat Pre-treat with this compound Culture->Treat Stimulate Stimulate with IL-1β Treat->Stimulate Detach Detach cells Stimulate->Detach Stain Stain with anti-ICAM-1 Ab Detach->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Calculate Calculate % Inhibition and IC50 Analyze->Calculate

Caption: Workflow for ICAM-1 Expression Analysis by Flow Cytometry.

Conclusion

This compound is a potent and highly selective peptide antagonist of the human type I IL-1 receptor. Its ability to effectively block IL-1-mediated inflammatory signaling, as demonstrated by in vitro and in vivo studies, highlights its therapeutic potential for a variety of inflammatory conditions. The data presented in this technical guide, along with the detailed experimental methodologies, provide a solid foundation for further research and development of this compound and related molecules as novel anti-inflammatory agents. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound in relevant disease models is warranted to fully elucidate its clinical utility.

References

AF12198: A Potent and Selective Peptide Antagonist of the Human Type I Interleukin-1 Receptor for Inflammatory Response Modulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 (IL-1) is a pleiotropic cytokine that plays a pivotal role in orchestrating the inflammatory response. Its dysregulation is implicated in a wide array of inflammatory and autoimmune diseases. Consequently, the IL-1 signaling pathway presents a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of AF12198, a novel 15-mer peptide that acts as a potent and selective antagonist of the human type I interleukin-1 receptor (IL-1R1). We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the pertinent biological pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Introduction to this compound

This compound is a synthetic 15-amino acid peptide with the sequence Ac-FEWTPGWYQJYALPL-NH2, where 'J' represents the unnatural amino acid 2-azetidine-1-carboxylic acid.[1] It was identified through the screening of phage display libraries and has been characterized as a low molecular weight antagonist with selective, high-affinity binding to the human type I IL-1 receptor.[1] By competitively inhibiting the binding of both IL-1α and IL-1β to IL-1R1, this compound effectively blocks the initiation of the downstream signaling cascade that leads to the expression of numerous pro-inflammatory genes.

Mechanism of Action: Antagonism of the IL-1 Signaling Pathway

The inflammatory effects of IL-1 are mediated through its binding to the IL-1R1, which then forms a complex with the IL-1 receptor accessory protein (IL-1RAcP). This dimerization event brings the intracellular Toll/Interleukin-1 receptor (TIR) domains of both proteins into close proximity, initiating a signaling cascade.

This compound exerts its anti-inflammatory effects by competitively binding to the human type I IL-1 receptor, thereby preventing the binding of IL-1α and IL-1β.[1] This action inhibits the formation of the IL-1R1/IL-1RAcP signaling complex and the subsequent downstream activation of inflammatory pathways.

The IL-1 signaling pathway predominantly activates two key downstream transcription factors: Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). The inhibition of IL-1R1 by this compound blocks the activation of these pathways.

AF12198_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1 IL-1α / IL-1β IL-1R1 IL-1R1 IL-1->IL-1R1 Binds This compound This compound This compound->IL-1R1 Blocks Signaling_Cascade Downstream Signaling (NF-κB, AP-1) IL-1R1->Signaling_Cascade Activates Inflammatory_Response Inflammatory Gene Expression Signaling_Cascade->Inflammatory_Response Induces

Figure 1: Mechanism of this compound Action.

Quantitative Data

The efficacy of this compound has been quantified in several in vitro and in vivo models. The following tables summarize the key quantitative data available.

Parameter Cell Type Assay IC50 Value Reference
IL-1 Induced IL-8 ProductionHuman Dermal FibroblastsELISA25 nM[1]
IL-1 Induced ICAM-1 ExpressionHuman Endothelial CellsELISA9 nM[1]

Table 1: In Vitro Efficacy of this compound

Model System Treatment Effect Reference
Cynomolgus MonkeysIntravenous infusion of this compoundBlocks ex vivo IL-1 induction of IL-6 and down-modulates in vivo induction of IL-6.[1]

Table 2: In Vivo Activity of this compound

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the efficacy of this compound.

In Vitro Inhibition of IL-1-Induced IL-8 Production in Human Dermal Fibroblasts

This assay quantifies the ability of this compound to inhibit the production of the pro-inflammatory chemokine IL-8 from human dermal fibroblasts stimulated with IL-1.

  • Cell Culture: Primary human dermal fibroblasts are cultured in appropriate media (e.g., DMEM with 10% FBS) until confluent.

  • Stimulation: Cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with a sub-maximal concentration of recombinant human IL-1α or IL-1β (e.g., 1 ng/mL).

  • Incubation: The cells are incubated for a period sufficient to allow for IL-8 production (e.g., 24 hours).

  • Quantification: The concentration of IL-8 in the cell culture supernatant is determined using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of IL-8 production against the concentration of this compound.

IL-8_Production_Workflow Start Culture Human Dermal Fibroblasts Pre-incubation Pre-incubate with This compound Start->Pre-incubation Stimulation Stimulate with IL-1 Pre-incubation->Stimulation Incubation Incubate for 24h Stimulation->Incubation Collection Collect Supernatant Incubation->Collection ELISA Quantify IL-8 by ELISA Collection->ELISA Analysis Calculate IC50 ELISA->Analysis

Figure 2: IL-8 Production Assay Workflow.
In Vitro Inhibition of IL-1-Induced ICAM-1 Expression in Human Endothelial Cells

This assay assesses the ability of this compound to block the IL-1-induced upregulation of the adhesion molecule ICAM-1 on the surface of human endothelial cells.

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell lines are cultured to confluence in appropriate media.

  • Treatment: Cells are treated with varying concentrations of this compound in the presence of a stimulating concentration of IL-1α or IL-1β.

  • Incubation: Cells are incubated for a period that allows for the surface expression of ICAM-1 (e.g., 6-24 hours).

  • Detection: ICAM-1 expression is quantified using a cell-based ELISA or by flow cytometry using a specific anti-ICAM-1 antibody.

  • Data Analysis: The IC50 value is determined by analyzing the dose-dependent inhibition of ICAM-1 expression by this compound.

Ex Vivo/In Vivo Inhibition of IL-1-Induced IL-6 Production in Cynomolgus Monkeys

This protocol evaluates the in vivo efficacy of this compound in a non-human primate model.

  • Animal Model: Cynomolgus monkeys are used as the in vivo model.

  • Drug Administration: this compound is administered via intravenous infusion.

  • Blood Sampling: Blood samples are collected before and at various time points during the infusion.

  • Ex Vivo Stimulation: Whole blood samples are incubated ex vivo with or without a stimulating concentration of recombinant human IL-1β.

  • Cytokine Measurement: The concentration of IL-6 in the plasma is measured by a specific ELISA.

  • In Vivo Analysis: To assess the in vivo effect, IL-6 levels in the circulating blood are also measured over time following IL-1 challenge in the presence or absence of this compound.

Signaling Pathways

As previously mentioned, the antagonism of IL-1R1 by this compound leads to the inhibition of downstream signaling pathways critical for the inflammatory response. The following diagrams illustrate these pathways.

IL-1 Receptor Signaling Pathway

IL-1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1R1 IL-1R1 IL-1RAcP IL-1RAcP IL-1R1->IL-1RAcP Dimerizes MyD88 MyD88 IL-1RAcP->MyD88 Recruits This compound This compound This compound->IL-1R1 IL-1 IL-1 IL-1->IL-1R1 IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates MAPKKs MAPKKs TAK1->MAPKKs Activates IκB IκB IKK_complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Gene_Expression Inflammatory Gene Expression NF-κB->Gene_Expression Translocates & Activates MAPKs MAPKs (JNK, p38) MAPKKs->MAPKs Activates AP-1 AP-1 MAPKs->AP-1 Activates AP-1->Gene_Expression Translocates & Activates

Figure 3: IL-1 Receptor Signaling Pathway.
NF-κB and AP-1 Activation Pathways

The following diagram provides a more focused view of the NF-κB and AP-1 activation cascades downstream of the IL-1 receptor.

NFkB_AP1_Activation cluster_nfkb NF-κB Pathway cluster_ap1 AP-1 Pathway IL-1R_Complex Activated IL-1R Complex TRAF6_NF TRAF6 IL-1R_Complex->TRAF6_NF TRAF6_AP1 TRAF6 IL-1R_Complex->TRAF6_AP1 TAK1_NF TAK1 TRAF6_NF->TAK1_NF IKK IKK TAK1_NF->IKK IkB_p p-IκB IKK->IkB_p Phosphorylates NFkB_active Active NF-κB IkB_p->NFkB_active Degradation & Release NFkB_nucleus Nuclear Translocation NFkB_active->NFkB_nucleus TAK1_AP1 TAK1 TRAF6_AP1->TAK1_AP1 MKKs MKKs TAK1_AP1->MKKs JNK_p38 JNK/p38 MKKs->JNK_p38 AP1_active Active AP-1 JNK_p38->AP1_active Phosphorylates AP1_nucleus Nuclear Translocation AP1_active->AP1_nucleus

Figure 4: NF-κB and AP-1 Activation.

Conclusion

This compound represents a significant advancement in the development of small-molecule therapeutics for inflammatory diseases. Its high potency and selectivity for the human type I IL-1 receptor, coupled with its demonstrated in vivo activity, make it a compelling candidate for further preclinical and clinical investigation. This technical guide has provided a detailed overview of the core scientific knowledge surrounding this compound, with the aim of facilitating future research and development in this promising area of anti-inflammatory therapy. The provided experimental frameworks can be adapted and optimized for the screening and characterization of other novel IL-1R1 antagonists.

References

AF12198: A Technical Guide to a Potent IL-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF12198 is a synthetic 15-mer peptide that has demonstrated significant potential as a potent and selective antagonist of the human type I interleukin-1 (IL-1) receptor. This document provides a comprehensive technical overview of this compound, including its molecular characteristics, mechanism of action, and key experimental data. Detailed methodologies for seminal in vitro and in vivo experiments are provided, alongside visualizations of relevant biological pathways and experimental workflows to support further research and development efforts.

Core Properties of this compound

This compound is a low molecular weight peptide that has been shown to selectively bind the human type I IL-1 receptor, thereby blocking the downstream inflammatory signaling cascade.[1]

PropertyValueReference
Molecular Weight 1895.14 g/mol [2]
Chemical Formula C₉₆H₁₂₃N₁₉O₂₂[2]
Amino Acid Sequence Ac-FEWTPGWYQJYALPL-NH₂ (J = 2-azetidine-1-carboxylic acid)[1]
CAS Number 185413-30-3[2]
Purity ≥95%[2]
Solubility Soluble to 1 mg/ml in 10% ethanol/PBS[2]
Storage Store at -20°C[2]

Biological Activity and Potency

This compound functions as a competitive antagonist at the human type I IL-1 receptor (IL-1R1). Its selectivity for IL-1R1 over the type II receptor and the murine type I receptor is a key characteristic.[1][2] The inhibitory concentrations (IC₅₀) highlight its potency in various cellular assays.

AssayTarget/Cell TypeIC₅₀Reference
Receptor Binding Human Type I IL-1 Receptor (IL-1R1)8 nM[2]
Human Type II IL-1 Receptor> 6.7 µM[3]
Murine Type I IL-1 Receptor> 200 µM[3]
IL-1β Induced IL-8 Production Human Dermal Fibroblasts25 nM[1]
IL-1 Induced ICAM-1 Expression Endothelial Cells9 nM[1]

Mechanism of Action: IL-1 Signaling Pathway Antagonism

Interleukin-1 (IL-1), existing as IL-1α and IL-1β, is a key proinflammatory cytokine. Its signaling is initiated by binding to the IL-1 Receptor Type I (IL-1R1). This binding event recruits the IL-1 Receptor Accessory Protein (IL-1RAcP), leading to the formation of a ternary signaling complex. This complex then triggers a downstream intracellular cascade involving the recruitment of MyD88 and subsequent activation of IRAK kinases, ultimately leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors drive the expression of numerous inflammatory genes, including cytokines (e.g., IL-6, IL-8) and adhesion molecules (e.g., ICAM-1). This compound exerts its anti-inflammatory effects by competitively binding to IL-1R1, thereby preventing the binding of IL-1α and IL-1β and inhibiting the initiation of this signaling cascade.

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus IL1 IL-1α / IL-1β IL1R1 IL-1R1 IL1->IL1R1 Binds This compound This compound This compound->IL1R1 Blocks IL1RAcP IL-1RAcP IL1R1->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 Activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_path NF-κB Pathway TRAF6->NFkB_path MAPK_path MAPK Pathway (p38, JNK) TRAF6->MAPK_path NFkB NF-κB NFkB_path->NFkB AP1 AP-1 MAPK_path->AP1 Inflammatory_Genes Inflammatory Gene Expression (IL-6, IL-8, ICAM-1) NFkB->Inflammatory_Genes AP1->Inflammatory_Genes

Figure 1: IL-1 Signaling Pathway and this compound's Mechanism of Action.

Experimental Protocols

The following sections detail the methodologies for key in vitro and in vivo assays used to characterize the activity of this compound.

IL-1β Induced IL-8 Production in Human Dermal Fibroblasts

This assay quantifies the ability of this compound to inhibit the production of the chemokine IL-8 from human dermal fibroblasts (HDFs) stimulated with IL-1β.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • Recombinant Human IL-1β

  • This compound

  • Human IL-8 ELISA Kit

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HDFs into 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-incubation: The following day, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1 hour at 37°C.

  • Stimulation: Add IL-1β to the wells to a final concentration of 1 ng/mL. Include wells with cells and IL-1β only (positive control) and cells with medium only (negative control).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatants.

  • ELISA: Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of IL-8 production for each concentration of this compound relative to the positive control. Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

ELISA_Workflow start Start seed_cells Seed Human Dermal Fibroblasts in 96-well plate start->seed_cells preincubate Pre-incubate with This compound seed_cells->preincubate stimulate Stimulate with IL-1β preincubate->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Perform IL-8 ELISA collect_supernatant->elisa read_plate Read Absorbance at 450 nm elisa->read_plate analyze Calculate IC₅₀ read_plate->analyze end End analyze->end

Figure 2: Workflow for IL-1β Induced IL-8 Production Assay.
IL-1 Induced ICAM-1 Expression in Endothelial Cells

This assay assesses the ability of this compound to block the upregulation of Intercellular Adhesion Molecule-1 (ICAM-1) on the surface of endothelial cells following stimulation with IL-1.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Recombinant Human IL-1β

  • This compound

  • FITC-conjugated anti-human ICAM-1 antibody

  • Isotype control antibody

  • FACS buffer (PBS with 1% BSA)

  • 6-well cell culture plates

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed HUVECs into 6-well plates and grow to confluence.

  • Compound Pre-incubation: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 1 hour at 37°C.

  • Stimulation: Add IL-1β to the wells to a final concentration of 10 ng/mL. Include stimulated and unstimulated control wells.

  • Incubation: Incubate the plates for 18-24 hours at 37°C.

  • Cell Harvesting: Wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.

  • Staining: Resuspend the cells in FACS buffer and incubate with a FITC-conjugated anti-human ICAM-1 antibody or an isotype control antibody for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibody.

  • Flow Cytometry: Resuspend the cells in FACS buffer and acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the FITC signal.

  • Data Analysis: Calculate the percent inhibition of ICAM-1 expression for each this compound concentration relative to the IL-1β stimulated control. Determine the IC₅₀ value.

Flow_Cytometry_Workflow start Start seed_cells Seed HUVECs in 6-well plate start->seed_cells preincubate Pre-incubate with this compound seed_cells->preincubate stimulate Stimulate with IL-1β preincubate->stimulate incubate Incubate for 18-24 hours stimulate->incubate harvest_cells Harvest and Detach Cells incubate->harvest_cells stain_cells Stain with Anti-ICAM-1 Antibody harvest_cells->stain_cells wash_cells Wash Cells stain_cells->wash_cells acquire_data Acquire Data on Flow Cytometer wash_cells->acquire_data analyze Analyze Mean Fluorescence Intensity and Calculate IC₅₀ acquire_data->analyze end End analyze->end

Figure 3: Workflow for IL-1 Induced ICAM-1 Expression Assay.
In Vivo IL-1 Receptor Antagonism in Cynomolgus Monkeys

This in vivo study evaluates the ability of this compound to block IL-1 induced IL-6 production in cynomolgus monkeys using an ex vivo whole blood assay.[4]

Materials:

  • Cynomolgus monkeys

  • This compound formulated for intravenous infusion

  • Recombinant Human IL-1β

  • Human IL-6 ELISA Kit

  • Blood collection tubes (containing anticoagulant)

  • Sterile culture tubes

Protocol:

  • Pre-infusion Blood Sample: Collect a baseline blood sample from each monkey.

  • This compound Infusion: Administer this compound via intravenous infusion.[1]

  • Post-infusion Blood Sampling: Collect blood samples at various time points during and after the infusion.

  • Ex Vivo Stimulation: Aliquot whole blood from each time point into sterile tubes. Stimulate one aliquot with a sub-maximal concentration of IL-1β (e.g., 1 ng/mL) and leave another unstimulated as a control.

  • Incubation: Incubate the blood samples for 6-8 hours at 37°C.

  • Plasma Collection: Centrifuge the blood samples and collect the plasma.

  • IL-6 Measurement: Quantify the concentration of IL-6 in the plasma samples using a human IL-6 ELISA kit.

  • Data Analysis: Determine the extent of inhibition of IL-1β induced IL-6 production at each time point by comparing the IL-6 levels in the stimulated samples from post-infusion time points to the pre-infusion stimulated sample.

Conclusion

This compound is a well-characterized, potent, and selective peptide antagonist of the human type I IL-1 receptor. Its ability to effectively block IL-1-mediated inflammatory responses in both in vitro cellular assays and in vivo preclinical models makes it a valuable tool for research into IL-1 driven pathologies and a potential starting point for the development of novel anti-inflammatory therapeutics. The detailed methodologies and data presented in this guide are intended to facilitate further investigation into the properties and applications of this compound.

References

Methodological & Application

Application Notes and Protocols for AF12198 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to characterize the activity of AF12198, a selective antagonist of the human type I interleukin-1 (IL-1) receptor.

Introduction

Interleukin-1 (IL-1) is a key pro-inflammatory cytokine that plays a crucial role in various inflammatory diseases.[1][2][3] The IL-1 signaling cascade is initiated by the binding of IL-1α or IL-1β to the IL-1 receptor type I (IL-1RI). This binding leads to the recruitment of the IL-1 receptor accessory protein (IL-1RAcP), forming a ternary complex that triggers downstream intracellular signaling.[4][5] This cascade, mediated by molecules such as MyD88, IRAKs, and TRAF6, culminates in the activation of transcription factors like NF-κB and AP-1, leading to the expression of various inflammatory genes, including cytokines like Interleukin-8 (IL-8) and adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1).[1][5]

This compound is a 15-amino acid peptide that acts as a potent and selective antagonist of the human IL-1RI.[6][7] By competitively inhibiting the binding of IL-1 to its receptor, this compound effectively blocks the initiation of the pro-inflammatory signaling cascade.[6][8] This makes it a valuable tool for studying IL-1-mediated inflammation and a potential therapeutic agent for a range of inflammatory conditions.[2][3]

Mechanism of Action: IL-1 Signaling Pathway Inhibition

The following diagram illustrates the IL-1 signaling pathway and the inhibitory action of this compound.

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1 IL-1α / IL-1β IL-1RI IL-1RI IL-1->IL-1RI Binds This compound This compound This compound->IL-1RI Blocks IL-1RAcP IL-1RAcP IL-1RI->IL-1RAcP Recruits MyD88 MyD88 IL-1RAcP->MyD88 Activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF-kB_Activation NF-κB Activation TRAF6->NF-kB_Activation AP-1_Activation AP-1 Activation TRAF6->AP-1_Activation Inflammatory_Genes Inflammatory Gene Expression (IL-8, ICAM-1, etc.) NF-kB_Activation->Inflammatory_Genes AP-1_Activation->Inflammatory_Genes

Caption: this compound blocks IL-1 binding to IL-1RI, inhibiting downstream signaling.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

AssayCell TypeInhibitory TargetIC50 (nM)Reference
IL-8 ProductionHuman Dermal FibroblastsIL-1-induced IL-825[6]
ICAM-1 ExpressionHuman Umbilical Vein Endothelial Cells (HUVECs)IL-1-induced ICAM-19[6]
Receptor Binding-Human Type I IL-1 Receptor8[7]

Experimental Protocols

Detailed protocols for two key in vitro assays to evaluate the efficacy of this compound are provided below.

Inhibition of IL-1-Induced IL-8 Production in Human Dermal Fibroblasts

This protocol details the methodology to assess the ability of this compound to inhibit the production of the pro-inflammatory chemokine IL-8 from human dermal fibroblasts (HDFs) stimulated with IL-1.

IL8_Workflow A Culture Human Dermal Fibroblasts (HDFs) B Seed HDFs into 96-well plates A->B C Pre-incubate with This compound B->C D Stimulate with IL-1 C->D E Incubate for 24 hours D->E F Collect Supernatants E->F G Measure IL-8 levels by ELISA F->G

Caption: Workflow for the IL-8 production inhibition assay.
  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast Growth Medium

  • Recombinant Human IL-1β

  • This compound

  • Human IL-8 ELISA Kit

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell Culture: Culture HDFs in Fibroblast Growth Medium at 37°C in a 5% CO2 humidified incubator.[4] Subculture the cells when they reach 80% confluency.[4]

  • Seeding: Seed the HDFs into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment with this compound: The following day, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1 hour at 37°C.

  • Stimulation: Add recombinant human IL-1β to the wells to a final concentration of 1 ng/mL.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

  • IL-8 Measurement: Determine the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of IL-8 production for each concentration of this compound and determine the IC50 value.

Inhibition of IL-1-Induced ICAM-1 Expression on HUVECs

This protocol describes how to measure the inhibitory effect of this compound on the expression of the adhesion molecule ICAM-1 on Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with IL-1.

ICAM1_Workflow A Culture Human Umbilical Vein Endothelial Cells (HUVECs) B Seed HUVECs into 96-well plates C Pre-incubate with This compound D Stimulate with IL-1 E Incubate for 18-24 hours F Fix and block cells G Incubate with anti-ICAM-1 antibody H Add secondary antibody and substrate I Measure absorbance

Caption: Workflow for the ICAM-1 expression inhibition assay.
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Recombinant Human IL-1β

  • This compound

  • Monoclonal anti-human ICAM-1 antibody

  • HRP-conjugated secondary antibody

  • Substrate for HRP

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fixation and blocking buffers

  • Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium at 37°C in a 5% CO2 humidified incubator. Use cells from passages 2 to 4 for experiments.[7]

  • Seeding: Seed HUVECs into 96-well plates at a density of 1 x 10^5 cells/well and grow to confluence.[7]

  • Pre-treatment with this compound: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 1 hour.

  • Stimulation: Add recombinant human IL-1β to a final concentration of 5 ng/mL.[9]

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Cell-Based ELISA:

    • Wash the cells with PBS.

    • Fix the cells with a suitable fixation buffer.

    • Block non-specific binding sites with a blocking buffer.

    • Incubate with a primary antibody against human ICAM-1.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Add the HRP substrate and measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage inhibition of ICAM-1 expression for each this compound concentration and determine the IC50 value.

References

Application Notes and Protocols for AF12198 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF12198 is a synthetic 15-mer peptide that acts as a selective antagonist of the human type I interleukin-1 (IL-1) receptor.[1] By competitively inhibiting the binding of IL-1α and IL-1β, this compound effectively blocks the downstream inflammatory signaling cascade.[1][2] This makes it a valuable tool for investigating the role of IL-1 in various pathological conditions in relevant animal models. These application notes provide a comprehensive overview of the administration of this compound in animal models, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its antagonistic effect by binding to the IL-1 receptor type I (IL-1RI), thereby preventing the recruitment of the IL-1 receptor accessory protein (IL-1RAcP). This inhibition of the formation of the active receptor complex blocks the initiation of the downstream signaling cascade that is dependent on the MyD88 adaptor protein.[3][4] Consequently, the activation of key transcription factors such as NF-κB and AP-1 is prevented, leading to the reduced expression of pro-inflammatory genes, including those for cytokines like IL-6 and IL-8, and adhesion molecules like ICAM-1.[1][4][5]

Quantitative Data Summary

The following table summarizes the in vitro and in vivo efficacy of this compound based on available data.

ParameterCell Line/Animal ModelValueReference
IC50 (IL-8 Production) Human Dermal Fibroblasts25 nM[1]
IC50 (ICAM-1 Expression) Human Endothelial Cells9 nM[1]
In vivo Model Cynomolgus MonkeysBlocks IL-1 induced IL-6 production[1]

Signaling Pathway of IL-1 and Inhibition by this compound

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1 IL-1 IL1R1 IL-1RI IL-1->IL1R1 Binds This compound This compound This compound->IL1R1 Blocks IL1RAcP IL-1RAcP IL1R1->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 Activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation AP1_activation AP-1 Activation TRAF6->AP1_activation Gene_Expression Pro-inflammatory Gene Expression (IL-6, IL-8, ICAM-1) NFkB_activation->Gene_Expression AP1_activation->Gene_Expression

Caption: IL-1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Administration

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_challenge Challenge & Sampling cluster_analysis Analysis A This compound Formulation (e.g., in 0.9% Saline) C Intravenous Infusion of this compound (or vehicle control) A->C B Animal Acclimatization (e.g., Cynomolgus Monkeys) B->C D IL-1 Challenge (to induce inflammatory response) C->D E Blood Sample Collection (at specified time points) D->E F Measurement of Biomarkers (e.g., IL-6 levels via ELISA) E->F G Data Analysis F->G

Caption: A typical experimental workflow for evaluating this compound efficacy in vivo.

Detailed Experimental Protocols

The following protocols are based on published in vivo studies with this compound and general practices for intravenous administration in non-human primates.[1][6]

Protocol 1: In Vivo Efficacy of this compound in a Cynomolgus Monkey Model of IL-1 Induced IL-6 Production

1. Animal Model:

  • Species: Cynomolgus Monkey (Macaca fascicularis)

  • Sex: Male or Female

  • Weight: 3-5 kg

  • Acclimatization: Animals should be acclimated to the facility for a minimum of 7 days prior to the experiment.

2. Materials:

  • This compound peptide

  • Sterile 0.9% Sodium Chloride (Saline) for injection

  • Recombinant human Interleukin-1β (IL-1β)

  • Anesthesia (e.g., ketamine)

  • Infusion pump

  • Catheters for intravenous administration and blood collection

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • ELISA kit for monkey IL-6

3. This compound Formulation:

  • Note: The exact formulation for this compound is not publicly detailed. The following is a general protocol for peptide formulation.

  • Allow the lyophilized this compound peptide to equilibrate to room temperature before opening.

  • Reconstitute the peptide in sterile 0.9% saline to the desired stock concentration. Gentle vortexing may be required to fully dissolve the peptide.

  • Prepare the final infusion solution by diluting the stock solution in sterile 0.9% saline to the final desired concentration for administration. The final volume will depend on the animal's weight and the infusion rate.

4. Experimental Procedure:

  • Anesthesia and Catheterization: Anesthetize the monkeys and place intravenous catheters in a suitable vein (e.g., saphenous vein) for both drug infusion and blood sampling.

  • Baseline Blood Sample: Collect a pre-dose blood sample.

  • This compound Administration:

    • Administer this compound via intravenous infusion. While the specific dose and infusion rate for the original study are not provided, a starting point could be a dose range informed by its in vitro potency and typical peptide dosing in primates.

    • The vehicle control group should receive an equivalent volume of 0.9% saline.

  • IL-1β Challenge: Following the this compound or vehicle infusion, administer a bolus intravenous injection of recombinant human IL-1β to induce an inflammatory response.

  • Post-Challenge Blood Sampling: Collect blood samples at various time points post-IL-1β challenge (e.g., 0.5, 1, 2, 4, 6, and 24 hours).

  • Sample Processing: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

5. Data Analysis:

  • Measure the concentration of IL-6 in the plasma samples using a validated ELISA kit.

  • Compare the IL-6 levels between the this compound-treated group and the vehicle control group at each time point.

  • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.

Protocol 2: General Considerations for Intravenous Infusion in Cynomolgus Monkeys

This protocol provides general guidelines for intravenous infusion in cynomolgus monkeys, which can be adapted for this compound administration.[6]

1. Animal Handling and Restraint:

  • Monkeys should be handled by trained personnel.

  • For infusion, animals can be placed in a primate restraint chair to minimize movement and stress.

2. Infusion Parameters:

  • Dose Volume: A typical dose volume for intravenous infusion is 10 ml/kg.[6]

  • Infusion Rate: A common infusion rate is 2 ml/min.[6] However, this may need to be adjusted based on the specific formulation and tolerability.

  • Vehicle: 0.9% sodium chloride is a commonly used and well-tolerated vehicle for intravenous administration.[6]

3. Monitoring:

  • Animals should be monitored closely during and after the infusion for any adverse reactions.

  • Parameters to monitor include body temperature, heart rate, and any signs of distress.

Disclaimer

These protocols and application notes are intended for guidance and informational purposes only. Researchers should adapt these protocols based on their specific experimental design, institutional guidelines (IACUC), and in-house validation. It is crucial to consult relevant literature and safety data for this compound before initiating any in vivo experiments.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF12198 is a potent and selective small-molecule antagonist of the human type I interleukin-1 (IL-1) receptor[1]. As a competitive inhibitor, this compound blocks the binding of both IL-1α and IL-1β to the IL-1 receptor type I (IL-1RI), thereby preventing the initiation of the downstream signaling cascade that leads to the expression of various pro-inflammatory genes. This application note provides a recommended concentration range for the use of this compound in cell culture, along with detailed protocols for assessing its effects on cell viability, apoptosis, and the inhibition of the IL-1 signaling pathway.

Mechanism of Action and Signaling Pathway

This compound selectively binds to the human IL-1RI, preventing the recruitment of the IL-1 receptor accessory protein (IL-1RAcP) and the subsequent formation of the active receptor complex[2]. This blockade inhibits the downstream signaling cascade that is initiated by the recruitment of Myeloid differentiation primary response 88 (MyD88) to the intracellular Toll/interleukin-1 receptor (TIR) domain of the receptor complex. Consequently, the activation of IL-1 receptor-associated kinase (IRAK), its association with TNF receptor-associated factor 6 (TRAF6), and the ultimate activation of the transcription factors NF-κB and AP-1 are prevented.

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1 IL-1α / IL-1β IL1R1 IL-1RI IL-1->IL1R1 Binds This compound This compound This compound->IL1R1 Blocks IL1RAcP IL-1RAcP IL1R1->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 Activates IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK MAPK MAPK (JNK/p38) TRAF6->MAPK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates AP-1 AP-1 MAPK->AP-1 Activates AP-1->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces

Figure 1: this compound blocks the IL-1 signaling pathway.

Recommended Concentration for Cell Culture

The optimal concentration of this compound is cell-type dependent and should be determined experimentally. Based on published IC50 values, a starting concentration range of 10 nM to 100 nM is recommended for most in vitro applications. For some applications, higher concentrations may be necessary, and it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Quantitative Data Summary

ParameterCell TypeAssayValueReference
IC50Human Dermal FibroblastsIL-1-induced IL-8 production25 nM[1]
IC50Human Endothelial CellsIL-1-induced ICAM-1 expression9 nM[1]
IC50Human Type I IL-1 ReceptorCompetitive Binding8 nM
Non-toxic ConcentrationPrimary Human KeratinocytesMTT AssayUp to 500 ng/mL[3]
Effective ConcentrationPancreatic Cancer Cells (AsPc1)Sensitization to Gemcitabine10 µg/mL[4]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and cellular effects of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Cell Seeding C Cell Treatment (Dose-response & Time-course) A->C B This compound & IL-1 Preparation B->C D Cell Viability Assay (MTT/MTS) C->D E Apoptosis Assay (Annexin V/PI Staining) C->E F Western Blot (NF-κB Pathway) C->F

Figure 2: General experimental workflow.
Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on cell viability and to establish a non-toxic working concentration.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Recombinant human IL-1β

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM). Prepare a solution of IL-1β at a concentration known to induce a response in your cell type (e.g., 1-10 ng/mL).

  • Cell Treatment:

    • Control Groups: Include wells with medium only (blank), cells with medium (negative control), and cells treated with IL-1β alone (positive control).

    • This compound Only: Treat cells with different concentrations of this compound to assess its direct effect on viability.

    • IL-1β + this compound: Pre-treat cells with different concentrations of this compound for 1-2 hours, followed by the addition of IL-1β.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Gently shake the plate to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value if applicable.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to determine if this compound induces apoptosis or protects against IL-1β-induced apoptosis.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Recombinant human IL-1β

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and/or IL-1β as described in the cell viability protocol. Include a positive control for apoptosis (e.g., staurosporine treatment).

  • Cell Harvesting: After the desired incubation period (e.g., 24-48 hours), collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Protocol 3: Western Blot for NF-κB Pathway Activation

This protocol assesses the ability of this compound to inhibit IL-1β-induced activation of the NF-κB signaling pathway by measuring the phosphorylation of p65 and the degradation of IκBα.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Recombinant human IL-1β

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates until they reach 80-90% confluency. Pre-treat cells with the desired concentration of this compound for 1-2 hours, followed by stimulation with IL-1β (e.g., 10 ng/mL) for a short duration (e.g., 15-30 minutes) to observe acute signaling events.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated p65 to total p65 and IκBα to the loading control. Compare the results between different treatment groups.

References

Application Notes and Protocols for AF12198 in Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF12198 is a potent and selective antagonist of the human interleukin-1 receptor type I (IL-1RI). It is a 15-mer peptide with the sequence Ac-FEWTPGWYQJYALPL-NH2, where J represents the unnatural amino acid 2-azetidine-1-carboxylic acid. By binding to IL-1RI, this compound competitively inhibits the binding of the pro-inflammatory cytokines interleukin-1α (IL-1α) and interleukin-1β (IL-1β), thereby blocking their downstream signaling pathways. This antagonistic activity makes this compound a valuable tool for investigating the role of the IL-1 signaling axis in various inflammatory processes and for the potential development of novel anti-inflammatory therapeutics.

These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo inflammation research models.

Mechanism of Action

Interleukin-1 is a key mediator of the inflammatory response. Upon binding to IL-1RI, it recruits the IL-1 receptor accessory protein (IL-1RAcP), leading to the formation of a signaling complex. This complex initiates a downstream cascade involving the recruitment of MyD88, activation of interleukin-1 receptor-associated kinases (IRAKs), and subsequent activation of TNF receptor-associated factor 6 (TRAF6). Ultimately, this signaling cascade leads to the activation of transcription factors such as NF-κB and AP-1, which drive the expression of numerous pro-inflammatory genes, including cytokines (e.g., IL-6, IL-8) and adhesion molecules (e.g., ICAM-1). This compound exerts its anti-inflammatory effects by blocking the initial step of this cascade – the binding of IL-1 to its receptor.[1][2]

Data Presentation

The following tables summarize the quantitative data regarding the in vitro and in vivo activity of this compound.

Cell TypeIL-1 Induced MarkerIC50 of this compoundReference
Human Dermal FibroblastsInterleukin-8 (IL-8)25 nM[3]
Human Endothelial CellsIntercellular Adhesion Molecule-1 (ICAM-1)9 nM[3]

Table 1: In Vitro Inhibitory Activity of this compound

Animal ModelIL-1 Induced MarkerEffect of this compoundReference
Cynomolgus MonkeyInterleukin-6 (IL-6)Blocks ex vivo IL-1 induction and down-modulates in vivo induction[4]

Table 2: In Vivo Activity of this compound

Experimental Protocols

In Vitro Assays

1. Inhibition of IL-1β-Induced Interleukin-8 (IL-8) Production in Human Dermal Fibroblasts

This protocol details the methodology to assess the ability of this compound to inhibit the production of the pro-inflammatory chemokine IL-8 from human dermal fibroblasts stimulated with IL-1β.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Recombinant Human IL-1β

  • This compound

  • Human IL-8 ELISA Kit

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

Protocol:

  • Cell Culture: Culture HDFs in Fibroblast Growth Medium at 37°C in a 5% CO2 incubator. Passage cells upon reaching 80-90% confluency. For the assay, seed HDFs into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[5]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with solvent).

    • Pre-incubate the cells with this compound for 1 hour at 37°C.

  • IL-1β Stimulation:

    • Prepare a solution of recombinant human IL-1β in culture medium at a concentration that induces submaximal IL-8 production (e.g., 1 ng/mL, to be optimized for your cell line).

    • Add 100 µL of the IL-1β solution to all wells except for the unstimulated control wells.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[3]

  • Sample Collection and Analysis:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatant from each well.

    • Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.[6][7][8]

  • Data Analysis: Calculate the percentage inhibition of IL-8 production by this compound at each concentration compared to the IL-1β stimulated control. Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

2. Inhibition of IL-1β-Induced ICAM-1 Expression on Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol describes how to evaluate the inhibitory effect of this compound on the surface expression of the adhesion molecule ICAM-1 on HUVECs following stimulation with IL-1β, using flow cytometry.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Recombinant Human IL-1β

  • This compound

  • FITC- or PE-conjugated anti-human ICAM-1 antibody

  • Isotype control antibody

  • 24-well cell culture plates

  • Cell scraper or non-enzymatic cell dissociation solution

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

Protocol:

  • Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium at 37°C in a 5% CO2 incubator. Seed HUVECs into a 24-well plate at a density of 5 x 10^4 cells/well and grow to confluence.[9]

  • Compound Preparation: Prepare a stock solution and serial dilutions of this compound in culture medium as described in the previous protocol.

  • Cell Treatment and Stimulation:

    • Remove the culture medium and add the this compound dilutions to the wells, including a vehicle control.

    • Pre-incubate for 1 hour at 37°C.

    • Add recombinant human IL-1β to a final concentration of 1 ng/mL (or an optimized concentration) to all wells except the unstimulated control.

    • Incubate for 18-24 hours at 37°C.[10][11]

  • Cell Staining:

    • Wash the cells twice with PBS.

    • Harvest the cells using a cell scraper or a non-enzymatic cell dissociation solution.

    • Transfer the cells to FACS tubes and wash with FACS buffer.

    • Resuspend the cells in 100 µL of FACS buffer containing the anti-human ICAM-1 antibody or the isotype control antibody at the manufacturer's recommended concentration.

    • Incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer to remove unbound antibody.

    • Resuspend the cells in 300-500 µL of FACS buffer.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the live cell population and measuring the mean fluorescence intensity (MFI) of ICAM-1 staining.

  • Data Analysis: Calculate the percentage inhibition of ICAM-1 expression by this compound at each concentration relative to the IL-1β stimulated control. Determine the IC50 value as described previously.[12]

In Vivo / Ex Vivo Assay

3. Ex Vivo Inhibition of IL-1β-Induced IL-6 Production in Cynomolgus Monkey Whole Blood

This protocol outlines an ex vivo method to assess the in vivo activity of this compound by measuring its ability to inhibit IL-1β-induced IL-6 production in whole blood samples taken from treated cynomolgus monkeys.[4]

Materials:

  • Cynomolgus Monkeys

  • This compound formulated for intravenous administration

  • Recombinant Human IL-1β

  • Heparinized blood collection tubes

  • RPMI-1640 medium

  • Primate IL-6 ELISA Kit

Protocol:

  • In Vivo Administration of this compound:

    • Administer this compound to cynomolgus monkeys via intravenous infusion. The dosage and infusion rate should be determined based on preliminary pharmacokinetic and pharmacodynamic studies. A dose of 5 µg/kg over 15 minutes has been shown to be effective for the naturally occurring IL-1 receptor antagonist.[4]

  • Blood Collection:

    • Collect whole blood samples into heparinized tubes at pre-determined time points before, during, and after the infusion of this compound.

  • Ex Vivo Stimulation:

    • Within 2 hours of collection, aliquot 100 µL of whole blood into sterile polypropylene tubes or a 96-well plate.[13]

    • To one set of aliquots, add 100 µL of RPMI-1640 medium containing recombinant human IL-1β at a final concentration of 10 ng/mL (to be optimized).

    • To a parallel set of aliquots, add 100 µL of RPMI-1640 medium without IL-1β as an unstimulated control.

    • Incubate the samples for 6-8 hours at 37°C in a 5% CO2 incubator.

  • Plasma Collection and Analysis:

    • After incubation, centrifuge the tubes/plate at 1000 x g for 10 minutes.

    • Carefully collect the plasma supernatant.

    • Measure the concentration of IL-6 in the plasma samples using a primate IL-6 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of IL-6 in the IL-1β-stimulated samples from different time points relative to the pre-dose sample. This will indicate the in vivo efficacy and duration of action of this compound in blocking IL-1 signaling.

Visualizations

Signaling Pathway

IL1_Signaling_Pathway IL-1 IL-1α / IL-1β IL-1R1 IL-1R1 IL-1->IL-1R1 Binds This compound This compound This compound->IL-1R1 Blocks IL-1RAcP IL-1RAcP IL-1R1->IL-1RAcP MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKs MAPKs TAK1->MAPKs IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Gene Expression Pro-inflammatory Gene Expression NF-κB->Gene Expression AP-1 AP-1 MAPKs->AP-1 AP-1->Gene Expression IL-8 IL-8 Gene Expression->IL-8 ICAM-1 ICAM-1 Gene Expression->ICAM-1 experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo / Ex Vivo Assay Cell_Culture Cell Culture (HDFs or HUVECs) Seeding Seed cells in plates Cell_Culture->Seeding Treatment Pre-treat with this compound Seeding->Treatment Stimulation Stimulate with IL-1β Treatment->Stimulation Incubation Incubate (18-24h) Stimulation->Incubation Analysis Analyze IL-8 (ELISA) or ICAM-1 (Flow Cytometry) Incubation->Analysis IC50 Determine IC50 Analysis->IC50 Dosing Administer this compound to Cynomolgus Monkey (IV) Blood_Collection Collect whole blood (pre- and post-dose) Dosing->Blood_Collection ExVivo_Stim Ex vivo stimulation with IL-1β Blood_Collection->ExVivo_Stim Incubate_Blood Incubate (6-8h) ExVivo_Stim->Incubate_Blood Plasma_Separation Separate Plasma Incubate_Blood->Plasma_Separation ELISA Measure IL-6 by ELISA Plasma_Separation->ELISA Efficacy Determine in vivo efficacy ELISA->Efficacy

References

Application Notes and Protocols for AF12198 in the Inhibition of IL-8 Production in Fibroblasts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AF12198, a potent and selective peptide antagonist of the human type I interleukin-1 receptor (IL-1R1), to inhibit the production of the pro-inflammatory chemokine Interleukin-8 (IL-8) in human dermal fibroblasts. This document includes a summary of the compound's efficacy, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental procedures.

Introduction

Interleukin-1 (IL-1) is a key cytokine that drives inflammatory responses, in part by inducing the production of other inflammatory mediators such as IL-8. In fibroblasts, IL-1 binding to its receptor, IL-1R1, triggers a signaling cascade that results in the transcription and secretion of IL-8, a potent chemoattractant for neutrophils and other immune cells.[1][2] Dysregulation of this pathway is implicated in a variety of inflammatory diseases.

This compound is a 15-mer peptide (Ac-FEWTPGWYQJYALPL-NH2) that acts as a selective antagonist of the human type I IL-1 receptor.[1] By binding to IL-1R1, this compound effectively blocks the downstream signaling initiated by IL-1, thereby inhibiting the production of IL-8.[1][3][4] This makes this compound a valuable tool for studying the role of the IL-1/IL-8 axis in inflammation and for the potential development of novel anti-inflammatory therapeutics.

Quantitative Data Summary

The inhibitory activity of this compound on IL-1-induced cellular responses has been quantified in various in vitro studies. The following table summarizes the key efficacy data for this compound.

ParameterCell TypeMeasurementValueReference
IC50 Human Dermal FibroblastsInhibition of IL-1-induced IL-8 production25 nM[1][3]
IC50 Endothelial CellsInhibition of IL-1-induced ICAM-1 expression9 nM[1][3]
IC50 -Binding to human type I IL-1 receptor (IL-1R1)8 nM[3]
IC50 -Binding to human type II IL-1 receptor6.7 µM[3]
IC50 -Binding to murine type I IL-1 receptor>200 µM[3]

Signaling Pathway

The binding of Interleukin-1 (IL-1) to its receptor (IL-1R1) initiates a signaling cascade that leads to the production of Interleukin-8 (IL-8). This compound acts as an antagonist, blocking this pathway at the receptor level.

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1 IL-1 IL1R1 IL-1R1 IL-1->IL1R1 Binds This compound This compound This compound->IL1R1 Blocks MyD88 MyD88 IL1R1->MyD88 Recruits IRAK IRAK MyD88->IRAK Recruits TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates NFkB_IkB NF-κB / IκB IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB nucleus Nucleus NFkB->nucleus Translocates to IL8_gene IL-8 Gene NFkB->IL8_gene Binds to promoter IL8_mRNA IL-8 mRNA IL8_gene->IL8_mRNA Transcription IL8_protein IL-8 Protein (secreted) IL8_mRNA->IL8_protein Translation

Caption: IL-1 signaling pathway leading to IL-8 production and its inhibition by this compound.

Experimental Protocols

Protocol 1: Culturing Human Dermal Fibroblasts (HDFs)

This protocol outlines the standard procedure for the culture and maintenance of primary human dermal fibroblasts.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)[5]

  • 0.25% Trypsin-EDTA[6]

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free[5]

  • Sterile tissue culture flasks or plates[7]

  • Humidified incubator (37°C, 5% CO2)[7]

Procedure:

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of HDFs in a 37°C water bath.[5]

    • Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed fibroblast growth medium.

    • Centrifuge at 200 x g for 5 minutes to pellet the cells.[5]

    • Resuspend the cell pellet in fresh growth medium and transfer to a T-75 culture flask.

    • Incubate at 37°C with 5% CO2.

  • Cell Maintenance:

    • Change the culture medium every 2-3 days.[5]

    • Monitor cell confluency daily using a microscope.

  • Subculturing (Passaging):

    • When cells reach 80-90% confluency, aspirate the medium.[6]

    • Wash the cell monolayer once with sterile PBS.[6]

    • Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cells and incubate at 37°C for 3-5 minutes, or until cells detach.[6]

    • Neutralize the trypsin by adding an equal volume of growth medium.

    • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh growth medium and re-plate at the desired density (e.g., 1:3 to 1:6 split ratio).[5]

Protocol 2: Inhibition of IL-1-induced IL-8 Production by this compound

This protocol details the experimental steps to assess the inhibitory effect of this compound on IL-1β-stimulated IL-8 production in HDFs.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed HDFs in 96-well plates B Incubate for 24h (allow attachment) A->B C Pre-treat with this compound (various concentrations) for 1h B->C D Stimulate with IL-1β (e.g., 1 ng/mL) for 24h C->D E Collect cell culture supernatant D->E F Measure IL-8 concentration using ELISA E->F G Analyze data and determine IC50 F->G

Caption: Experimental workflow for assessing this compound's inhibition of IL-8 production.

Materials:

  • Cultured Human Dermal Fibroblasts (HDFs)

  • Fibroblast Growth Medium

  • Recombinant Human IL-1β

  • This compound peptide

  • 96-well tissue culture plates

  • Human IL-8 ELISA kit[8][9][10][11]

Procedure:

  • Cell Seeding:

    • Harvest HDFs and seed them into 96-well plates at a density of 2 x 104 cells per well in 100 µL of growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Serum Starvation (Optional but Recommended):

    • Aspirate the growth medium and replace it with a serum-free or low-serum (e.g., 0.5% FBS) medium for 12-24 hours prior to treatment. This reduces basal IL-8 levels.

  • This compound Pre-treatment:

    • Prepare serial dilutions of this compound in the appropriate medium.

    • Add the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).

    • Pre-incubate the cells with this compound for 1 hour at 37°C.

  • IL-1β Stimulation:

    • Prepare a stock solution of recombinant human IL-1β.

    • Add IL-1β to the wells to a final concentration of 1 ng/mL (this may need optimization depending on the cell line and IL-1β lot). Include an unstimulated control (no IL-1β).

    • Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the cell culture supernatant for IL-8 measurement. Supernatants can be stored at -80°C if not analyzed immediately.[8]

  • IL-8 Measurement by ELISA:

    • Quantify the concentration of IL-8 in the collected supernatants using a commercially available human IL-8 ELISA kit.[8][9][10][11]

    • Follow the manufacturer's instructions for the ELISA procedure, which typically involves:

      • Coating the plate with a capture antibody.

      • Adding standards and samples (supernatants).

      • Adding a detection antibody.

      • Adding a substrate and stopping the reaction.

      • Reading the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using the recombinant IL-8 standards provided in the ELISA kit.

    • Calculate the concentration of IL-8 in each sample by interpolating from the standard curve.

    • Plot the IL-8 concentration against the concentration of this compound.

    • Determine the IC50 value of this compound by fitting the data to a four-parameter logistic curve.

Conclusion

This compound is a well-characterized and effective tool for the in vitro inhibition of IL-1-mediated IL-8 production in human dermal fibroblasts. The provided protocols and data serve as a valuable resource for researchers investigating inflammatory signaling pathways and for professionals in the early stages of anti-inflammatory drug discovery and development. Careful adherence to the outlined procedures will ensure reproducible and reliable results.

References

Application Notes and Protocols: Using AF12198 to Block ICAM-1 Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intercellular Adhesion Molecule-1 (ICAM-1), a member of the immunoglobulin superfamily, is a cell surface glycoprotein that plays a critical role in the inflammatory response. Its expression is upregulated on endothelial cells and other cell types by pro-inflammatory cytokines such as Interleukin-1 (IL-1). This upregulation facilitates the adhesion and transmigration of leukocytes from the bloodstream to sites of inflammation, a key process in various inflammatory diseases. Therefore, inhibiting ICAM-1 expression presents a promising therapeutic strategy for a range of inflammatory conditions.

AF12198 is a novel, small molecule antagonist that has been identified as a potent inhibitor of IL-1-induced ICAM-1 expression. This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound to study and modulate ICAM-1 expression.

Mechanism of Action

This compound functions as a selective antagonist of the human type I Interleukin-1 receptor (IL-1RI).[1] By binding to IL-1RI, this compound competitively inhibits the binding of IL-1α and IL-1β, thereby blocking the downstream signaling cascades that lead to the upregulation of inflammatory mediators, including ICAM-1.[1][2] The IL-1-induced signaling pathway leading to ICAM-1 expression primarily involves the activation of transcription factors such as NF-κB.[3][4]

Quantitative Data Summary

The inhibitory effect of this compound on IL-1-induced ICAM-1 expression has been quantified in in vitro studies. The following table summarizes the key quantitative data.

CompoundTargetCell TypeInducerEndpointIC50Reference
This compoundIL-1 Receptor Type IEndothelial CellsInterleukin-1 (IL-1)ICAM-1 Expression9 nM[1]

Signaling Pathway Diagram

The following diagram illustrates the IL-1 signaling pathway leading to ICAM-1 expression and the inhibitory action of this compound.

AF12198_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1R IL-1 Receptor (IL-1RI) Signaling_Cascade Signaling Cascade (e.g., MyD88, IRAK) IL1R->Signaling_Cascade Activates This compound This compound This compound->IL1R Blocks ICAM1_protein ICAM-1 NFkB_complex NF-κB Complex (p50/p65) Signaling_Cascade->NFkB_complex Activates IkappaB IκB NFkB_complex->IkappaB Phosphorylates & Degrades IκB NFkB_nucleus NF-κB (p50/p65) NFkB_complex->NFkB_nucleus Translocates ICAM1_gene ICAM-1 Gene NFkB_nucleus->ICAM1_gene Induces Transcription ICAM1_mRNA ICAM-1 mRNA ICAM1_gene->ICAM1_mRNA Transcription ICAM1_mRNA->ICAM1_protein Translation IL1 Interleukin-1 (IL-1) IL1->IL1R Binds Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_mrna mRNA Level cluster_protein Protein Level cluster_results Results & Interpretation start Culture HUVECs to Confluency pretreat Pre-treat with this compound (or Vehicle) start->pretreat stimulate Stimulate with IL-1β pretreat->stimulate incubate Incubate (4-24h) stimulate->incubate rna_extraction RNA Extraction incubate->rna_extraction protein_lysis Protein Lysis incubate->protein_lysis cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qRT-PCR for ICAM-1 cdna_synthesis->qpcr data_analysis Data Analysis (Relative Expression) qpcr->data_analysis western_blot Western Blot for ICAM-1 protein_lysis->western_blot densitometry Densitometry western_blot->densitometry densitometry->data_analysis conclusion Conclusion on this compound Efficacy data_analysis->conclusion

References

Application Notes and Protocols for AF12198 in Endothelial Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and guidelines for utilizing AF12198, a potent and selective small molecule antagonist of the human type I interleukin-1 (IL-1) receptor, in endothelial cell-based assays. This document is intended for researchers, scientists, and drug development professionals investigating inflammation, angiogenesis, and vascular biology.

Application Notes

This compound is a 15-mer peptide that selectively binds to the human type I IL-1 receptor, thereby blocking the downstream signaling cascade initiated by interleukin-1α (IL-1α) and interleukin-1β (IL-1β).[1] In endothelial cells, IL-1 is a key mediator of inflammation, promoting the expression of adhesion molecules, increasing vascular permeability, and contributing to angiogenesis.[2][3][4] this compound has been demonstrated to effectively inhibit IL-1-induced responses in endothelial cells, making it a valuable tool for studying the role of the IL-1 signaling pathway in various physiological and pathological processes.

The primary mechanism of action of this compound in endothelial cells is the competitive inhibition of IL-1 binding to its receptor. This blockade prevents the recruitment of the IL-1 receptor accessory protein (IL-1RAcP) and the subsequent activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways.[5][6] These pathways are critical for the transcription of pro-inflammatory and pro-angiogenic genes.

Quantitative Data

The inhibitory activity of this compound on IL-1-induced responses in endothelial cells has been quantified, providing a basis for experimental design.

ParameterCell TypeMeasurementValueReference
IC50Human Endothelial CellsInhibition of IL-1-induced Intercellular Adhesion Molecule-1 (ICAM-1) expression9 nM[1]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and experimental design, the following diagrams are provided.

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1 IL-1α / IL-1β IL-1R1 IL-1 Receptor Type I (IL-1R1) IL-1->IL-1R1 Binds This compound This compound This compound->IL-1R1 Blocks IL-1RAcP IL-1RAcP IL-1R1->IL-1RAcP Recruits MyD88 MyD88 IL-1RAcP->MyD88 Activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (JNK, p38) TAK1->MAPKs IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB (p50/p65) IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates AP-1 AP-1 (c-Jun/c-Fos) MAPKs->AP-1 Activates AP-1->Nucleus Translocates Gene_Expression Pro-inflammatory & Pro-angiogenic Gene Expression (e.g., ICAM-1, IL-8, VCAM-1) Nucleus->Gene_Expression Drives Transcription

Caption: IL-1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Culture_Cells Culture Endothelial Cells (e.g., HUVECs) Prepare_Reagents Prepare this compound and IL-1β Culture_Cells->Prepare_Reagents Seed_Cells Seed Cells in Assay-specific Plates Prepare_Reagents->Seed_Cells Pre-treatment Pre-treat with this compound (various concentrations) Seed_Cells->Pre-treatment Stimulation Stimulate with IL-1β Pre-treatment->Stimulation Incubation Incubate for a defined period Stimulation->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Adhesion Cell Adhesion Assay (e.g., ICAM-1 Expression) Incubation->Adhesion Migration Migration/Invasion Assay (e.g., Transwell) Incubation->Migration Angiogenesis Tube Formation Assay Incubation->Angiogenesis

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of this compound on endothelial cells.

Protocol 1: Endothelial Cell Culture

Objective: To maintain and propagate human endothelial cells for subsequent experiments.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Culture flasks/plates coated with an appropriate extracellular matrix (e.g., gelatin, fibronectin)

Procedure:

  • Coat culture vessels with 0.1% gelatin or other appropriate matrix for at least 30 minutes at 37°C.

  • Thaw cryopreserved endothelial cells rapidly in a 37°C water bath.

  • Transfer the cells to a centrifuge tube containing pre-warmed complete growth medium.

  • Centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete growth medium and plate onto the coated culture vessel.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium every 2-3 days.

  • When cells reach 80-90% confluency, subculture using Trypsin-EDTA.

Protocol 2: IL-1β Induced ICAM-1 Expression Assay

Objective: To quantify the inhibitory effect of this compound on IL-1β-induced ICAM-1 expression on the surface of endothelial cells.

Materials:

  • Cultured endothelial cells

  • This compound

  • Recombinant human IL-1β

  • 96-well plates

  • Primary antibody against human ICAM-1

  • Fluorescently labeled secondary antibody

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Seed endothelial cells into a 96-well plate and grow to confluence.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Pre-incubate the cells with varying concentrations of this compound for 1 hour at 37°C.

  • Add IL-1β to a final concentration of 1-10 ng/mL to all wells except the negative control.

  • Incubate for 4-6 hours at 37°C.

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

  • Incubate with the primary anti-ICAM-1 antibody for 1 hour at room temperature.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Wash the cells and measure the fluorescence intensity using a flow cytometer or plate reader.

Protocol 3: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of this compound on endothelial cells.

Materials:

  • Cultured endothelial cells

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

Procedure:

  • Seed endothelial cells into a 96-well plate.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO or solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[7]

Protocol 4: Endothelial Cell Migration Assay (Transwell Assay)

Objective: To evaluate the effect of this compound on IL-1β-induced endothelial cell migration.

Materials:

  • Cultured endothelial cells

  • This compound

  • Recombinant human IL-1β

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Serum-free medium

  • Crystal violet staining solution

Procedure:

  • Coat the bottom of the Transwell inserts with an extracellular matrix protein if required.

  • Place the inserts into the wells of a 24-well plate.

  • Add medium containing IL-1β (as a chemoattractant) to the lower chamber.

  • Resuspend endothelial cells in serum-free medium containing different concentrations of this compound.

  • Add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubate for 4-24 hours at 37°C.

  • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

  • Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.[8]

Protocol 5: Endothelial Cell Tube Formation Assay

Objective: To assess the impact of this compound on the angiogenic potential of endothelial cells in response to IL-1β.

Materials:

  • Cultured endothelial cells

  • This compound

  • Recombinant human IL-1β

  • Basement membrane extract (e.g., Matrigel)

  • 96-well plates

Procedure:

  • Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[9][10]

  • Resuspend endothelial cells in a small volume of medium containing IL-1β and various concentrations of this compound.

  • Seed the cell suspension onto the solidified gel.

  • Incubate for 4-18 hours at 37°C.

  • Visualize and photograph the tube-like structures using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops.[9][11]

References

Application Notes and Protocols for AF12198 Intravenous Infusion in Primates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF12198 is a synthetic 15-mer peptide that acts as a potent and selective antagonist of the human type I interleukin-1 receptor (IL-1R1).[1] By binding to IL-1R1, this compound competitively inhibits the binding of the pro-inflammatory cytokines IL-1α and IL-1β, thereby blocking their downstream signaling pathways. This antagonistic activity makes this compound a promising candidate for the treatment of a wide range of inflammatory diseases.[1]

These application notes provide a comprehensive guide for the intravenous (IV) infusion of this compound in non-human primates, specifically cynomolgus monkeys (Macaca fascicularis), a relevant preclinical model for studying inflammatory and immunological responses. The protocols outlined below are based on established methodologies for primate research and specific data available for this compound and other IL-1 receptor antagonists.

Mechanism of Action: IL-1 Receptor Antagonism

Interleukin-1 (IL-1) is a key mediator of inflammation. Its signaling is initiated when IL-1α or IL-1β binds to the type I IL-1 receptor (IL-1R1). This binding event recruits the IL-1 receptor accessory protein (IL-1RAcP), forming a ternary complex that brings the intracellular Toll/interleukin-1 receptor (TIR) domains of both receptor chains into close proximity. This initiates a downstream signaling cascade involving MyD88, IRAK, and TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of numerous pro-inflammatory genes, including those for cytokines like IL-6 and IL-8, and adhesion molecules.

This compound functions by competitively binding to IL-1R1, preventing the binding of IL-1α and IL-1β and the subsequent recruitment of IL-1RAcP. This effectively blocks the initiation of the pro-inflammatory signaling cascade.

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IL-1b IL-1β IL-1R1 IL-1R1 IL-1b->IL-1R1 Binds This compound This compound This compound->IL-1R1 Blocks IL-1RAcP IL-1RAcP IL-1R1->IL-1RAcP Recruits MyD88 MyD88 IL-1RAcP->MyD88 Initiates Signaling IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NF-kB_Activation NF-κB Activation TRAF6->NF-kB_Activation AP-1_Activation AP-1 Activation TRAF6->AP-1_Activation Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6, IL-8) NF-kB_Activation->Gene_Expression AP-1_Activation->Gene_Expression

Caption: this compound blocks the IL-1 signaling pathway. (Within 100 characters)

Data Presentation

The following tables summarize the key quantitative data for this compound based on available in vitro and in vivo preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterCell TypeAssayIC₅₀
IL-1R1 BindingHuman Type I IL-1 ReceptorCompetitive Binding Assay8 nM
IL-1β induced IL-8 ProductionHuman Dermal FibroblastsELISA25 nM
IL-1β induced ICAM-1 ExpressionHuman Umbilical Vein Endothelial Cells (HUVECs)Cell-based ELISA9 nM

Table 2: In Vivo Model and Observed Effects in Cynomolgus Monkeys

ParameterDetails
Animal ModelCynomolgus Monkey (Macaca fascicularis)
Route of AdministrationIntravenous (IV) Infusion
Primary EndpointInhibition of IL-1 induced IL-6 production
Observed Effects- Blocks ex vivo IL-1 induction of IL-6- Down-modulates in vivo induction of IL-6

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Infusion

Materials:

  • This compound peptide (lyophilized powder)

  • Sterile Water for Injection, USP

  • Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline)

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Sterile vials

  • Syringes and needles

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Reconstitution of this compound:

    • Aseptically reconstitute the lyophilized this compound powder with a small amount of Sterile Water for Injection to create a concentrated stock solution. The exact volume will depend on the amount of peptide provided.

  • Vehicle Preparation:

    • A common vehicle for peptide administration is a mixture of DMSO, PEG300, Tween 80, and saline. A suggested formulation is:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween 80

      • 45% Saline

    • Prepare the vehicle by sequentially adding each component in a sterile vial and mixing thoroughly.

  • Final Formulation:

    • Slowly add the reconstituted this compound stock solution to the prepared vehicle to achieve the desired final concentration for infusion.

    • Gently vortex the solution until it is clear and homogenous.

    • Sterile filter the final solution using a 0.22 µm syringe filter into a sterile container suitable for intravenous administration.

  • Storage:

    • It is recommended to prepare the this compound solution fresh before each use. If short-term storage is necessary, store the solution at 2-8°C and protect from light.

Protocol 2: Intravenous Infusion in Cynomolgus Monkeys

Materials:

  • Cynomolgus monkeys (male or female, appropriately acclimatized)

  • Prepared this compound infusion solution

  • Infusion pump

  • Intravenous catheter (appropriate gauge for the selected vein)

  • Sterile saline for flushing

  • Anesthesia and monitoring equipment (as per institutional guidelines)

  • Blood collection supplies (syringes, blood collection tubes with appropriate anticoagulant)

Procedure:

  • Animal Preparation:

    • Fast the animal overnight before the procedure.

    • Anesthetize the monkey according to your institution's approved veterinary protocol.

    • Place a peripheral intravenous catheter, typically in the cephalic or saphenous vein.

    • Secure the catheter in place.

  • Infusion Administration:

    • Flush the catheter with sterile saline to ensure patency.

    • Connect the infusion line containing the this compound solution to the catheter.

    • Administer the this compound solution via a controlled intravenous infusion using an infusion pump.

    • The specific dose and infusion rate should be determined based on the study design. A dose-finding study is recommended to determine the optimal dose for efficacy.

  • Monitoring:

    • Continuously monitor the animal's vital signs throughout the infusion period.

    • Observe for any signs of adverse reactions at the infusion site or systemically.

  • Post-Infusion Care:

    • Once the infusion is complete, flush the catheter with sterile saline.

    • The catheter may be removed or maintained for subsequent blood sampling, depending on the experimental design.

    • Allow the animal to recover from anesthesia under observation.

Protocol 3: Ex Vivo IL-1β Stimulation and IL-6 Measurement

This protocol is designed to assess the in vivo efficacy of this compound by measuring its ability to block IL-1β-induced IL-6 production in whole blood collected from treated animals.

ExVivo_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo Phase Infusion Administer this compound via Intravenous Infusion Blood_Collection Collect Blood Samples (Pre- and Post-Infusion) Infusion->Blood_Collection Stimulation Incubate Whole Blood with IL-1β or Vehicle Control Blood_Collection->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Plasma_Separation Separate Plasma via Centrifugation Incubation->Plasma_Separation ELISA Measure IL-6 Levels by ELISA Plasma_Separation->ELISA

Caption: Workflow for ex vivo assessment of this compound efficacy. (Within 100 characters)

Materials:

  • Whole blood collected from cynomolgus monkeys (pre- and post-AF12198 infusion) in heparinized tubes.

  • Recombinant human IL-1β

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Incubator (37°C)

  • Centrifuge

  • Pipettes and sterile tubes

  • Cynomolgus monkey IL-6 ELISA kit

Procedure:

  • Blood Sample Processing:

    • Collect whole blood at baseline (pre-infusion) and at various time points after the start of the this compound infusion.

  • Ex Vivo Stimulation:

    • In sterile tubes, aliquot whole blood from each time point.

    • To one set of tubes, add a predetermined concentration of recombinant human IL-1β (e.g., 1-10 ng/mL) to stimulate IL-6 production.

    • To a parallel set of tubes, add an equal volume of vehicle (e.g., sterile PBS) to serve as a negative control.

  • Incubation:

    • Gently mix the tubes and incubate them at 37°C in a humidified atmosphere for a specified period (e.g., 4-6 hours).

  • Plasma Collection:

    • Following incubation, centrifuge the blood samples to separate the plasma.

    • Carefully collect the plasma supernatant and store it at -80°C until analysis.

  • IL-6 Measurement:

    • Quantify the concentration of IL-6 in the plasma samples using a validated cynomolgus monkey IL-6 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the levels of IL-6 in the IL-1β-stimulated samples from post-infusion time points to the pre-infusion baseline. A significant reduction in IL-1β-induced IL-6 production in the post-infusion samples indicates the in vivo antagonistic activity of this compound.

Conclusion

These application notes provide a framework for the intravenous administration and efficacy evaluation of the IL-1 receptor antagonist peptide, this compound, in a primate model. Adherence to these protocols, along with appropriate institutional animal care and use guidelines, will facilitate the successful preclinical assessment of this promising therapeutic candidate. Researchers should optimize parameters such as dosage and infusion rates based on their specific experimental objectives.

References

Application Notes and Protocols for AF12198 in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the characteristics and experimental use of AF12198, a novel antagonist of the human type I interleukin-1 (IL-1) receptor. The information is intended for researchers, scientists, and drug development professionals investigating inflammatory and autoimmune diseases.

Introduction

This compound is a synthetic 15-amino acid peptide (Ac-FEWTPGWYQJYALPL-NH2, where J represents 2-azetidine-1-carboxylic acid) that functions as a potent and selective antagonist of the human type I interleukin-1 receptor (IL-1RI).[1] Interleukin-1 is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[2][3][4][5][6][7][8][9] By blocking the binding of IL-1α and IL-1β to their receptor, this compound effectively inhibits downstream inflammatory signaling, making it a valuable tool for studying the role of the IL-1 pathway in these conditions and a potential therapeutic candidate.[1]

Mechanism of Action

This compound exerts its antagonistic effect by selectively binding to the human type I IL-1 receptor.[1] This competitive inhibition prevents the natural ligands, IL-1α and IL-1β, from binding to the receptor and initiating the intracellular signaling cascade that leads to the expression of various pro-inflammatory genes.[1][10] Notably, this compound does not bind to the human type II IL-1 receptor or the murine type I IL-1 receptor, highlighting its species and receptor-type specificity.[1]

cluster_membrane Cell Membrane IL-1RI IL-1RI IL-1RAcP IL-1RAcP IL-1RI->IL-1RAcP Recruits Signaling_Cascade Downstream Signaling (NF-κB, MAPK) IL-1RAcP->Signaling_Cascade Activates IL-1 IL-1α / IL-1β IL-1->IL-1RI Binds This compound This compound This compound->IL-1RI Blocks Gene_Expression Pro-inflammatory Gene Expression Signaling_Cascade->Gene_Expression Leads to

Caption: Mechanism of this compound Action.
Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activities of this compound.

Table 1: In Vitro Efficacy of this compound

Cell TypeAssayStimulantEndpoint MeasuredIC50 (nM)Reference
Human Dermal FibroblastsIL-8 Production AssayIL-1IL-8 Concentration25[1]
Human Endothelial CellsIntercellular Adhesion Molecule-1 (ICAM-1) ExpressionIL-1ICAM-1 Surface Expression9[1]

Table 2: In Vivo Efficacy of this compound in Cynomolgus Monkeys

Animal ModelAdministration RouteEndpoint MeasuredOutcomeReference
Cynomolgus MonkeysIntravenous InfusionEx vivo IL-1 induction of IL-6Blocked[1]
Cynomolgus MonkeysIntravenous InfusionIn vivo induction of IL-6Down-modulated[1]

Experimental Protocols

Protocol 1: In Vitro Inhibition of IL-1-Induced IL-8 Production by Human Dermal Fibroblasts

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for IL-1-induced IL-8 production in human dermal fibroblasts.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast Growth Medium (e.g., DMEM with 10% FBS)

  • Recombinant Human IL-1β

  • This compound

  • Human IL-8 ELISA Kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed HDFs into 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in assay medium (DMEM with 2% FBS) to achieve a range of final concentrations (e.g., 1 nM to 1 µM).

  • Cell Treatment:

    • Remove the growth medium from the cells.

    • Add the prepared this compound dilutions to the respective wells.

    • Include wells with vehicle control (assay medium without this compound).

    • Incubate for 30 minutes at 37°C.

  • IL-1 Stimulation:

    • Add recombinant human IL-1β to all wells (except for the unstimulated control) to a final concentration of 1 ng/mL.

    • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and collect the supernatant.

  • IL-8 Measurement: Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-8 production for each this compound concentration relative to the IL-1β stimulated control.

    • Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Seed_HDFs 1. Seed Human Dermal Fibroblasts (HDFs) Prepare_this compound 2. Prepare this compound Serial Dilutions Seed_HDFs->Prepare_this compound Treat_Cells 3. Pre-incubate HDFs with this compound Prepare_this compound->Treat_Cells Stimulate_IL1 4. Stimulate with Recombinant IL-1β Treat_Cells->Stimulate_IL1 Incubate 5. Incubate for 24 hours Stimulate_IL1->Incubate Collect_Supernatant 6. Collect Supernatant Incubate->Collect_Supernatant ELISA 7. Measure IL-8 Concentration via ELISA Collect_Supernatant->ELISA Analyze_Data 8. Calculate IC50 ELISA->Analyze_Data

Caption: Workflow for In Vitro IL-8 Inhibition Assay.
Proposed Application in a Rheumatoid Arthritis Model

Given the critical role of IL-1 in the pathogenesis of rheumatoid arthritis, this compound could be evaluated in a collagen-induced arthritis (CIA) mouse model. However, as this compound is specific to the human IL-1RI, a humanized mouse model expressing the human IL-1RI would be required.

Hypothetical Experimental Design:

  • Model: Collagen-Induced Arthritis (CIA) in humanized mice expressing human IL-1RI.

  • Treatment Groups:

    • Vehicle Control (e.g., saline)

    • This compound (low dose)

    • This compound (high dose)

    • Positive Control (e.g., Anakinra)

  • Administration: Prophylactic or therapeutic administration via subcutaneous injection.

  • Endpoints:

    • Clinical scoring of arthritis severity (paw swelling, erythema).

    • Histopathological analysis of joint inflammation and damage.

    • Measurement of serum pro-inflammatory cytokines (e.g., IL-6, TNF-α).

    • Flow cytometric analysis of immune cell populations in draining lymph nodes and spleen.

Induce_CIA 1. Induce CIA in humanized IL-1RI mice Group_Animals 2. Randomize into Treatment Groups Induce_CIA->Group_Animals Administer_Treatment 3. Administer Vehicle, This compound, or Positive Control Group_Animals->Administer_Treatment Monitor_Disease 4. Monitor Clinical Scores and Paw Swelling Administer_Treatment->Monitor_Disease Collect_Samples 5. Collect Blood and Tissues at Endpoint Monitor_Disease->Collect_Samples Analyze_Histology 6. Histopathological Analysis of Joints Collect_Samples->Analyze_Histology Analyze_Cytokines 7. Measure Serum Cytokine Levels Collect_Samples->Analyze_Cytokines Analyze_Cells 8. Flow Cytometry of Immune Cells Collect_Samples->Analyze_Cells Evaluate_Efficacy 9. Evaluate Therapeutic Efficacy of this compound Analyze_Histology->Evaluate_Efficacy Analyze_Cytokines->Evaluate_Efficacy Analyze_Cells->Evaluate_Efficacy

Caption: Proposed Workflow for CIA Model.
Proposed Application in a Multiple Sclerosis Model

The involvement of IL-1 in neuroinflammation suggests a potential role for this compound in models of multiple sclerosis, such as Experimental Autoimmune Encephalomyelitis (EAE). Similar to the CIA model, a humanized mouse model expressing the human IL-1RI would be necessary.

Hypothetical Experimental Design:

  • Model: MOG-induced Experimental Autoimmune Encephalomyelitis (EAE) in humanized IL-1RI mice.

  • Treatment Groups:

    • Vehicle Control

    • This compound (prophylactic treatment)

    • This compound (therapeutic treatment, initiated at the onset of clinical signs)

  • Endpoints:

    • Clinical scoring of EAE severity (e.g., tail limpness, paralysis).

    • Histopathological analysis of CNS inflammation and demyelination.

    • Analysis of inflammatory cell infiltrates in the spinal cord.

    • Measurement of cytokine production from restimulated splenocytes.

Proposed Application in an Inflammatory Bowel Disease Model

IL-1 is a key cytokine in the inflammatory cascade of IBD. The efficacy of this compound could be tested in a humanized mouse model of colitis.

Hypothetical Experimental Design:

  • Model: Dextran Sodium Sulfate (DSS)-induced colitis in humanized IL-1RI mice.

  • Treatment Groups:

    • Control (no DSS)

    • DSS + Vehicle

    • DSS + this compound

  • Endpoints:

    • Disease Activity Index (DAI) scoring (body weight loss, stool consistency, rectal bleeding).

    • Colon length measurement.

    • Histopathological analysis of colon inflammation and tissue damage.

    • Measurement of myeloperoxidase (MPO) activity in the colon.

    • Analysis of cytokine expression in colonic tissue.

Disclaimer: The proposed applications in autoimmune disease models are hypothetical and would require the use of appropriate humanized animal models due to the species specificity of this compound. The provided protocols are for guidance and should be optimized for specific experimental conditions.

References

Protocol for dissolving and preparing AF12198 solution

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for AF12198 Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the dissolution and preparation of this compound solutions for research purposes. This compound is a potent and selective peptide antagonist of the human type I interleukin-1 (IL-1) receptor, playing a crucial role in the investigation of IL-1 mediated inflammatory pathways.[1][2][3][4]

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Molecular Weight 1895.14 g/mol [1]
Formula C₉₆H₁₂₃N₁₉O₂₂[1]
Sequence Ac-FEWTPGWYQXYALPL-NH₂ (X = Aze, 2-azetidine-1-carboxylic acid)[2][3]
Purity ≥95%[3]
CAS Number 185413-30-3[1]
Appearance Powder[1]
Biological Activity

This compound is a selective antagonist for the human type I IL-1 receptor (IL-1RI) with an IC₅₀ value of 8 nM.[1][3][4] It shows significantly lower affinity for the human type II IL-1 receptor (IC₅₀ > 6.7 mM) and the murine type I IL-1 receptor (IC₅₀ > 200 mM).[1][3][4] This antagonist effectively blocks IL-1-induced cellular responses, such as the expression of ICAM-1 and E-selectin in Human Umbilical Vein Endothelial Cells (HUVECs) and the induction of IL-8 in human dermal fibroblasts.[3] In vivo studies have demonstrated its anti-inflammatory activity, including the reduction of IL-1β-induced IL-6 production.[2][3]

Target/AssayIC₅₀Cell Type
Human Type I IL-1 Receptor Binding 8 nM[1][3][4]-
IL-1-induced ICAM-1 Expression 9 nM[2][4][5]Endothelial Cells[2]
IL-1-induced IL-8 Production 25 nM[1][2][4][5]Human Dermal Fibroblasts[1][2]
IL-1β-induced IL-6 Production (Cynomolgus Monkey Blood) 17 µM[5]-
IL-1β-induced IL-6 Production (Human Primate Blood) 15 µM[5]-

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Use

This protocol details the preparation of a 1 mg/mL stock solution of this compound in 10% ethanol/PBS.

Materials:

  • This compound powder

  • Ethanol (200 proof, anhydrous)

  • Phosphate Buffered Saline (PBS), sterile

  • Sterile conical tubes or vials

  • Pipettes and sterile filter tips

Procedure:

  • Solvent Preparation: Prepare a 10% ethanol/PBS solution by mixing one part ethanol with nine parts sterile PBS.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of the 10% ethanol/PBS solvent to the this compound powder to achieve a final concentration of 1 mg/mL.

  • Mixing: Gently vortex the solution until the powder is completely dissolved. If precipitation or phase separation occurs, brief sonication or warming of the solution can aid in dissolution.[5]

  • Sterilization (Optional): If required for the experimental application, sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at -20°C. It is recommended to prepare fresh solutions or use small, pre-packaged sizes as solutions may be unstable.[4] For long-term storage, aliquoting the stock solution is advised to avoid multiple freeze-thaw cycles. Stock solutions are stable for up to 1 month at -20°C and 6 months at -80°C when stored properly (sealed, away from light and moisture).[5]

G Workflow for Preparing this compound In Vitro Stock Solution cluster_0 Preparation cluster_1 Dissolution cluster_2 Final Steps & Storage A Prepare 10% Ethanol in PBS C Add Solvent to Powder (1 mg/mL) A->C B Weigh this compound Powder B->C D Vortex to Dissolve C->D E Optional: Gentle Sonication/Warming if Precipitate Forms D->E F Optional: 0.22 µm Filter Sterilization D->F E->F G Aliquot into Sterile Tubes F->G H Store at -20°C or -80°C G->H

Caption: Workflow for preparing this compound in vitro stock solution.

Preparation of this compound Formulation for In Vivo Use

This protocol provides two options for preparing this compound for in vivo administration, yielding a clear solution of at least 2.5 mg/mL.[5]

Protocol 1: Aqueous Formulation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl), sterile

Procedure:

  • Add the solvents to the this compound powder sequentially in the following proportions: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Ensure each solvent is fully incorporated before adding the next.

  • Mix thoroughly until a clear solution is obtained.

Protocol 2: Oil-based Formulation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn Oil

Procedure:

  • Add the solvents to the this compound powder sequentially in the following proportions: 10% DMSO and 90% Corn Oil.

  • Ensure the DMSO is fully incorporated before adding the corn oil.

  • Mix thoroughly until a clear solution is obtained.

Signaling Pathway

This compound acts as a competitive antagonist at the IL-1 Receptor Type I (IL-1RI). By binding to IL-1RI, it prevents the binding of IL-1α and IL-1β, thereby inhibiting the subsequent downstream inflammatory signaling cascade.

G This compound Mechanism of Action cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular IL1 IL-1α / IL-1β IL1R IL-1 Receptor Type I (IL-1RI) IL1->IL1R Binds & Activates This compound This compound This compound->IL1R Binds & Blocks Signaling Downstream Signaling Cascade (e.g., NF-κB, MAPKs) IL1R->Signaling Inflammation Inflammatory Gene Expression (e.g., ICAM-1, IL-8) Signaling->Inflammation

Caption: this compound competitively antagonizes the IL-1 Receptor Type I.

References

Troubleshooting & Optimization

AF12198 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AF12198. The information is presented in a question-and-answer format to directly address common issues related to its solubility and stability.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a 15-amino acid peptide that acts as a potent and selective antagonist of the human type I interleukin-1 receptor (IL-1RI).[1][2] It functions by binding to IL-1RI, thereby preventing the binding of the pro-inflammatory cytokines IL-1α and IL-1β.[1][3][4] This blockade inhibits the downstream signaling cascade that leads to inflammatory responses.[5][6][7][8] this compound has demonstrated anti-inflammatory activity both in vitro and in vivo.[1]

2. What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity of this compound. For long-term storage of the lyophilized powder, a temperature of -20°C is recommended, which should keep it stable for up to 3 years.[2] Once reconstituted into a stock solution, it is recommended to store it in aliquots in tightly sealed vials at -20°C for up to one month, or at -80°C for up to six months.[9] It is important to avoid repeated freeze-thaw cycles.[10]

3. How should I prepare a stock solution of this compound?

It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). A common stock solution concentration is 25.0 mg/mL in DMSO.[9] To ensure complete dissolution, gentle warming and/or sonication can be used.[9]

4. Is this compound soluble in aqueous solutions?

This compound, being a peptide, may have limited solubility in purely aqueous solutions. For experimental use, especially in cell-based assays and in vivo studies, it is typically first dissolved in an organic solvent like DMSO to create a stock solution, which is then further diluted into an aqueous buffer or culture medium.[9]

Troubleshooting Guide

Issue 1: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer.

  • Cause: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous buffer. The peptide may be crashing out of solution due to its lower solubility in the final aqueous environment.

  • Solution:

    • Decrease the final concentration: Try diluting your stock solution to a lower final concentration in your aqueous buffer.

    • Use a different dilution strategy: Instead of a single large dilution step, try a serial dilution approach.

    • Incorporate a surfactant: For in vivo preparations, a formulation including PEG300 and Tween-80 can help maintain solubility.[9]

    • Prepare fresh solutions: this compound solutions are noted to be unstable.[2] It is highly recommended to prepare working solutions fresh for each experiment.[9]

Issue 2: My in vivo experiment with this compound is showing inconsistent results.

  • Cause: Inconsistent results can stem from issues with the stability and delivery of the compound. Given that this compound solutions are unstable, the method of preparation and administration is critical.[2]

  • Solution:

    • Fresh daily preparations: For in vivo experiments, it is strongly recommended to prepare the working solution fresh on the day of use.[9]

    • Follow a validated formulation protocol: A published protocol for in vivo administration involves a multi-solvent system to ensure solubility and stability for the duration of the experiment.[9] Refer to the detailed experimental protocol below.

    • Confirm compound integrity: If possible, use analytical methods like HPLC to check the purity and concentration of your stock solution, especially if it has been stored for a while.

Data Summary

Table 1: Solubility and Stock Solution Preparation

ParameterDetailsSource
Stock Solution Solvent DMSO[9]
Stock Solution Concentration 25.0 mg/mL[9]
Working Solution for in vivo use A multi-solvent system is recommended to achieve a clear solution of at least 2.5 mg/mL.[9]

Table 2: Storage and Stability Recommendations

FormStorage TemperatureDurationNotesSource
Lyophilized Powder -20°CUp to 3 yearsKeep tightly sealed and protected from light.[2]
Stock Solution -20°CUp to 1 monthStore in aliquots to avoid freeze-thaw cycles.[9]
Stock Solution -80°CUp to 6 monthsStore in aliquots to avoid freeze-thaw cycles.[9]
Working Solutions N/AUnstablePrepare fresh for each experiment and use the same day.[2][9]

Experimental Protocols

Protocol 1: Preparation of this compound for in vivo Administration

This protocol is designed to yield a clear working solution of ≥ 2.5 mg/mL.[9]

Materials:

  • This compound

  • DMSO (anhydrous)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare the Stock Solution: Dissolve this compound in DMSO to a concentration of 25.0 mg/mL.

  • Prepare the Working Solution (example for 1 mL): a. Take 100 µL of the 25.0 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of Saline to bring the final volume to 1 mL.

  • Final Concentration: This procedure results in a 2.5 mg/mL working solution of this compound.

  • Note: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[9] This solution should be prepared fresh on the day of use.[9]

Visualizations

AF12198_Mechanism_of_Action This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IL-1 IL-1α / IL-1β IL-1RI IL-1 Receptor I (IL-1RI) IL-1->IL-1RI Binds This compound This compound This compound->IL-1RI Blocks Binding IL-1RAcP IL-1R Accessory Protein (IL-1RAcP) IL-1RI->IL-1RAcP Recruits MyD88 MyD88 IL-1RAcP->MyD88 Initiates Signaling IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF-kB_Activation NF-κB Activation TRAF6->NF-kB_Activation Inflammatory_Response Inflammatory Gene Expression NF-kB_Activation->Inflammatory_Response

Caption: Mechanism of this compound as an IL-1RI antagonist.

AF12198_Solution_Preparation Workflow for this compound In Vivo Solution Preparation cluster_stock Stock Solution (25 mg/mL) cluster_working Working Solution (2.5 mg/mL) AF12198_powder This compound (Lyophilized Powder) Stock_Solution 25 mg/mL Stock Solution AF12198_powder->Stock_Solution Dissolve in DMSO DMSO DMSO->Stock_Solution Step1 1. Add 100 µL Stock to 400 µL PEG300 Stock_Solution->Step1 PEG300 PEG300 PEG300->Step1 Tween80 Tween-80 Step2 2. Add 50 µL Tween-80 and mix Tween80->Step2 Saline Saline Step3 3. Add 450 µL Saline and mix Saline->Step3 Step1->Step2 Step2->Step3 Final_Solution 2.5 mg/mL Working Solution Step3->Final_Solution

Caption: Experimental workflow for preparing this compound working solutions.

References

AF12198 Aqueous Solubility Enhancement: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of AF12198, a potent and selective antagonist for the human type I interleukin-1 (IL-1) receptor.[1][2]

Troubleshooting Guide: Enhancing this compound Solubility

Researchers may encounter difficulties in dissolving this compound in aqueous solutions for in vitro and in vivo experiments. This guide provides a systematic approach to overcoming these solubility challenges.

Issue: this compound precipitates out of solution.

Possible Cause 1: Inadequate Solvent System

This compound is a large peptide-like molecule with poor water solubility.[1][2] Standard aqueous buffers are often insufficient to maintain it in solution.

Solution: Employ a co-solvent system. Several formulations have been shown to be effective for dissolving poorly soluble drugs.[3][4][5] For this compound, specific successful solvent systems have been documented.

Recommended Solvent Systems for this compound

Formulation ComponentProtocol 1Protocol 2Protocol 3
Primary Solvent DMSO10% Ethanol10% DMSO
Co-solvent(s) 40% PEG300, 5% Tween-80PBS90% Corn Oil
Aqueous Component 45% Saline
Achieved Solubility ≥ 2.5 mg/mL1 mg/mL≥ 2.5 mg/mL
Reference [6][1][6]

Experimental Protocol: Preparation of this compound in a Co-Solvent System (Protocol 1)

  • Add 100 µL of a 25.0 mg/mL DMSO stock solution of this compound to 400 µL of PEG300.

  • Mix the solution thoroughly until it is clear.

  • Add 50 µL of Tween-80 and continue mixing.

  • Add 450 µL of saline to reach a final volume of 1 mL.

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]

Possible Cause 2: Suboptimal pH

The solubility of compounds with ionizable groups, such as amines and carboxylic acids present in this compound's amino acid residues, can be significantly influenced by pH.[7][8][9]

Solution: Adjust the pH of the buffer. For weakly basic drugs, a lower pH can increase solubility, while for weakly acidic drugs, a higher pH is often beneficial.[10] Since this compound is a peptide with multiple ionizable groups, its solubility will be lowest at its isoelectric point. Moving the pH away from this point should enhance solubility.

Experimental Workflow for pH Optimization

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis start Prepare a series of buffers (e.g., pH 4, 5, 6, 7, 8, 9) add_drug Add a known amount of this compound to each buffer start->add_drug equilibrate Equilibrate samples (e.g., shake for 24-48h at a controlled temperature) add_drug->equilibrate separate Separate undissolved solid (centrifugation or filtration) equilibrate->separate measure Measure the concentration of dissolved this compound in the supernatant (e.g., by HPLC-UV) separate->measure determine Determine the optimal pH for maximum solubility measure->determine

Caption: Workflow for determining the optimal pH for this compound solubility.

Issue: Need for a carrier to improve bioavailability.

Possible Cause: Hydrophobic nature of this compound limits its interaction with aqueous biological fluids.

Many hydrophobic drugs exhibit poor bioavailability due to their low solubility.[11][12]

Solution: Utilize cyclodextrins to form inclusion complexes. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate hydrophobic molecules like this compound, effectively increasing their apparent water solubility and stability.[11][15]

Types of Cyclodextrins Commonly Used in Pharmaceutical Formulations

Cyclodextrin TypeKey Features
β-Cyclodextrin (β-CD) Standard and widely used.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Higher aqueous solubility and lower toxicity compared to β-CD.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and a favorable safety profile for parenteral use.

Experimental Protocol: Preparation of an this compound-Cyclodextrin Inclusion Complex (Kneading Method)

  • Prepare a paste of the chosen cyclodextrin (e.g., HP-β-CD) with a small amount of water.

  • Add this compound to the paste. A small amount of a volatile organic solvent like ethanol can be used to aid initial dispersion.

  • Grind the mixture thoroughly in a mortar and pestle.

  • Continue grinding until the solvent has evaporated, resulting in a powdered complex.[15]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for dissolving this compound?

For initial in vitro experiments, dissolving this compound in DMSO to create a concentrated stock solution (e.g., 100 mg/mL) is a common practice.[6] This stock can then be diluted into your aqueous experimental medium. Be aware that high concentrations of DMSO can be toxic to cells. For in vivo studies, the co-solvent systems detailed in the troubleshooting guide are recommended.

Q2: How does this compound exert its biological effect?

This compound is a selective antagonist of the human type I interleukin-1 (IL-1) receptor.[1] It competitively binds to the receptor, preventing the binding of the pro-inflammatory cytokines IL-1α and IL-1β. This blockage inhibits downstream signaling pathways that lead to the expression of inflammatory mediators like IL-6, IL-8, ICAM-1, and E-selectin.[1][2]

G cluster_ligands Ligands cluster_receptor Cell Surface cluster_response Cellular Response il1 IL-1α / IL-1β il1r1 IL-1 Receptor Type I il1->il1r1 Binds & Activates This compound This compound This compound->il1r1 Binds & Blocks signaling Downstream Signaling (e.g., NF-κB, MAPKs) il1r1->signaling inflammation Inflammatory Gene Expression (IL-6, IL-8, ICAM-1) signaling->inflammation

Caption: this compound signaling pathway antagonism.

Q3: Are there other general strategies to improve the solubility of hydrophobic compounds like this compound?

Yes, several other techniques are used in pharmaceutical formulation to enhance the solubility of poorly water-soluble drugs:

  • Solid Dispersion: The drug is dispersed in a hydrophilic carrier matrix at a solid state.[16][17] This can be achieved through methods like melting, solvent evaporation, or spray drying.[17]

  • Micronization: Reducing the particle size of the drug increases its surface area, which can improve the dissolution rate.[18][19] However, this does not increase the equilibrium solubility.[19]

  • Nanoparticle Formulation: Encapsulating the drug in polymeric nanoparticles can improve solubility and absorption.[20]

Q4: How should I store this compound solutions?

Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C.[6] It is recommended to prepare and use aqueous solutions on the same day. If storage of a stock solution is necessary, it should be sealed tightly and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation.[6] Always refer to the manufacturer's specific storage recommendations.

References

AF12198 Technical Support Center: Solution Storage and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Stability studies specific to AF12198 are not publicly available. The information provided is based on general knowledge of peptide chemistry, supplier recommendations, and best practices for handling peptides.

This technical support guide is intended for researchers, scientists, and drug development professionals using this compound. It provides essential information on proper storage, handling, and troubleshooting potential degradation issues to ensure the integrity and activity of the peptide in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder?

A1: For optimal long-term stability, lyophilized this compound should be stored at -20°C or -80°C, protected from light and moisture.[1][2][3] When stored under these conditions, the peptide can be stable for an extended period.[4][5]

Q2: What is the recommended procedure for reconstituting this compound?

A2: Before opening the vial, it is crucial to allow the lyophilized powder to equilibrate to room temperature in a desiccator to prevent condensation.[3] Reconstitute the peptide using the appropriate sterile buffer or solvent as recommended for your specific application. For in vivo experiments, common solvent systems include combinations of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[6]

Q3: How should I store this compound solutions?

A3: Stock solutions of this compound are generally unstable and it is recommended to prepare them fresh for each experiment.[4] If short-term storage is necessary, it is advisable to store aliquots in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[6][7] Avoid repeated freeze-thaw cycles as this can accelerate degradation.[1][2] For in vivo working solutions, it is best to prepare them fresh and use them on the same day.[6]

Q4: What are the common signs of this compound degradation?

A4: Degradation of this compound may manifest as a decrease or loss of biological activity in your assays.[3] When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), degradation can appear as the emergence of new peaks or a decrease in the area of the main peptide peak.[3] Physical changes such as precipitation or discoloration of the solution can also indicate instability.

Q5: What factors can contribute to the degradation of this compound in solution?

A5: Several factors can lead to the degradation of peptides like this compound in solution, including:

  • pH: Extreme pH values (both acidic and alkaline) can catalyze hydrolysis of peptide bonds.[8][9]

  • Temperature: Higher temperatures accelerate chemical degradation reactions.[9]

  • Oxidation: Certain amino acid residues are susceptible to oxidation, especially in the presence of oxygen and metal ions.[1][8][9][10]

  • Light Exposure: Exposure to light can induce photo-oxidation of sensitive amino acid residues.[10]

  • Repeated Freeze-Thaw Cycles: This can cause physical stress on the peptide, leading to aggregation and degradation.[2]

  • Enzymatic Degradation: If solutions are not handled under sterile conditions, microbial contamination can introduce proteases that degrade the peptide.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Lyophilized Powder-20°CUp to 3 years[4]Keep desiccated and protected from light.
Stock Solution-20°CUp to 1 month[6][7][11]Aliquot to avoid freeze-thaw cycles.
-80°CUp to 6 months[6]Aliquot to avoid freeze-thaw cycles.
In Vivo Working SolutionUse immediatelyN/APrepare fresh on the day of use.[6]

Table 2: Example Reconstitution Protocols for In Vivo Use [6]

ProtocolSolvent CompositionFinal Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
210% DMSO, 90% Corn Oil≥ 2.5 mg/mL

Experimental Protocols

General Protocol for Assessing Peptide Stability by HPLC

This protocol provides a general method to evaluate the stability of a reconstituted peptide solution over time.

  • Reconstitution: Prepare a stock solution of this compound at a known concentration in the desired buffer or solvent under sterile conditions.

  • Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the stock solution by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This will serve as the baseline (T=0) measurement.

  • Storage: Store the remaining aliquots under the desired storage conditions (e.g., 4°C, -20°C, room temperature).

  • Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from storage.

  • Sample Preparation: Allow the aliquot to equilibrate to room temperature. If necessary, centrifuge the vial to collect any condensate.

  • HPLC Analysis: Analyze the sample by RP-HPLC using the same method as the T=0 sample.

  • Data Analysis: Compare the chromatograms from each time point to the T=0 sample. A decrease in the area of the main peak and the appearance of new peaks indicate degradation. The percentage of remaining intact peptide can be calculated by comparing the main peak area at each time point to the T=0 peak area.

Mandatory Visualization

cluster_degradation General Peptide Degradation Pathways cluster_factors Contributing Factors Intact_Peptide Intact this compound Peptide Degradation_Products Degradation Products (Inactive/Modified Peptide) Intact_Peptide->Degradation_Products Degradation (Hydrolysis, Oxidation, etc.) pH Improper pH pH->Degradation_Products Temp High Temperature Temp->Degradation_Products Light Light Exposure Light->Degradation_Products Oxygen Oxygen/Metal Ions Oxygen->Degradation_Products Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->Degradation_Products

Caption: Factors contributing to the degradation of this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound solutions.

Problem 1: Loss of biological activity in my experiment.

  • Possible Cause: Peptide degradation due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage: Confirm that the lyophilized powder and reconstituted solutions were stored at the recommended temperatures and protected from light.[4][6]

    • Review Reconstitution: Ensure the correct, high-purity solvent was used and that the reconstitution was performed under sterile conditions.

    • Check for Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing single-use aliquots.[2]

    • Assess Age of Solution: If using a stored solution, consider that its stability is limited. It is always best to use freshly prepared solutions.[4]

Problem 2: I see multiple peaks in my HPLC analysis of the peptide solution.

  • Possible Cause: This is a strong indicator of peptide degradation, where the additional peaks represent degradation products.

  • Troubleshooting Steps:

    • Identify Potential Degradation Pathway:

      • Hydrolysis: Can be accelerated by acidic or basic pH.[8][9] Consider the pH of your buffer.

      • Oxidation: Peptides containing residues like Met, Cys, Trp, and Tyr are prone to oxidation.[10] Ensure solutions are protected from oxygen, especially at higher pH.

      • Deamidation: Occurs in peptides with Asn or Gln residues.[1][9]

    • Optimize Storage and Handling:

      • Store aliquots at -80°C to slow down chemical reactions.[6]

      • Consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.[3]

      • Use buffers at a pH that ensures maximal peptide stability, if known.

Start Experimental Issue Observed (e.g., Low Activity, Multiple HPLC Peaks) Check_Storage Verify Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Check_Handling Review Handling Procedures (Reconstitution, Aliquoting) Check_Storage->Check_Handling Storage OK Optimize Optimize Protocol: - Use Fresh Solutions - Aliquot to Avoid Freeze-Thaw - Protect from Light/Oxygen Check_Storage->Optimize Storage Incorrect Assess_Degradation Consider Potential Degradation Pathways (Hydrolysis, Oxidation) Check_Handling->Assess_Degradation Handling OK Check_Handling->Optimize Handling Incorrect Assess_Degradation->Optimize End Re-run Experiment Optimize->End

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Optimizing In Vivo Studies for Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "AF12198" is not recognized in publicly available scientific literature or databases. The following information is a generalized template to guide researchers on best practices for optimizing in vivo studies with a novel investigational compound. All data and protocols are illustrative examples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for our novel compound in mice?

A1: For a novel compound, the starting dose is typically determined from in vitro efficacy data (e.g., IC50 or EC50) and any available in vivo toxicology data. A common approach is to start with a dose that is expected to achieve a plasma concentration several-fold higher than the in vitro IC50. It is crucial to perform a dose-ranging study to determine the optimal dose that balances efficacy and tolerability.

Q2: How should the compound be formulated for in vivo administration?

A2: The formulation depends on the compound's physicochemical properties (e.g., solubility, stability). Common vehicles for preclinical studies include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO, cyclodextrins, or Tween 80. It is essential to test the vehicle alone as a control group in your experiments to ensure it does not have any biological effects. A pilot study to assess the maximum tolerated dose (MTD) of the formulation is also recommended.

Q3: What are the common routes of administration for in vivo studies?

A3: The choice of administration route depends on the desired pharmacokinetic profile and the target organ. Common routes include:

  • Intravenous (IV): Bypasses absorption for 100% bioavailability.

  • Intraperitoneal (IP): Common in rodent studies, with rapid absorption.

  • Oral (PO): Gavage administration to assess oral bioavailability.

  • Subcutaneous (SC): Slower absorption for sustained exposure.

The selection should align with the intended clinical application.

Q4: How can I troubleshoot a lack of efficacy in my in vivo model?

A4: A lack of efficacy can stem from several factors. Consider the following troubleshooting steps:

  • Confirm Target Engagement: Can you measure a biomarker to confirm the compound is hitting its intended target in vivo?

  • Pharmacokinetics (PK): Was the compound exposure (AUC, Cmax) sufficient and sustained enough to expect a biological effect?

  • Dose and Schedule: Is the dose high enough, and is the dosing frequency appropriate for the compound's half-life?

  • Model System: Is the chosen animal model appropriate for the mechanism of action being tested?

  • Compound Stability: Is the compound stable in the formulation and under the experimental conditions?

Data Summary

Table 1: Example Pharmacokinetic Parameters in Mice

ParameterIntravenous (IV)Intraperitoneal (IP)Oral (PO)
Dose (mg/kg) 51020
Cmax (ng/mL) 1500850300
Tmax (h) 0.10.52
AUC (ng·h/mL) 320025001800
Half-life (h) 2.52.83.1
Bioavailability (%) 1007828

Table 2: Example In Vivo Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)
Vehicle Control-Daily0
Compound X10Daily35
Compound X25Daily68
Compound X50Daily85

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model

  • Cell Culture and Implantation:

    • Culture human cancer cells (e.g., A549) under standard conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., Matrigel).

    • Subcutaneously implant 1 x 10^6 cells into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth Monitoring:

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Measure tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • Randomize mice into treatment groups (n=8-10 per group) based on tumor volume.

    • Prepare the compound formulation and administer it to the respective groups according to the chosen dose and schedule (e.g., daily oral gavage).

    • Administer vehicle to the control group.

  • Endpoint and Analysis:

    • Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.

    • Monitor animal body weight and overall health throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.

Visualizations

G cluster_0 Troubleshooting In Vivo Efficacy No Efficacy Observed No Efficacy Observed Check PK Check PK No Efficacy Observed->Check PK Check Target Engagement Check Target Engagement Check PK->Check Target Engagement Sufficient Exposure Increase Dose Increase Dose Check PK->Increase Dose Low Exposure Optimize Formulation Optimize Formulation Check PK->Optimize Formulation Poor Bioavailability Measure Biomarker Measure Biomarker Check Target Engagement->Measure Biomarker Uncertain Re-evaluate Model Re-evaluate Model Check Target Engagement->Re-evaluate Model No Engagement

Caption: Troubleshooting workflow for lack of in vivo efficacy.

G cluster_1 Experimental Workflow Cell Implantation Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Endpoint Analysis Endpoint Analysis Treatment->Endpoint Analysis

Caption: Xenograft model experimental workflow.

G cluster_2 Hypothetical Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Compound X Compound X Compound X->Kinase B

Caption: Inhibition of a kinase in a signaling pathway.

Troubleshooting AF12198 in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AF12198 in cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the use of this compound, a peptide antagonist of the human type I interleukin-1 (IL-1) receptor.

Q1: I am not observing the expected inhibition of IL-1-induced downstream signaling (e.g., IL-8 or ICAM-1 production) with this compound. What are the possible causes and solutions?

A1: Several factors could contribute to a lack of inhibitory activity. Here's a systematic troubleshooting approach:

  • Reagent Integrity and Handling:

    • Peptide Stability: this compound is a peptide and can be susceptible to degradation. Ensure it has been stored correctly at -20°C.[1] Avoid repeated freeze-thaw cycles. Reconstituted solutions should be stored at -20°C for up to one month or at -80°C for up to six months.

    • Solubility: Confirm that this compound is fully dissolved. It is soluble up to 1 mg/ml in 10% ethanol/PBS.[1] For cell-based assays, ensure the final concentration of the solvent (e.g., ethanol) is not cytotoxic to your cells. It is recommended to prepare a concentrated stock solution and then dilute it in your cell culture medium.

  • Experimental Setup:

    • Concentration Range: Ensure you are using an appropriate concentration range for this compound. The reported IC50 for inhibiting IL-1-induced IL-8 production in human dermal fibroblasts is 25 nM, and for ICAM-1 expression in endothelial cells, it is 9 nM.[2] A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and assay conditions.

    • IL-1 Concentration: The concentration of IL-1 used to stimulate the cells is crucial. If the IL-1 concentration is too high, it may overcome the inhibitory effect of this compound. Consider performing a titration of IL-1 to find a concentration that gives a robust but not maximal response.

    • Pre-incubation Time: Pre-incubating your cells with this compound before adding the IL-1 stimulus can enhance its inhibitory effect. An incubation time of 30 minutes to 1 hour is a good starting point.

    • Cell Health and Density: Ensure your cells are healthy, viable, and at an appropriate density. Stressed or overly confluent cells may respond differently to stimuli and inhibitors.

  • Assay-Specific Considerations:

    • Readout Sensitivity: Verify that your detection method for the downstream readout (e.g., ELISA for IL-8, flow cytometry for ICAM-1) is sensitive enough to detect a partial inhibition.

    • Timing of Readout: The timing of your endpoint measurement is important. The peak of IL-1-induced gene expression and protein production can vary between cell types. Ensure you are measuring at an optimal time point.

Q2: I am observing high background or non-specific effects in my assay when using this compound. How can I address this?

A2: High background can be due to several factors:

  • Solvent Effects: If you are using a solvent like ethanol to dissolve this compound, ensure the final concentration in your assay is low and that you have a vehicle control (medium with the same concentration of solvent) to assess its effect on the cells.

  • Peptide Aggregation: Peptides can sometimes aggregate, especially at high concentrations or after improper storage.[3] Aggregates can lead to non-specific cellular responses. To minimize aggregation, prepare fresh dilutions from a properly stored stock solution for each experiment.

  • Off-Target Effects: While this compound is reported to be selective for the human type I IL-1 receptor, off-target effects are a possibility with any compound.[2][4] To investigate this, you could test this compound in a cell line that does not express the type I IL-1 receptor or use a structurally unrelated IL-1 receptor antagonist as a control.

Q3: What is the optimal solvent and storage condition for this compound?

A3: this compound is soluble up to 1 mg/ml in a solution of 10% ethanol in PBS.[1] For long-term storage, it is recommended to store the lyophilized peptide at -20°C.[1] Once reconstituted, aliquot the solution to avoid multiple freeze-thaw cycles and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: In Vitro Inhibitory Activity of this compound

AssayCell TypeIL-1 Induced ReadoutIC50 (nM)Reference
IL-8 ProductionHuman Dermal FibroblastsIL-825[2]
ICAM-1 ExpressionHuman Umbilical Vein Endothelial Cells (HUVECs)ICAM-19[2]
IL-1α Binding CompetitionHuman Type I IL-1 Receptor125I-IL-1α8[5]

Table 2: Receptor Selectivity of this compound

ReceptorSpeciesIC50Reference
Type I IL-1 ReceptorHuman8 nM[5]
Type II IL-1 ReceptorHuman6.7 µM[5]
Type I IL-1 ReceptorMurine>200 µM[5]

Experimental Protocols

Protocol 1: IL-1-Induced IL-8 Production Assay in Human Dermal Fibroblasts

This protocol is a general guideline and may need optimization for your specific experimental conditions.

  • Cell Seeding: Seed human dermal fibroblasts in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture the cells in their appropriate growth medium until they reach confluency.

  • Starvation (Optional): To reduce basal IL-8 levels, you can starve the cells in a low-serum medium for 4-6 hours prior to the experiment.

  • This compound Pre-treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Incubate the plate for 1 hour at 37°C in a CO2 incubator.

  • IL-1 Stimulation:

    • Prepare a solution of recombinant human IL-1β or IL-1α in cell culture medium at a concentration that gives a submaximal stimulation of IL-8 production (to be determined empirically, but typically in the range of 1-10 ng/mL).

    • Add the IL-1 solution to all wells except for the unstimulated control wells.

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • IL-8 Quantification: Quantify the concentration of IL-8 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IL-8 concentration against the log of the this compound concentration and perform a non-linear regression to determine the IC50 value.

Protocol 2: IL-1-Induced ICAM-1 Expression Assay in HUVECs

This protocol describes the measurement of ICAM-1 expression on the cell surface using flow cytometry.

  • Cell Seeding: Seed HUVECs in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture the cells in their appropriate growth medium until they reach confluency.

  • This compound Pre-treatment: Follow the same pre-treatment steps as in Protocol 1.

  • IL-1 Stimulation:

    • Prepare a solution of recombinant human IL-1β or IL-1α in cell culture medium (typically 1-10 ng/mL).

    • Add the IL-1 solution to all wells except for the unstimulated control wells.

    • Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.

  • Cell Detachment:

    • Gently wash the cells with PBS.

    • Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.

  • Antibody Staining:

    • Resuspend the cells in a staining buffer (e.g., PBS with 2% FBS).

    • Add a fluorescently labeled anti-human ICAM-1 antibody to the cell suspension.

    • Incubate on ice for 30 minutes, protected from light.

    • Include an isotype control to account for non-specific antibody binding.

  • Flow Cytometry Analysis:

    • Wash the cells to remove unbound antibody.

    • Resuspend the cells in staining buffer.

    • Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the ICAM-1 staining.

  • Data Analysis: Plot the MFI against the log of the this compound concentration and perform a non-linear regression to determine the IC50 value.

Visualizations

IL1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IL-1 IL-1 IL-1R1 IL-1R1 IL-1->IL-1R1 Binds This compound This compound This compound->IL-1R1 Blocks IL-1RAcP IL-1RAcP IL-1R1->IL-1RAcP Recruits MyD88 MyD88 IL-1RAcP->MyD88 Activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPKs MAPKs TAK1->MAPKs NF-kB NF-kB IKK Complex->NF-kB Gene Expression Gene Expression NF-kB->Gene Expression Induces MAPKs->Gene Expression Induces

Caption: IL-1 Signaling Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start No/Low Inhibition Observed Check_Reagent Check this compound Integrity (Storage, Solubility) Start->Check_Reagent Check_Concentration Verify this compound & IL-1 Concentrations Check_Reagent->Check_Concentration Reagent OK Optimize Optimize Assay Conditions (Titrate Reagents, Time course) Check_Reagent->Optimize Reagent Issue Found Check_Protocol Review Experimental Protocol (Pre-incubation, Cell Health) Check_Concentration->Check_Protocol Concentrations OK Check_Concentration->Optimize Concentration Issue Found Check_Assay Validate Assay Readout (Sensitivity, Timing) Check_Protocol->Check_Assay Protocol OK Check_Protocol->Optimize Protocol Issue Found Troubleshoot_Background Investigate High Background (Solvent, Aggregation, Off-target) Check_Assay->Troubleshoot_Background Assay OK Check_Assay->Optimize Assay Issue Found Troubleshoot_Background->Optimize Background Addressed Success Inhibition Observed Optimize->Success

Caption: A logical workflow for troubleshooting common issues with this compound.

References

AF12198 Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving AF12198, a selective peptide antagonist of the human type I interleukin-1 (IL-1) receptor. While specific quantitative data on the circulatory half-life of this compound is not publicly available in peer-reviewed literature, this guide offers detailed methodologies and troubleshooting for determining its pharmacokinetic profile.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a 15-amino acid peptide that acts as a selective antagonist of the human type I interleukin-1 (IL-1) receptor.[1] It functions by binding to the IL-1 receptor type I (IL-1RI) and competitively inhibiting the binding of the pro-inflammatory cytokines IL-1α and IL-1β. This blockage prevents the recruitment of the co-receptor IL-1 receptor accessory protein (IL-1RAcP), which is necessary for initiating the downstream signaling cascade that leads to inflammatory responses.[2][3]

Q2: Has the circulatory half-life of this compound been published?

A2: As of the latest literature review, specific quantitative data on the half-life of this compound in circulation has not been published. Preclinical studies have demonstrated its in vivo activity in cynomolgus monkeys, where it was shown to block IL-1-induced responses when administered as an intravenous infusion, indicating its systemic availability and bioactivity.[1] However, the precise pharmacokinetic parameters, including its half-life, were not reported in the available literature.

Q3: What are the standard methods to determine the half-life of a peptide like this compound in circulation?

A3: The circulatory half-life of a peptide therapeutic is a critical pharmacokinetic parameter. Standard methods to determine this include pulse-chase analysis and the use of protein synthesis inhibitors like cycloheximide.[4][5][6] For in vivo studies, this typically involves administering the peptide to an animal model, collecting blood samples at various time points, and quantifying the peptide concentration using techniques such as ELISA, mass spectrometry, or radioimmunoassay.

Q4: What challenges might I encounter when measuring the in vivo half-life of this compound?

A4: Researchers may encounter several challenges, including rapid degradation of the peptide by proteases in the blood, low recovery from plasma samples, and interference from endogenous molecules in analytical assays. The stability of peptides in blood, plasma, and serum can differ significantly, with peptides generally showing more stability in fresh blood compared to serum or plasma where coagulation can activate proteases.[7]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the experimental determination of this compound's half-life.

Issue Potential Cause Recommended Solution
High variability in peptide concentration between samples Inconsistent sample collection or processing.Standardize blood collection technique and timing. Process all samples uniformly and minimize time between collection and analysis or storage.
Proteolytic degradation during sample handling.Collect blood in tubes containing protease inhibitors. Keep samples on ice and process them as quickly as possible.
Low or undetectable levels of this compound in plasma Rapid clearance or degradation in vivo.Increase the initial dose of this compound. Collect blood samples at earlier time points post-administration.
Inefficient extraction from plasma.Optimize the extraction protocol. Consider different protein precipitation or solid-phase extraction methods.
Low sensitivity of the analytical assay.Develop a more sensitive assay, such as a high-sensitivity ELISA or a targeted mass spectrometry method (LC-MS/MS).
Non-reproducible results Issues with the animal model (e.g., variable health status).Ensure all animals are healthy and of a similar age and weight. Acclimatize animals to the experimental conditions before the study.
Inconsistent administration of the peptide.Ensure accurate and consistent dosing for all animals. For intravenous administration, verify proper injection into the bloodstream.

Experimental Protocols

Below are detailed methodologies for key experiments related to determining the circulatory half-life of this compound.

Protocol 1: In Vivo Half-Life Determination in an Animal Model
  • Animal Model: Select an appropriate animal model (e.g., mice or rats). The original in vivo work was done in cynomolgus monkeys.[1]

  • Peptide Administration: Administer a known dose of this compound intravenously (IV) via the tail vein.

  • Blood Sampling: Collect blood samples (e.g., 50-100 µL) from a suitable site (e.g., saphenous vein or tail nick) at multiple time points post-injection (e.g., 0, 2, 5, 15, 30, 60, 120, and 240 minutes). Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a broad-spectrum protease inhibitor cocktail.

  • Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate the plasma.

  • Peptide Quantification:

    • ELISA: Develop a specific sandwich ELISA for this compound. This will involve coating a plate with a capture antibody, adding the plasma sample, followed by a detection antibody, and a substrate for signal generation.

    • LC-MS/MS: For higher specificity and sensitivity, use liquid chromatography-tandem mass spectrometry. This involves protein precipitation from the plasma, followed by separation of the peptide by HPLC and detection by mass spectrometry.

  • Data Analysis: Plot the plasma concentration of this compound versus time. Fit the data to a pharmacokinetic model (e.g., a one- or two-compartment model) to calculate the elimination half-life (t½).

Protocol 2: In Vitro Serum Stability Assay
  • Serum Preparation: Obtain fresh serum from the chosen animal species or use a commercially available source.

  • Incubation: Spike a known concentration of this compound into the serum and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the serum-peptide mixture.

  • Stop Reaction: Immediately stop proteolytic degradation by adding a quenching solution (e.g., trichloroacetic acid) or by flash-freezing in liquid nitrogen.

  • Quantification: Analyze the remaining amount of intact this compound at each time point using LC-MS/MS or HPLC.

  • Half-Life Calculation: Plot the percentage of remaining peptide against time and calculate the half-life.

Signaling Pathways and Workflows

Below are diagrams illustrating the IL-1 signaling pathway inhibited by this compound and a typical experimental workflow for determining peptide half-life.

IL1_Signaling_Pathway cluster_receptor Receptor Complex cluster_signaling Intracellular Signaling IL1 IL-1α / IL-1β IL1R1 IL-1RI IL1->IL1R1 Binds This compound This compound This compound->IL1R1 Blocks IL1RAcP IL-1RAcP IL1R1->IL1RAcP Recruits MyD88 MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation

Caption: IL-1 signaling pathway and the inhibitory action of this compound.

HalfLife_Workflow start Start administer Administer this compound to Animal Model (IV) start->administer collect_blood Collect Blood Samples at Timed Intervals administer->collect_blood process_samples Process Blood to Obtain Plasma collect_blood->process_samples quantify Quantify this compound (ELISA or LC-MS/MS) process_samples->quantify analyze Pharmacokinetic Analysis quantify->analyze halflife Determine Half-Life (t½) analyze->halflife end End halflife->end

Caption: Experimental workflow for in vivo half-life determination.

References

Preventing AF12198 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of AF12198 in media during their experiments.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound, a potent and selective peptide antagonist of the human type I interleukin-1 (IL-1) receptor, can be a significant issue in experimental settings.[1] This guide provides a systematic approach to diagnosing and resolving solubility problems.

Initial Assessment Workflow

This workflow helps to identify the potential cause of precipitation and guides you to the appropriate solution.

start Precipitation Observed check_stock Is the stock solution clear? start->check_stock check_dilution Did precipitation occur upon dilution in media? check_stock->check_dilution Yes stock_issue Stock Preparation Issue check_stock->stock_issue No dilution_issue Media Dilution Issue check_dilution->dilution_issue Yes reprepare_stock Refer to FAQ Q1 & Q2: - Use appropriate solvent - Gentle warming/sonication stock_issue->reprepare_stock troubleshoot_dilution Refer to Troubleshooting Table 1: - Optimize dilution method - Adjust media conditions dilution_issue->troubleshoot_dilution

Caption: A logical workflow to diagnose this compound precipitation issues.

Table 1: Troubleshooting Common Precipitation Scenarios

Observation Potential Cause Recommended Solution
Precipitation in stock solution Improper solvent or concentrationPrepare stock solution in 10% ethanol in PBS at a concentration of up to 1 mg/mL. Use gentle warming or sonication to aid dissolution.
Immediate precipitation upon addition to media Rapid change in solvent polarityAdd the this compound stock solution to the media dropwise while gently vortexing to ensure rapid and even dispersion.
Precipitation after incubation at 37°C Temperature-dependent solubilityPre-warm the culture medium to 37°C before adding the this compound stock solution. Ensure stable incubator temperature.
Precipitation in serum-containing media Interaction with serum proteinsConsider reducing the serum concentration if experimentally feasible. Test this compound's effect in serum-free media for a shorter duration.
Precipitation over time in culture pH shift due to cell metabolismUse a medium buffered with HEPES to maintain a stable pH. Ensure proper CO2 levels in the incubator.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and concentration for this compound stock solutions?

A1: this compound is soluble up to 1 mg/mL in a solution of 10% ethanol in phosphate-buffered saline (PBS). It is recommended to prepare a concentrated stock solution in this solvent and then dilute it into your experimental media. For biological experiments, it is crucial to keep the final ethanol concentration as low as possible to avoid solvent-induced effects on cells.

Q2: My this compound is difficult to dissolve even in the recommended solvent. What can I do?

A2: If you encounter difficulty dissolving this compound, gentle warming of the solution in a 37°C water bath or brief sonication can help. Avoid excessive heat, as it may degrade the peptide. Always ensure the solution is clear before use.

Q3: What is the maximum recommended final concentration of DMSO or ethanol in cell culture?

A3: To prevent solvent-induced toxicity and precipitation, the final concentration of organic solvents in cell culture media should be kept to a minimum. For DMSO, a final concentration below 0.5% is generally recommended, with many protocols advocating for 0.1% or lower. A similar principle applies to ethanol.

Q4: Can I filter the media to remove the this compound precipitate?

A4: Filtering the medium to remove precipitated this compound is not advised. This will lead to an unknown and lower effective concentration of the compound in your experiment, resulting in inaccurate and non-reproducible data. The root cause of the precipitation should be addressed instead.

Q5: How does the pH of the media affect this compound solubility?

A5: The solubility of peptides like this compound can be significantly influenced by pH. Peptides are generally least soluble at their isoelectric point (pI), where the net charge is zero. Adjusting the pH of the buffer or media away from the pI can increase solubility. Acidic peptides are typically more soluble in basic buffers, and basic peptides are more soluble in acidic buffers.[2][3]

Data Presentation

Table 2: Illustrative Solubility of a Representative Peptide under Various Conditions

ParameterConditionSolubility (µg/mL)Observation
pH 5.0250Potential for precipitation as pH approaches the isoelectric point.
6.0150Reduced solubility near neutral pH.
7.4 (Physiological) 500 Optimal solubility at physiological pH.
8.5800Increased solubility in slightly basic conditions.
Temperature 4°C300Lower temperature can decrease solubility.
25°C (Room Temp)450Moderate solubility at room temperature.
37°C (Incubator) 500 Optimal solubility at physiological temperature.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol describes the preparation of a 100 µM working solution of this compound.

  • Prepare Stock Solution:

    • Calculate the required amount of this compound powder to prepare a 1 mg/mL stock solution. The molecular weight of this compound is 1895.14 g/mol .

    • Dissolve the this compound powder in a solution of 10% ethanol in sterile PBS to a final concentration of 1 mg/mL.

    • Gently vortex and, if necessary, warm the solution to 37°C to ensure complete dissolution. The stock solution will have a concentration of approximately 527.7 µM.

  • Prepare Working Solution:

    • Aseptically dilute the 1 mg/mL (~527.7 µM) stock solution in your cell culture medium to the desired final concentration. For example, to make a 100 µM working solution, you would perform an intermediate dilution.

  • Sterilization and Storage:

    • Sterile-filter the final working solution through a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Inhibition of IL-1β-induced ICAM-1 Expression in HUVECs

This protocol is based on the known biological activity of this compound.[1]

  • Cell Culture:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in Endothelial Cell Growth Medium in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.[4]

    • Passage the cells when they reach approximately 80% confluency.[4]

  • Experimental Setup:

    • Seed HUVECs into 24-well plates at a density that allows them to reach confluency on the day of the experiment.

    • On the day of the experiment, replace the culture medium with fresh medium containing the desired concentrations of this compound.

    • Pre-incubate the cells with this compound for 1 hour at 37°C.

  • Stimulation:

    • After the pre-incubation period, add human recombinant IL-1β to the wells to a final concentration of 1 ng/mL (or a pre-determined optimal concentration).

    • Incubate the plates for an additional 4-6 hours at 37°C.

  • Endpoint Analysis (ICAM-1 Expression):

    • After incubation, wash the cells with PBS.

    • Lyse the cells and quantify ICAM-1 protein expression by ELISA or Western blot, or measure cell surface ICAM-1 expression by flow cytometry.

Mandatory Visualization

IL-1 Signaling Pathway and this compound Inhibition

The following diagram illustrates the Interleukin-1 (IL-1) signaling pathway and the mechanism of inhibition by this compound.

IL1_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IL1R1 IL-1R1 IL1RAP IL-1RAcP IL1R1->IL1RAP Recruits MyD88 MyD88 IL1RAP->MyD88 Activates IL1 IL-1α / IL-1β IL1->IL1R1 Binds This compound This compound This compound->IL1R1 Blocks IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation

Caption: this compound competitively antagonizes the IL-1 receptor (IL-1R1).

References

AF12198 Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response curve experiments using AF12198, a potent and selective antagonist of the human type I interleukin-1 (IL-1) receptor.[1][2][3]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during experimentation with this compound.

Q1: What is the mechanism of action for this compound?

This compound is a 15-mer peptide that acts as a selective antagonist of the human type I IL-1 receptor (IL-1RI).[1] It functions by binding to IL-1RI, thereby preventing the recruitment of the IL-1 receptor accessory protein (IL-1RAcP) and inhibiting the downstream signaling cascade initiated by IL-1. This blockade effectively prevents the activation of transcription factors such as NF-κB and AP-1, which are responsible for the expression of various inflammatory mediators.

Q2: My dose-response curve shows a weaker inhibitory effect (higher IC50) than expected. What are the potential causes?

Several factors could contribute to a rightward shift in your dose-response curve:

  • Suboptimal IL-1 Concentration: The concentration of IL-1 used to stimulate the cells is critical. If the IL-1 concentration is too high, it may overcome the competitive antagonism of this compound. It is recommended to use an IL-1 concentration that elicits a submaximal response (e.g., EC80) to ensure a sensitive window for detecting inhibition.

  • Cell Passage Number and Health: The responsiveness of cells to IL-1 can change with increasing passage numbers.[4] Ensure you are using cells within a consistent and low passage range. Poor cell health can also affect the signaling response.

  • This compound Degradation: Peptides can be susceptible to degradation. Ensure that this compound solutions are prepared fresh and handled according to the manufacturer's instructions to maintain potency.

  • Incorrect Assay Endpoint Measurement: The timing of the endpoint measurement is crucial. For instance, IL-8 production and ICAM-1 expression have specific time courses of induction. Measuring too early or too late can lead to inaccurate results.

Q3: I am observing high variability between my replicate wells. What can I do to improve consistency?

High variability can be caused by several factors:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate will lead to variable responses. Ensure thorough mixing of the cell suspension before and during plating.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of this compound, IL-1, or other reagents will introduce significant variability. Use calibrated pipettes and proper techniques.

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations. To minimize this, fill the outer wells with sterile saline or media and do not use them for experimental data.

  • Inadequate Mixing: Ensure that all reagents are thoroughly mixed in the wells after addition.

Q4: My dose-response curve has a very steep or shallow slope. What does this indicate?

The slope of the dose-response curve (Hill slope) provides information about the nature of the binding interaction. A very steep slope might suggest positive cooperativity or off-target effects at higher concentrations. A shallow slope could indicate negative cooperativity, the presence of multiple binding sites with different affinities, or experimental artifacts.

Q5: Can I use cell lines other than human dermal fibroblasts or endothelial cells?

This compound is selective for the human type I IL-1 receptor.[1] Therefore, it is essential to use human cell lines that endogenously express IL-1RI and exhibit a measurable response to IL-1 stimulation. The suitability of other cell lines should be validated by confirming IL-1RI expression and a robust IL-1-induced response.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound in different in vitro assays.[1]

Cell TypeStimulusMeasured ResponseThis compound IC50 (nM)
Human Dermal FibroblastsIL-1IL-8 Production25
Human Endothelial CellsIL-1ICAM-1 Expression9

Experimental Protocols

Below are detailed methodologies for performing dose-response experiments with this compound.

Protocol 1: Inhibition of IL-1-induced IL-8 Production in Human Dermal Fibroblasts
  • Cell Seeding: Seed human dermal fibroblasts in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture in appropriate growth medium overnight.

  • Serum Starvation: The following day, replace the growth medium with a low-serum or serum-free medium and incubate for 4-6 hours.

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in the assay medium. A typical concentration range to start with would be from 1 µM down to 1 pM.

  • Pre-incubation with this compound: Add the this compound dilutions to the appropriate wells and incubate for 1 hour at 37°C. Include a vehicle control (medium without this compound).

  • IL-1 Stimulation: Add IL-1 (recombinant human IL-1α or IL-1β) to all wells (except for the negative control) at a final concentration that induces a submaximal IL-8 response (e.g., EC80, to be determined empirically).

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: Carefully collect the cell culture supernatants from each well.

  • IL-8 Measurement: Quantify the concentration of IL-8 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IL-8 concentration against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Inhibition of IL-1-induced ICAM-1 Expression in Human Endothelial Cells
  • Cell Seeding: Seed human endothelial cells (e.g., HUVECs) in a 96-well plate and grow to confluence.

  • Pre-treatment and Stimulation: Follow steps 2-5 from Protocol 1.

  • Incubation: Incubate the plate for 6-8 hours at 37°C to allow for ICAM-1 expression.

  • ICAM-1 Detection: ICAM-1 expression can be quantified using several methods, including:

    • Cell-based ELISA: Fix the cells in the plate and use a primary antibody against ICAM-1 followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

    • Flow Cytometry: Detach the cells and stain with a fluorescently labeled anti-ICAM-1 antibody.

  • Data Analysis: For cell-based ELISA, plot the absorbance values against the log of the this compound concentration. For flow cytometry, plot the mean fluorescence intensity. Fit a four-parameter logistic curve to determine the IC50.

Visualizations

Signaling Pathway Diagram

AF12198_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1 IL-1 IL-1RI IL-1RI IL-1->IL-1RI Binds This compound This compound This compound->IL-1RI Binds & Blocks Complex IL-1/IL-1RI/ IL-1RAcP Complex IL-1RI->Complex Recruits IL-1RAcP IL-1RAcP IL-1RAcP IL-1RAcP->Complex Signaling Downstream Signaling (NF-κB, MAPK) Complex->Signaling Activates Gene_Expression Inflammatory Gene Expression Signaling->Gene_Expression Induces Dose_Response_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis A Seed Cells (e.g., Fibroblasts) B Culture Overnight A->B C Serum Starve B->C E Pre-incubate Cells with this compound C->E D Prepare this compound Serial Dilutions D->E F Stimulate with IL-1 E->F G Incubate (18-24h for IL-8) F->G H Collect Supernatant G->H I Measure Response (e.g., IL-8 ELISA) H->I J Plot Dose-Response Curve & Calculate IC50 I->J

References

Addressing variability in AF12198 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AF12198. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental results obtained with the selective human type I interleukin-1 (IL-1) receptor antagonist, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the consistency and reliability of your findings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Variability in experimental outcomes can arise from multiple factors, ranging from reagent handling to assay conditions. This guide provides a question-and-answer format to directly address specific issues you might encounter.

Q1: I am observing inconsistent IC50 values for this compound in my cell-based assays. What are the potential causes?

A1: Inconsistent IC50 values are a common issue and can stem from several sources:

  • Cell Health and Passage Number: The physiological state of your cells is critical. Ensure you are using cells that are healthy, in the exponential growth phase, and within a consistent and low passage number range. Senescent or unhealthy cells can exhibit altered receptor expression and signaling, leading to variability.

  • Cell Seeding Density: Inconsistent cell numbers per well can significantly impact results. Optimize and strictly control your cell seeding density to ensure uniformity across plates and experiments.

  • Reagent Preparation and Storage: this compound is a peptide and requires careful handling. Ensure the lyophilized powder and stock solutions are stored correctly at -20°C or -80°C as recommended.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.

  • Solubility Issues: Incomplete solubilization of this compound can lead to inaccurate concentrations. Follow the recommended solubility guidelines (e.g., soluble to 1 mg/ml in 10% ethanol/PBS) and ensure the compound is fully dissolved before adding it to your assay medium.[2]

  • Plate Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

  • Assay Incubation Time: The duration of cell treatment with this compound and IL-1 stimulation can influence the observed IC50. Optimize and maintain a consistent incubation time for all experiments.

Q2: My dose-response curve for this compound is not sigmoidal, or the inhibitory effect seems weak. What should I check?

A2: A non-ideal dose-response curve can be indicative of several experimental factors:

  • Suboptimal IL-1 Concentration: The concentration of the IL-1 ligand used to stimulate the cells is crucial. If the IL-1 concentration is too high, it may be difficult to achieve complete antagonism with this compound. Perform a dose-response experiment for IL-1 to determine the EC50 or a submaximal concentration (e.g., EC80) for your specific cell type and readout.

  • Incorrect Dilution Series: Double-check the calculations for your serial dilutions of this compound. Errors in this step are a frequent source of unexpected results.

  • Peptide Stability: Peptides in solution can degrade over time, especially at room temperature or in certain media formulations. Prepare fresh dilutions of this compound for each experiment from a frozen stock aliquot. The stability of peptides can be influenced by pH and temperature.[3][4][5][6]

  • Presence of Serum: Components in fetal bovine serum (FBS) or other sera can sometimes interfere with the activity of test compounds. If you suspect this, you may need to reduce the serum concentration or use a serum-free medium during the treatment period, if your cells can tolerate it.

Q3: I am seeing high background signal or significant cell death even in my vehicle-treated control wells. What could be the problem?

A3: High background or non-specific toxicity can confound your results:

  • Solvent Toxicity: Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO, ethanol) is consistent across all wells and is at a level that is non-toxic to your cells. Run a vehicle-only control to assess solvent toxicity.

  • Contamination: Microbial contamination (e.g., mycoplasma) can severely impact cell health and responsiveness. Regularly test your cell cultures for contamination.

  • Reagent Quality: Ensure the quality of your cell culture media, serum, and other reagents. Expired or improperly stored reagents can negatively affect cell viability.

Q4: How can I be sure that the inhibitory effect I am observing is specific to the IL-1 receptor type I?

A4: To confirm the specificity of this compound's action, consider the following controls:

  • Use a Negative Control Peptide: Include a scrambled or inactive peptide control to demonstrate that the observed effect is not due to non-specific peptide interactions with the cells.

  • Test in a Receptor-Negative Cell Line: If available, use a cell line that does not express the human type I IL-1 receptor to show that this compound has no effect.

  • Rescue Experiment: After treatment with this compound, a high concentration of the IL-1 ligand could be added to see if the inhibitory effect can be overcome, confirming competitive antagonism.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in various in vitro systems. The following table summarizes the reported IC50 values. Note that these values can vary depending on the specific experimental conditions, including cell type, IL-1 concentration, and assay endpoint.

TargetCell TypeAssayIC50 (nM)Reference
Human Type I IL-1 Receptor Binding-Radioligand Binding Assay8[1]
IL-1-induced IL-8 ProductionHuman Dermal FibroblastsELISA25[7]
IL-1-induced ICAM-1 ExpressionEndothelial CellsNot Specified9[7]
IL-1-induced IL-6 ProductionHeparinized Human Primate BloodNot Specified15,000[1]
IL-1-induced IL-6 ProductionBlood from Cynomolgus MonkeysNot Specified17,000[1]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: In Vitro Inhibition of IL-1-Induced Cytokine Production

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on IL-1-induced cytokine (e.g., IL-6, IL-8) production in adherent cell lines.

Materials:

  • This compound (lyophilized powder)

  • Sterile, high-purity DMSO or 10% ethanol in PBS for stock solution

  • Appropriate cell line (e.g., human dermal fibroblasts, HUVECs)

  • Complete cell culture medium

  • Recombinant human IL-1β

  • 96-well tissue culture plates

  • Cytokine ELISA kit (e.g., for human IL-6 or IL-8)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in their exponential growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Preparation of this compound and IL-1β:

    • Prepare a 1 mM stock solution of this compound in the appropriate solvent. Aliquot and store at -20°C or -80°C.

    • On the day of the experiment, thaw an aliquot of this compound and prepare a serial dilution series in serum-free or low-serum medium.

    • Prepare a working solution of IL-1β in the same medium at a concentration that is 2X the final desired concentration (e.g., 2X the EC80).

  • Cell Treatment and Stimulation:

    • Carefully remove the culture medium from the cells.

    • Add the this compound dilutions to the appropriate wells. Include a vehicle-only control.

    • Pre-incubate the cells with this compound for 1 hour at 37°C.

    • Add the 2X IL-1β solution to all wells except for the unstimulated control wells.

    • Incubate for the desired stimulation period (e.g., 6-24 hours), which should be optimized for your specific cell line and cytokine.

  • Sample Collection and Analysis:

    • After incubation, centrifuge the plate (if cells are in suspension) or directly collect the supernatant.

    • Store the supernatant at -80°C until analysis.

    • Quantify the cytokine concentration in the supernatant using a validated ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the IL-1β-stimulated control.

    • Plot the percentage of inhibition against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Visualizations

IL-1 Signaling Pathway and Point of this compound Inhibition

The following diagram illustrates the canonical IL-1 signaling pathway and the mechanism of action for this compound. Interleukin-1 (IL-1α or IL-1β) binds to the type I IL-1 receptor (IL-1R1), which then recruits the IL-1 receptor accessory protein (IL-1RAcP).[8][9] This complex formation initiates a downstream signaling cascade through MyD88, leading to the activation of IRAKs and TRAF6.[9][10] Ultimately, this results in the activation of transcription factors such as NF-κB and AP-1, which drive the expression of inflammatory genes, including cytokines like IL-6 and IL-8, and adhesion molecules like ICAM-1.[9][11] this compound acts as a competitive antagonist, binding to IL-1R1 and preventing the binding of IL-1, thereby blocking the initiation of this inflammatory cascade.[7]

IL1_Signaling_Pathway cluster_intracellular Intracellular Space cluster_nucleus Nucleus IL-1 IL-1α / IL-1β IL-1R1 IL-1R1 IL-1->IL-1R1 Binds This compound This compound This compound->IL-1R1 Blocks IL-1RAcP IL-1RAcP IL-1R1->IL-1RAcP MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF-kB_Activation NF-κB Activation TRAF6->NF-kB_Activation AP-1_Activation AP-1 Activation TRAF6->AP-1_Activation Gene_Expression Inflammatory Gene Expression (IL-6, IL-8, ICAM-1) NF-kB_Activation->Gene_Expression AP-1_Activation->Gene_Expression

Caption: IL-1 signaling pathway and this compound's point of inhibition.

Experimental Workflow for this compound In Vitro Assay

This diagram outlines a typical workflow for an in vitro experiment designed to test the efficacy of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Reagent_Prep 2. Prepare this compound and IL-1β Solutions AF12198_Treatment 4. Pre-treat with This compound Dilutions Reagent_Prep->AF12198_Treatment Cell_Seeding->AF12198_Treatment IL-1_Stimulation 5. Stimulate with IL-1β AF12198_Treatment->IL-1_Stimulation Incubation 6. Incubate for Optimized Duration IL-1_Stimulation->Incubation Supernatant_Collection 7. Collect Supernatant Incubation->Supernatant_Collection ELISA 8. Perform Cytokine ELISA Supernatant_Collection->ELISA Data_Analysis 9. Analyze Data and Calculate IC50 ELISA->Data_Analysis

Caption: A typical workflow for an this compound in vitro experiment.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common issues encountered during this compound experiments.

Troubleshooting_Logic Start Inconsistent or Unexpected Results Check_Cells Check Cell Health, Passage #, and Density Start->Check_Cells Check_Reagents Check Reagent Prep, Storage, and Solubility Check_Cells->Check_Reagents OK Fix_Cells Optimize Cell Culture and Seeding Protocol Check_Cells->Fix_Cells Issue Found Check_Assay Check Assay Conditions (IL-1 conc., Incubation Time) Check_Reagents->Check_Assay OK Fix_Reagents Prepare Fresh Reagents, Ensure Complete Solubilization Check_Reagents->Fix_Reagents Issue Found Check_Controls Review Controls (Vehicle, Specificity) Check_Assay->Check_Controls OK Fix_Assay Re-optimize Assay Parameters Check_Assay->Fix_Assay Issue Found Fix_Controls Implement Appropriate Controls Check_Controls->Fix_Controls Issue Found End Consistent Results Check_Controls->End OK Fix_Cells->Start Fix_Reagents->Start Fix_Assay->Start Fix_Controls->Start

Caption: A logical flow for troubleshooting this compound experiments.

References

Validation & Comparative

A Comparative Guide to AF12198 and Interleukin-1 Receptor Antagonist (IL-1ra)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AF12198, a synthetic peptide antagonist, and the naturally occurring Interleukin-1 receptor antagonist (IL-1ra). The information is intended to assist researchers and drug development professionals in understanding the key characteristics and experimental evaluation of these two inhibitors of the pro-inflammatory cytokine Interleukin-1 (IL-1).

Introduction

Interleukin-1 plays a crucial role in mediating inflammatory responses. Its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. Consequently, blocking IL-1 activity is a key therapeutic strategy. This guide focuses on two such antagonists: the endogenous IL-1ra and the novel synthetic peptide, this compound.

Interleukin-1 Receptor Antagonist (IL-1ra) is a naturally occurring cytokine that competitively inhibits the binding of both IL-1α and IL-1β to the IL-1 receptor type I (IL-1RI), thereby preventing the initiation of pro-inflammatory signaling cascades. A recombinant version of human IL-1ra, Anakinra, is an approved therapeutic for rheumatoid arthritis and other inflammatory conditions.

This compound is a 15-mer synthetic peptide identified through phage display library screening. It is a low molecular weight antagonist that selectively targets the human IL-1RI, offering a potential alternative to the larger protein-based IL-1ra.

Performance Data: A Comparative Overview

Direct comparative studies of this compound and IL-1ra under identical experimental conditions are limited in the publicly available literature. The following table summarizes the available quantitative data for each antagonist, sourced from independent studies. It is crucial to consider the different experimental setups when interpreting these values.

ParameterThis compoundIL-1ra (Anakinra)
Mechanism of Action Selective competitive antagonist of human IL-1RICompetitive antagonist of IL-1RI and IL-1RII
Molecular Weight ~1.9 kDa~17 kDa
Binding Affinity (IC50) 8.0 nM (for binding of ¹²⁵I-IL-1α to human IL-1RI)[1]4.0 nM (for binding of ¹²⁵I-IL-1α to human IL-1RI)[1]
In Vitro Efficacy (IC50) 25 nM (inhibition of IL-1-induced IL-8 production in human dermal fibroblasts)[2] 9 nM (inhibition of IL-1-induced ICAM-1 expression in endothelial cells)[2]2 nM (inhibition of IL-1-induced IL-6 in heparinized human primate blood)[1] 30 nM (inhibition of IL-1-induced IL-6 in cynomolgus monkey blood)[1]
In Vivo Efficacy Blocks ex vivo IL-1 induction of IL-6 and down-modulates in vivo IL-1 induction of IL-6 in cynomolgus monkeys.[2]50% inhibition of IL-1 induced IL-6 in cynomolgus monkeys with an infusion of 5 µg/kg/15 min.[3]
Receptor Selectivity Selective for human IL-1RI; does not bind to human IL-1RII or murine IL-1RI.[2]Binds to both IL-1RI and IL-1RII.

Signaling Pathway and Mechanism of Inhibition

Both this compound and IL-1ra act by preventing the binding of IL-1α and IL-1β to the IL-1 receptor complex, which is the initial step in the IL-1 signaling cascade. This inhibition prevents the recruitment of the co-receptor IL-1RAcP and the subsequent downstream activation of inflammatory pathways.

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL1 IL-1α / IL-1β IL1R1 IL-1RI IL1->IL1R1 Binds This compound This compound This compound->IL1R1 Blocks IL1ra IL-1ra IL1ra->IL1R1 Blocks IL1RAcP IL-1RAcP IL1R1->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 Activates IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Activation TRAF6->NFkB MAPK MAPK Pathways TRAF6->MAPK Inflammation Inflammatory Gene Expression NFkB->Inflammation MAPK->Inflammation

Caption: IL-1 signaling pathway and points of inhibition.

Experimental Protocols

This section provides representative protocols for key experiments used to characterize and compare IL-1 receptor antagonists. These are generalized methods and may require optimization for specific experimental conditions.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to the IL-1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing IL-1RI (e.g., EL4 murine thymoma cells)

  • Radiolabeled IL-1 (e.g., ¹²⁵I-IL-1α)

  • Unlabeled competitor (this compound or IL-1ra)

  • Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Preparation: Thaw the membrane preparation and resuspend in binding buffer. Prepare serial dilutions of the unlabeled competitor.

  • Incubation: In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled IL-1, and varying concentrations of the unlabeled competitor. For total binding, omit the unlabeled competitor. For non-specific binding, add a large excess of unlabeled IL-1.

  • Equilibration: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[4]

IL-1-Induced IL-8 Production Inhibition Assay

This cell-based assay measures the ability of an antagonist to inhibit the production of the chemokine IL-8 in response to IL-1 stimulation.

Materials:

  • Human dermal fibroblasts

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human IL-1β

  • Test compounds (this compound or IL-1ra)

  • 96-well cell culture plates

  • Human IL-8 ELISA kit

Procedure:

  • Cell Seeding: Seed human dermal fibroblasts into a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with serial dilutions of the test compound for a specified time (e.g., 30 minutes).

  • Stimulation: Add a fixed concentration of IL-1β to the wells to stimulate IL-8 production.

  • Incubation: Incubate the plate for a period sufficient to induce IL-8 production (e.g., 24 hours) at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • ELISA: Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.[5][6]

  • Data Analysis: Plot the percentage of IL-8 inhibition against the log concentration of the test compound to determine the IC50 value.

IL-1-Induced ICAM-1 Expression Assay

This assay assesses the antagonist's ability to block the upregulation of the adhesion molecule ICAM-1 on the surface of endothelial cells following IL-1 stimulation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Recombinant human IL-1β

  • Test compounds (this compound or IL-1ra)

  • 96-well cell culture plates

  • Primary antibody against human ICAM-1

  • HRP-conjugated secondary antibody

  • TMB substrate and stop solution

  • Plate reader

Procedure:

  • Cell Seeding: Seed HUVECs into a 96-well plate and grow to confluence.

  • Treatment: Treat the cells with serial dilutions of the test compound in the presence of a fixed concentration of IL-1β.

  • Incubation: Incubate the plate for a time sufficient to induce ICAM-1 expression (e.g., 24 hours) at 37°C.

  • Cell Fixing: Gently wash the cells and fix them with a suitable fixative (e.g., paraformaldehyde).

  • Antibody Incubation: Block non-specific binding sites and then incubate the cells with a primary antibody against human ICAM-1.

  • Secondary Antibody Incubation: After washing, incubate the cells with an HRP-conjugated secondary antibody.

  • Detection: Wash the cells and add TMB substrate. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.[7]

  • Data Analysis: Plot the percentage of ICAM-1 expression inhibition against the log concentration of the test compound to determine the IC50 value.

In Vivo Assessment of IL-1 Antagonists in Cynomolgus Monkeys

This ex vivo/in vivo model evaluates the ability of an IL-1 antagonist administered in vivo to block the ex vivo induction of IL-6 in whole blood.

Materials:

  • Cynomolgus monkeys

  • Test compound (this compound or IL-1ra) for intravenous infusion

  • Recombinant human IL-1β

  • Blood collection tubes (containing heparin)

  • Human IL-6 ELISA kit

Procedure:

  • Pre-infusion Blood Sample: Collect a baseline blood sample from the monkey.

  • In Vivo Administration: Administer the test compound to the monkey via intravenous infusion over a specified period.

  • Post-infusion Blood Samples: Collect blood samples at various time points during and after the infusion.

  • Ex Vivo Stimulation: Aliquot the whole blood samples and incubate them with or without a fixed concentration of IL-1β at 37°C.

  • Plasma Collection: After incubation, centrifuge the blood samples to collect the plasma.

  • IL-6 Measurement: Quantify the concentration of IL-6 in the plasma samples using a human IL-6 ELISA kit.[3]

  • Data Analysis: Compare the levels of IL-6 in the IL-1β stimulated samples from pre- and post-infusion time points to determine the in vivo efficacy of the antagonist.

Conclusion

Both this compound and IL-1ra are effective antagonists of the IL-1 signaling pathway. IL-1ra is a well-characterized, larger protein with proven therapeutic efficacy. This compound represents a promising smaller peptide-based alternative with high selectivity for the human IL-1RI. The choice between these or other IL-1 antagonists for research or therapeutic development will depend on various factors, including the desired pharmacokinetic properties, route of administration, and specific disease context. The lack of direct comparative studies underscores the need for future research to perform head-to-head evaluations of these and other IL-1 inhibitors to better delineate their relative potencies and therapeutic potential.

References

Validating the Antagonistic Activity of AF12198: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the interleukin-1 receptor antagonist AF12198 with other therapeutic alternatives. Detailed experimental data, protocols, and pathway diagrams are presented to offer an objective evaluation of its performance and aid in the validation of its antagonistic activity.

Quantitative Comparison of IL-1 Antagonists

The inhibitory activity of this compound and its alternatives targeting the Interleukin-1 (IL-1) pathway is summarized below. The data, presented as the half-maximal inhibitory concentration (IC50), indicates the concentration of an antagonist required to inhibit 50% of a biological response. Lower IC50 values are indicative of higher potency.

AntagonistTargetAssayIC50 Value
This compound Human IL-1 Receptor Type I (IL-1R1)IL-1-induced IL-8 Production (Human Dermal Fibroblasts)25 nM
IL-1-induced ICAM-1 Expression (Endothelial Cells)9 nM
Anakinra (recombinant IL-1ra) IL-1 Receptor Type I (IL-1R1)Competitive binding to IL-1R1~1.6 nM[1]
Rilonacept (IL-1 Trap) IL-1βIL-1β-induced IL-6 release (MRC-5 cells)~2 pM
Canakinumab (anti-IL-1β mAb) Human IL-1βNeutralization of human IL-1β in MRC-5 cells~43 pM[1]

Experimental Protocols

Detailed methodologies for key assays cited in this guide are provided below to facilitate the replication and validation of the antagonistic activity of this compound.

Inhibition of IL-1-Induced IL-8 Production in Human Dermal Fibroblasts

This assay quantifies the ability of an antagonist to inhibit the production of the pro-inflammatory chemokine Interleukin-8 (IL-8) from human dermal fibroblasts stimulated with Interleukin-1 beta (IL-1β).

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast growth medium

  • Recombinant human IL-1β

  • This compound or other test antagonists

  • Human IL-8 ELISA Kit

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (for some ELISA kit protocols)

Procedure:

  • Cell Seeding: Seed HDFs into 96-well plates at a density of 1 x 10^4 cells/well and culture overnight to allow for cell adherence.

  • Antagonist Pre-incubation: Prepare serial dilutions of this compound or other test antagonists in culture medium. Remove the existing medium from the cells and add the antagonist dilutions. Incubate for 1 hour at 37°C.

  • IL-1β Stimulation: Add recombinant human IL-1β to each well to a final concentration known to induce robust IL-8 production (e.g., 1 ng/mL). Include wells with cells and IL-1β only (positive control) and cells with medium only (negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the culture supernatants.

  • IL-8 Quantification (ELISA):

    • Prepare IL-8 standards and samples according to the ELISA kit manufacturer's instructions.

    • Add 100 µL of standards and samples (supernatants) to the appropriate wells of the IL-8 ELISA plate.[2] Incubate for 1-2 hours at 37°C.[2]

    • Wash the wells multiple times with the provided wash buffer.[2]

    • Add the detection antibody (e.g., biotinylated anti-human IL-8).[3] Incubate for 1 hour at 37°C.[2]

    • Wash the wells.

    • Add the enzyme conjugate (e.g., Streptavidin-HRP).[3] Incubate for 30 minutes at 37°C.[2]

    • Wash the wells.

    • Add the substrate solution and incubate in the dark until color develops (typically 15-30 minutes).[3]

    • Add the stop solution to terminate the reaction.[2]

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of IL-8 in each sample by interpolating from the standard curve. Determine the IC50 value of the antagonist by plotting the percentage of IL-8 inhibition against the log concentration of the antagonist.

Inhibition of IL-1-Induced ICAM-1 Expression in Human Umbilical Vein Endothelial Cells (HUVECs)

This assay assesses the ability of an antagonist to block the IL-1β-induced upregulation of Intercellular Adhesion Molecule-1 (ICAM-1) on the surface of HUVECs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Recombinant human IL-1β

  • This compound or other test antagonists

  • Anti-human ICAM-1 antibody (conjugated to a fluorophore, e.g., FITC)

  • Flow cytometer

  • 24-well cell culture plates

  • Phosphate Buffered Saline (PBS) with 1% Bovine Serum Albumin (BSA)

Procedure:

  • Cell Seeding: Seed HUVECs into 24-well plates and grow to confluence.

  • Antagonist Pre-incubation: Treat the confluent HUVEC monolayers with serial dilutions of this compound or other test antagonists for 1 hour at 37°C.

  • IL-1β Stimulation: Add recombinant human IL-1β to a final concentration of 5 ng/mL to induce ICAM-1 expression.[4] Include stimulated (IL-1β only) and unstimulated (medium only) control wells.

  • Incubation: Incubate the plates for 18-24 hours at 37°C.[4]

  • Cell Detachment: Gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.

  • Antibody Staining:

    • Resuspend the cells in cold PBS with 1% BSA.

    • Add the fluorophore-conjugated anti-human ICAM-1 antibody at the manufacturer's recommended concentration.

    • Incubate on ice for 30-60 minutes in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells twice with cold PBS with 1% BSA to remove unbound antibody.

    • Resuspend the cells in a suitable buffer for flow cytometry.

    • Analyze the fluorescence intensity of the cells using a flow cytometer.

  • Data Analysis: Determine the mean fluorescence intensity (MFI) for each sample. Calculate the percentage of inhibition of ICAM-1 expression for each antagonist concentration relative to the stimulated and unstimulated controls. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.

Visualizing the Molecular Pathways and Experimental Processes

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the IL-1 signaling pathway and a general workflow for validating a receptor antagonist.

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IL-1 IL-1α or IL-1β IL-1R1 IL-1R1 IL-1->IL-1R1 Binds This compound This compound This compound->IL-1R1 Blocks IL-1RAcP IL-1RAcP IL-1R1->IL-1RAcP Recruits MyD88 MyD88 IL-1RAcP->MyD88 Activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to AP-1 AP-1 MAPK->AP-1 Activates AP-1->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (IL-8, ICAM-1) Nucleus->Gene_Expression Induces

Caption: IL-1 Signaling Pathway and Point of this compound Inhibition.

Antagonist_Validation_Workflow Start Start: Identify Potential Antagonist Primary_Screen Primary Screening (e.g., Binding Assay) Start->Primary_Screen Hit_Identification Hit Identified? Primary_Screen->Hit_Identification Secondary_Assay Secondary Functional Assay (e.g., IL-8 Production) Hit_Identification->Secondary_Assay Yes Discard Discard/Optimize Hit_Identification->Discard No Dose_Response Dose-Response Curve & IC50 Determination Secondary_Assay->Dose_Response Confirmation_Assay Confirmatory Assay (e.g., ICAM-1 Expression) Dose_Response->Confirmation_Assay Lead_Selection Lead Candidate? Confirmation_Assay->Lead_Selection In_Vivo In Vivo Efficacy Studies Lead_Selection->In_Vivo Yes Lead_Selection->Discard No End End In_Vivo->End

Caption: General Workflow for Antagonist Screening and Validation.

References

AF12198 Receptor Binding Specificity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding specificity of the synthetic peptide AF12198 to the human Interleukin-1 Receptor, Type I (IL-1R1). The data presented herein is intended to offer an objective analysis of this compound's performance against the endogenous antagonist, Interleukin-1 Receptor Antagonist (IL-1ra), supported by experimental data.

Binding Affinity and Specificity

This compound is a 15-amino acid peptide antagonist designed to selectively bind to the human IL-1R1.[1] Its binding affinity and specificity have been characterized in several studies, demonstrating its potency and selectivity for the human type I IL-1 receptor over the type II receptor and the murine type I receptor.[1]

Comparative Binding Affinities (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and the naturally occurring IL-1 Receptor Antagonist (IL-1ra) in competitive binding assays. A lower IC50 value indicates a higher binding affinity.

LigandReceptorCell Line/SystemIC50 (nM)
This compound Human IL-1R1-8[2]
Human IL-1R2->6700
Murine IL-1R1->200,000
IL-1ra Human IL-1R1-4[2]

Note: The IC50 values represent the concentration of the ligand required to displace 50% of a radiolabeled ligand (e.g., 125I-IL-1α) from the receptor.

Experimental Protocols

The following is a representative protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound to the IL-1R1. This protocol is based on generally accepted methodologies and should be optimized for specific laboratory conditions and reagents.

Competitive Radioligand Binding Assay for IL-1R1

Objective: To determine the IC50 value of a test compound (e.g., this compound) for the human IL-1R1 by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from a cell line overexpressing human IL-1R1.

  • Radioligand: 125I-labeled IL-1α or IL-1β.

  • Test Compound: this compound.

  • Reference Competitor: Recombinant human IL-1ra.

  • Binding Buffer: (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash Buffer: Cold Binding Buffer.

  • 96-well filter plates: With glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Plate Setup: In a 96-well filter plate, add binding buffer to all wells.

  • Addition of Competitors: Add serial dilutions of the test compound (this compound) or the reference competitor (IL-1ra) to the appropriate wells. For total binding wells, add binding buffer only. For non-specific binding wells, add a high concentration of unlabeled IL-1α or IL-1β.

  • Addition of Radioligand: Add a constant, predetermined concentration of the radiolabeled IL-1 ligand to all wells. The concentration should ideally be at or below the Kd of the radioligand for the receptor.

  • Addition of Membranes: Add the cell membranes containing IL-1R1 to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours), with gentle agitation.

  • Filtration: Terminate the incubation by rapidly filtering the contents of the plate through the glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the competitor.

    • Fit the data using a non-linear regression model (e.g., one-site fit - logIC50) to determine the IC50 value of the test compound.

Signaling Pathway and Mechanism of Action

Binding of the agonist ligands, IL-1α or IL-1β, to the IL-1R1 initiates a conformational change in the receptor, leading to the recruitment of the IL-1 Receptor Accessory Protein (IL-1RAcP). This ternary complex formation brings the intracellular Toll-like/Interleukin-1 Receptor (TIR) domains of both receptor chains into close proximity, triggering a downstream signaling cascade that ultimately leads to the activation of transcription factors like NF-κB and the expression of pro-inflammatory genes.

This compound, as a competitive antagonist, binds to the IL-1R1 at the same site as the natural ligands. However, its binding does not induce the necessary conformational change for the recruitment of IL-1RAcP. By occupying the binding site, this compound effectively blocks the binding of IL-1α and IL-1β, thereby inhibiting the initiation of the inflammatory signaling cascade.

IL1_Signaling_Pathway cluster_agonist Agonist-Mediated Signaling cluster_antagonist Antagonist Action IL-1 IL-1α / IL-1β IL-1R1 IL-1R1 IL-1->IL-1R1 Binds Signaling_Complex Ternary Complex (IL-1/IL-1R1/IL-1RAcP) IL-1R1->Signaling_Complex Recruits IL-1RAcP IL-1RAcP IL-1RAcP IL-1RAcP->Signaling_Complex Downstream Downstream Signaling (e.g., MyD88, IRAKs, TRAF6) Signaling_Complex->Downstream NFkB NF-κB Activation Downstream->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression This compound This compound IL-1R1_bound IL-1R1 This compound->IL-1R1_bound Binds No_Recruitment IL-1RAcP Recruitment Blocked IL-1R1_bound->No_Recruitment

References

AF12198: A Comparative Analysis of a Selective IL-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cross-reactivity profile of AF12198, a peptide-based antagonist of the human interleukin-1 type I receptor (IL-1R1). The following sections detail its binding affinity, selectivity against other key receptors, the signaling pathway it inhibits, and the experimental methodologies used to characterize its activity.

Comparative Binding Profile of this compound

This compound is a potent and selective antagonist of the human IL-1R1.[1] Experimental data demonstrates its high affinity for this receptor, while showing significantly lower or no binding to other closely related receptors. This selectivity is crucial for minimizing off-target effects and ensuring a targeted therapeutic action.

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the binding of the natural ligand (IL-1) to its receptor.

ReceptorSpeciesIC50Reference
Interleukin-1 Receptor Type I (IL-1R1)Human8 nM[1]
Interleukin-1 Receptor Type II (IL-1RII)Human> 6.7 µM[1]
Interleukin-1 Receptor Type I (IL-1R1)Murine> 200 µM[1]

Key Observations:

  • This compound exhibits a high affinity for the human IL-1R1, with an IC50 value in the nanomolar range.[1]

  • There is a significant lack of cross-reactivity with the human IL-1RII, with an IC50 value several orders of magnitude higher.[1]

  • The antagonist shows species specificity, with no significant binding to the murine IL-1R1.[1]

At present, a broader cross-reactivity profile of this compound against a wider panel of cytokine and other receptors is not publicly available. Such data would be valuable for a more comprehensive assessment of its off-target binding potential.

IL-1 Receptor Signaling Pathway and Mechanism of Action of this compound

This compound exerts its antagonistic effect by competitively binding to the IL-1R1, thereby preventing the binding of the endogenous ligands, IL-1α and IL-1β. This action blocks the initiation of the downstream signaling cascade that leads to inflammatory responses.

The binding of IL-1 to IL-1R1 induces the recruitment of the IL-1 receptor accessory protein (IL-1RAcP). This heterodimerization brings the intracellular Toll-interleukin 1 receptor (TIR) domains of both receptor components into close proximity, initiating a signaling cascade that involves the activation of mitogen-activated protein kinases (MAPKs) and the transcription factor nuclear factor-kappa B (NF-κB). The activation of these pathways results in the expression of numerous pro-inflammatory genes. This compound, by blocking the initial ligand binding, prevents these downstream events.

IL1_Signaling_Pathway cluster_intracellular Intracellular Space IL-1 IL-1α / IL-1β IL-1R1 IL-1R1 IL-1->IL-1R1 Binds This compound This compound This compound->IL-1R1 Blocks IL-1RAcP IL-1RAcP IL-1R1->IL-1RAcP MyD88 MyD88 IL-1RAcP->MyD88 Activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPK_Pathway MAPK Pathway TRAF6->MAPK_Pathway NFkB_Pathway NF-κB Pathway TRAF6->NFkB_Pathway Inflammation Pro-inflammatory Gene Expression MAPK_Pathway->Inflammation NFkB_Pathway->Inflammation

Figure 1. Simplified IL-1 signaling pathway and the inhibitory action of this compound.

Experimental Methodologies

The determination of the binding affinity and selectivity of this compound is primarily achieved through competitive radioligand binding assays.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand (e.g., ¹²⁵I-IL-1α or ¹²⁵I-IL-1β) for binding to the target receptor.

Objective: To determine the IC50 value of this compound for the human IL-1R1, human IL-1RII, and murine IL-1R1.

Materials:

  • Cells or cell membranes expressing the receptor of interest (e.g., human IL-1R1-transfected cells).

  • Radiolabeled IL-1 (e.g., ¹²⁵I-IL-1α).

  • Unlabeled this compound.

  • Binding buffer.

  • Wash buffer.

  • Scintillation counter.

Protocol:

  • Preparation of Receptor Source: Cells expressing the target receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Assay Setup: A fixed concentration of the radiolabeled IL-1 is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the cell membranes while allowing the free radioligand to pass through.

  • Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound. The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.

Experimental_Workflow Receptor_Prep 1. Receptor Preparation (Cells/Membranes) Incubation 2. Incubation (Radioligand + this compound + Receptor) Receptor_Prep->Incubation Filtration 3. Separation (Rapid Filtration) Incubation->Filtration Washing 4. Washing Filtration->Washing Counting 5. Quantification (Scintillation Counting) Washing->Counting Analysis 6. Data Analysis (IC50 Determination) Counting->Analysis

Figure 2. Workflow for a competitive radioligand binding assay.

References

AF12198: A Potent and Species-Specific Antagonist of the Human Interleukin-1 Receptor Type 1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of AF12198's selectivity for human versus murine Interleukin-1 Receptor Type 1 (IL-1R1), supported by experimental data and detailed methodologies.

This compound is a synthetic 15-mer peptide that has demonstrated significant promise as a selective antagonist of the human IL-1R1. This high degree of selectivity is crucial for its potential therapeutic applications, as it minimizes off-target effects and ensures that its activity is directed specifically against the human form of the receptor. This guide delves into the experimental data that substantiates this selectivity and provides detailed protocols for the key assays used in its characterization.

High-Affinity Binding and Potent Functional Inhibition in Human Systems

This compound exhibits a remarkable selectivity for the human IL-1R1 over its murine counterpart. This is evident from both receptor binding assays and in vitro functional assays, which consistently show a significant disparity in potency.

Comparative Binding Affinity and Functional Inhibition

The selectivity of this compound is highlighted by its inhibitory concentration (IC50) values across different species and receptor subtypes. The peptide is a potent inhibitor of the human IL-1R1, with IC50 values in the nanomolar range. In stark contrast, its affinity for the murine IL-1R1 is significantly lower, with IC50 values in the high micromolar range, indicating a differential of over 25,000-fold.[1][2] This demonstrates a profound species-specific interaction. Furthermore, this compound shows weak affinity for the human type II IL-1 receptor, underscoring its specificity for IL-1R1.[1][2]

Functionally, this compound effectively antagonizes IL-1-induced cellular responses in human cells. It has been shown to inhibit the production of key inflammatory mediators such as Interleukin-8 (IL-8) in human dermal fibroblasts and the expression of Intercellular Adhesion Molecule-1 (ICAM-1) in human endothelial cells, with IC50 values also in the low nanomolar range.

Parameter Human IL-1R1 Murine IL-1R1 Human IL-1R Type II Reference
Binding IC50 8 nM>200 µM>6.7 µM[1][2]
Functional IC50 (IL-8 Inhibition) 25 nMNot reportedNot applicable[2]
Functional IC50 (ICAM-1 Inhibition) 9 nMNot reportedNot applicable[2]

Understanding the Mechanism: The IL-1R1 Signaling Pathway

Interleukin-1 (IL-1) signaling is a critical component of the inflammatory response. The binding of IL-1α or IL-1β to IL-1R1 initiates a cascade of intracellular events. This process begins with the recruitment of the IL-1 Receptor Accessory Protein (IL-1RAcP), forming a heterodimeric receptor complex.[3][4] This complex then recruits the adapter protein MyD88, which in turn activates the IL-1 receptor-associated kinases (IRAKs).[4][5] Subsequent signaling through TRAF6 leads to the activation of downstream pathways, most notably the NF-κB and MAPK pathways, culminating in the transcription of pro-inflammatory genes.[4][5] this compound exerts its antagonistic effect by binding to IL-1R1 and preventing the initial binding of IL-1, thereby blocking the entire downstream signaling cascade.

IL1R1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1 IL-1α / IL-1β IL1R1 IL-1R1 IL-1->IL1R1 Binds This compound This compound This compound->IL1R1 Blocks IL1RAcP IL-1RAcP IL1R1->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 Activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_pathway NF-κB Pathway TRAF6->NFkB_pathway MAPK_pathway MAPK Pathway TRAF6->MAPK_pathway Gene_Expression Pro-inflammatory Gene Expression NFkB_pathway->Gene_Expression MAPK_pathway->Gene_Expression Experimental_Workflow start Start: Candidate Antagonist (this compound) binding_assay Competitive Binding Assay start->binding_assay functional_assay In Vitro Functional Assays (Human Cells) start->functional_assay human_r1 Human IL-1R1 binding_assay->human_r1 murine_r1 Murine IL-1R1 binding_assay->murine_r1 human_r2 Human IL-1RII binding_assay->human_r2 data_analysis Data Analysis (IC50 Determination) human_r1->data_analysis murine_r1->data_analysis human_r2->data_analysis il8_assay IL-8 Production (Dermal Fibroblasts) functional_assay->il8_assay icam1_assay ICAM-1 Expression (Endothelial Cells) functional_assay->icam1_assay il8_assay->data_analysis icam1_assay->data_analysis conclusion Conclusion: High Selectivity for Human IL-1R1 data_analysis->conclusion

References

Control Experiments for AF12198 Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the selective peptide antagonist AF12198, a thorough understanding of its performance relative to other inhibitors of the Interleukin-1 (IL-1) signaling pathway is crucial. This guide provides a comparative analysis of this compound and the clinically approved IL-1 receptor antagonist, Anakinra (a recombinant form of the naturally occurring IL-1ra). The data presented is compiled from publicly available research to facilitate the design of robust control experiments.

Quantitative Performance Comparison

The following tables summarize the in vitro binding affinity and functional inhibitory activity of this compound and Anakinra against the human type I Interleukin-1 receptor (IL-1R1).

Table 1: In Vitro IL-1R1 Binding Affinity

CompoundAssay TypeTargetMetricValueReference
This compoundRadioligand Binding AssayHuman IL-1R1IC₅₀8.0 nM[1]
Anakinra (IL-1ra)Radioligand Binding AssayHuman IL-1R1IC₅₀4.0 nM[1]
Anakinra (IL-1ra)Human IL-1R1IC₅₀~1.6 nM[2]
Anakinra (IL-1ra)Surface Plasmon ResonanceHuman IL-1R1K_d_0.33 nM

Table 2: In Vitro Functional Inhibition

CompoundAssayCell LineReadoutMetricValueReference
This compoundIL-1 Induced IL-8 ProductionHuman Dermal FibroblastsIL-8 SecretionIC₅₀25 nM[1][3]
This compoundIL-1 Induced ICAM-1 ExpressionHuman Endothelial CellsICAM-1 ExpressionIC₅₀9 nM[1][3]

Signaling Pathways and Experimental Workflows

To contextualize the experimental data, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating antagonist efficacy.

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IL1 IL-1α / IL-1β IL1R1 IL-1R1 IL1->IL1R1 Binds This compound This compound This compound->IL1R1 Blocks Anakinra Anakinra (IL-1ra) Anakinra->IL1R1 Blocks IL1RAcP IL-1RAcP IL1R1->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_AP1 NF-κB / AP-1 TRAF6->NFkB_AP1 Inflammation Inflammatory Gene Expression (IL-6, IL-8, ICAM-1) NFkB_AP1->Inflammation

Caption: IL-1 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Human Dermal Fibroblasts or Endothelial Cells Starve Serum Starve Cells Seed_Cells->Starve Pretreat Pre-treat with this compound or Anakinra Starve->Pretreat Stimulate Stimulate with IL-1β Pretreat->Stimulate Collect_Supernatant Collect Supernatant (for IL-8) Stimulate->Collect_Supernatant Fix_Cells Fix Cells (for ICAM-1) Stimulate->Fix_Cells ELISA Perform ELISA Collect_Supernatant->ELISA Fix_Cells->ELISA Analyze Analyze Data (IC₅₀ determination) ELISA->Analyze

Caption: In Vitro Antagonist Efficacy Workflow.

Experimental Protocols

Detailed methodologies are provided below for key in vitro experiments to assess the efficacy of IL-1 receptor antagonists.

Competitive Radioligand Binding Assay for IL-1R1

Objective: To determine the binding affinity (IC₅₀) of this compound and control compounds to the human type I IL-1 receptor.

Materials:

  • Human IL-1R1 expressing cells (e.g., CHO-K1 cells stably transfected with human IL-1R1)

  • [¹²⁵I]-IL-1α (Radioligand)

  • This compound and Anakinra (Test compounds)

  • Binding Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold PBS)

  • 96-well microplates

  • Scintillation counter

Protocol:

  • Prepare cell membranes from IL-1R1 expressing cells.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of unlabeled competitor (this compound or Anakinra at various concentrations), and 50 µL of [¹²⁵I]-IL-1α (at a fixed concentration, e.g., 0.1 nM).

  • Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing a predetermined amount of protein, e.g., 20 µg).

  • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours) with gentle agitation.

  • Terminate the binding by rapid filtration through a glass fiber filter (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled IL-1α (e.g., 1 µM).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC₅₀ value is determined by non-linear regression analysis of the competition binding data.

IL-1 Induced IL-8 Production ELISA in Human Dermal Fibroblasts

Objective: To quantify the inhibitory effect of this compound on IL-1-induced IL-8 secretion.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human IL-1β

  • This compound and Anakinra

  • Human IL-8 ELISA kit

  • 96-well cell culture plates

Protocol:

  • Seed HDFs into 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Wash the cells with serum-free medium and then incubate in serum-free medium for 24 hours.

  • Pre-incubate the cells with varying concentrations of this compound or Anakinra for 1 hour.

  • Stimulate the cells with recombinant human IL-1β (e.g., 1 ng/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.

  • Plot the IL-8 concentration against the antagonist concentration and determine the IC₅₀ value using non-linear regression.

IL-1 Induced ICAM-1 Expression In-Cell ELISA in Human Endothelial Cells

Objective: To measure the inhibition of IL-1-induced ICAM-1 expression on the cell surface.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Recombinant human IL-1β

  • This compound and Anakinra

  • Primary antibody against human ICAM-1

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • 96-well cell culture plates (clear bottom)

Protocol:

  • Seed HUVECs into 96-well plates and grow to confluence.

  • Pre-treat the cells with different concentrations of this compound or Anakinra for 1 hour.

  • Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 18-24 hours.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature.

  • Wash the cells and block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Incubate the cells with a primary antibody against human ICAM-1 for 1-2 hours at room temperature.

  • Wash the cells and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Wash the cells and add TMB substrate. Incubate until a blue color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Normalize the absorbance values to a cell staining dye (e.g., Janus Green) to account for cell number variations.

  • Calculate the IC₅₀ value from the dose-response curve.

In Vivo Efficacy and Future Directions

In vivo studies have demonstrated the activity of this compound in cynomolgus monkeys, where intravenous infusion blocked the ex vivo IL-1 induction of IL-6[3]. Anakinra has been extensively studied in various animal models of inflammatory diseases, including collagen-induced arthritis in rodents, where it has shown to reduce disease severity[4].

This guide provides a framework for designing and interpreting control experiments for this compound research. By comparing its performance against a well-characterized antagonist like Anakinra, researchers can gain a deeper understanding of this compound's pharmacological profile and its potential as a therapeutic agent.

References

Comparative Analysis of AF12198: A Novel IL-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of AF12198, a novel peptide-based antagonist of the human type I interleukin-1 receptor (IL-1R1), against other prominent IL-1 inhibitors. The information presented herein is intended to support research and development efforts in the field of inflammatory diseases.

Executive Summary

Interleukin-1 (IL-1) is a key pro-inflammatory cytokine implicated in a wide range of diseases. Consequently, targeting the IL-1 signaling pathway has been a significant focus of drug development. This guide evaluates the performance of this compound in comparison to established IL-1 inhibitors: Anakinra, a recombinant IL-1 receptor antagonist; Rilonacept, an IL-1 cytokine trap; and Canakinumab, a monoclonal antibody targeting IL-1β. The comparative data highlights differences in their mechanisms of action, binding affinities, and inhibitory concentrations.

Data Presentation: Quantitative Comparison of IL-1 Antagonists

The following tables summarize the key quantitative data for this compound and its comparators. This data provides a basis for evaluating the relative potency and selectivity of these molecules.

Molecule Mechanism of Action Target Binding Affinity (Kd) IC50
This compound Peptide AntagonistHuman IL-1R1Not explicitly found9 nM (IL-1-induced ICAM-1 expression); 25 nM (IL-1-induced IL-8 production)
Anakinra Recombinant IL-1 Receptor AntagonistIL-1R1Not explicitly foundNot explicitly found for direct binding, acts as a competitive inhibitor.[1]
Rilonacept Dimeric Fusion Protein (IL-1 Trap)IL-1α and IL-1β1.4 pM (for IL-1α), 0.5 pM (for IL-1β)[2]~2 pM (for IL-1β in an IL-6 secretion assay)
Canakinumab Monoclonal AntibodyIL-1β~35-40 pM[3]43.6 ± 5.5 pM (neutralization of human recombinant IL-1β); 0.126 - 0.264 nM (inhibition of IL-1β-induced IL-6 production)[3]

Table 1: Comparative quantitative data of this compound and other IL-1 inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on commonly used methods in the field and can be adapted for specific laboratory conditions.

Inhibition of IL-1-Induced IL-8 Production in Human Dermal Fibroblasts

This assay is used to determine the potency of an antagonist in inhibiting the downstream effects of IL-1 signaling, specifically the production of the chemokine IL-8.

1. Cell Culture:

  • Human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, HDFs are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

2. Assay Procedure:

  • The culture medium is replaced with fresh, serum-free DMEM.

  • Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for 1 hour at 37°C.

  • Recombinant human IL-1β is then added to the wells at a final concentration of 1 ng/mL to stimulate IL-8 production.

  • The plates are incubated for 24 hours at 37°C.

3. Data Analysis:

  • After incubation, the cell culture supernatants are collected.

  • The concentration of IL-8 in the supernatants is quantified using a commercially available ELISA kit, following the manufacturer's instructions.

  • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition of IL-8 production against the logarithm of the antagonist concentration and fitting the data to a four-parameter logistic curve.

Inhibition of IL-1-Induced ICAM-1 Expression in Human Umbilical Vein Endothelial Cells (HUVECs)

This assay assesses the ability of an antagonist to block the IL-1-mediated upregulation of the adhesion molecule ICAM-1 on the surface of endothelial cells.

1. Cell Culture:

  • HUVECs are cultured in Endothelial Cell Growth Medium (EGM-2) supplemented with the provided growth factors.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, HUVECs are seeded in 24-well plates at a density of 5 x 10^4 cells/well and grown to confluence.

2. Assay Procedure:

  • The culture medium is replaced with fresh EGM-2.

  • Cells are pre-incubated with varying concentrations of the antagonist for 1 hour at 37°C.

  • Recombinant human IL-1β is added to the wells at a final concentration of 10 ng/mL to induce ICAM-1 expression.[4]

  • The plates are incubated for 18-24 hours at 37°C.[5]

3. Data Analysis:

  • ICAM-1 expression can be quantified by several methods:

    • Cell-based ELISA: Cells are fixed and incubated with a primary antibody against ICAM-1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is developed with a substrate and measured using a plate reader.

    • Flow Cytometry: Cells are detached, stained with a fluorescently labeled anti-ICAM-1 antibody, and analyzed by flow cytometry to determine the mean fluorescence intensity.

  • The IC50 value is determined by plotting the percentage of inhibition of ICAM-1 expression against the logarithm of the antagonist concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate the IL-1 signaling pathway and the points of intervention for the discussed antagonists, as well as a typical experimental workflow.

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling IL-1β IL-1β IL-1R1 IL-1R1 IL-1β->IL-1R1 IL-1α IL-1α IL-1α->IL-1R1 This compound This compound This compound->IL-1R1 Blocks Binding Anakinra Anakinra Anakinra->IL-1R1 Competitive Antagonist Rilonacept Rilonacept Rilonacept->IL-1β Traps IL-1β Rilonacept->IL-1α Canakinumab Canakinumab Canakinumab->IL-1β Neutralizes IL-1β IL-1RAcP IL-1RAcP IL-1R1->IL-1RAcP Recruitment MyD88 MyD88 IL-1RAcP->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 NF-κB NF-κB TAK1->NF-κB MAPKs MAPKs TAK1->MAPKs Gene Expression Gene Expression NF-κB->Gene Expression MAPKs->Gene Expression

Caption: IL-1 signaling pathway and antagonist intervention points.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Culture_Cells Culture HDF or HUVEC Seed_Plates Seed cells in plates Culture_Cells->Seed_Plates Pre_incubation Pre-incubate with Antagonist (e.g., this compound) Seed_Plates->Pre_incubation Stimulation Stimulate with IL-1β Pre_incubation->Stimulation Incubate Incubate for 24 hours (IL-8) or 18-24 hours (ICAM-1) Stimulation->Incubate Collect_Supernatant Collect Supernatant (for IL-8) Incubate->Collect_Supernatant Fix_Stain Fix and Stain Cells (for ICAM-1) Incubate->Fix_Stain ELISA ELISA for IL-8 Collect_Supernatant->ELISA Flow_Cytometry Flow Cytometry or Cell-based ELISA for ICAM-1 Fix_Stain->Flow_Cytometry

Caption: General experimental workflow for antagonist testing.

References

Safety Operating Guide

Proper Disposal Procedures for AF12198: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like AF12198 are paramount to ensuring a secure and compliant laboratory environment. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides a comprehensive framework for its proper disposal based on general best practices for peptide-based research compounds and laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its properties. This compound is a potent and selective peptide antagonist for the human type I interleukin-1 receptor (IL1-R1).[1][2] As with any research chemical, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

Storage: this compound should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is recommended to store it in a sealed container, away from moisture and light.[1]

This compound Data Summary

The following table summarizes the available quantitative data for this compound.

PropertyValue
Molecular Weight 1895.14 g/mol
Formula C₉₆H₁₂₃N₁₉O₂₂
Purity ≥95%
Solubility Soluble to 1 mg/mL in 10% ethanol/PBS
IC₅₀ (IL1-R1) 8 nM
IC₅₀ (IL-1 induced IL-8 production) 25 nM
IC₅₀ (IL-1 induced ICAM-1 expression) 9 nM

Step-by-Step Disposal Procedures

The following procedures are based on general guidelines for the disposal of non-hazardous peptide and chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific protocols and to ensure compliance with local, state, and federal regulations.

  • Waste Identification and Segregation:

    • Solid Waste: Unused or expired solid this compound, as well as contaminated items such as gloves, weigh boats, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound, including unused experimental solutions and rinsing from contaminated glassware, should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless approved by your EHS office.

    • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Decontamination of Labware:

    • Glassware and other reusable lab equipment that have come into contact with this compound should be decontaminated. A common procedure involves rinsing with a suitable solvent (such as 10% ethanol, given its solubility), followed by washing with a laboratory detergent and copious amounts of water. The initial solvent rinse should be collected as hazardous liquid waste.

  • Waste Inactivation (Optional and to be performed with caution):

    • For some peptide compounds, chemical inactivation may be an option prior to disposal. This could involve treatment with a strong acid or base to hydrolyze the peptide bonds. However, without specific data on the reactivity of this compound, this is not recommended without consulting a qualified chemist and your EHS office. Inappropriate inactivation methods can produce more hazardous byproducts.

  • Packaging and Labeling:

    • All waste containers must be securely sealed and clearly labeled with the contents, including the name "this compound" and any solvents present. Use your institution's official hazardous waste tags.

  • Disposal Request:

    • Once the waste containers are full, follow your institution's procedures to request a pickup from the EHS office or their designated hazardous waste contractor.

Visualizing Key Processes

To further aid in the understanding of this compound's context and handling, the following diagrams illustrate its mechanism of action and a typical experimental workflow.

G cluster_cell Cell Membrane IL-1R1 IL-1R1 IL-1RAcP IL-1RAcP IL-1R1->IL-1RAcP Recruits MyD88 MyD88 IL-1RAcP->MyD88 Activates IL-1β IL-1β IL-1β->IL-1R1 Binds This compound This compound This compound->IL-1R1 Blocks IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF-κB Pathway NF-κB Pathway TRAF6->NF-κB Pathway MAPK Pathway MAPK Pathway TRAF6->MAPK Pathway Inflammatory Gene Expression Inflammatory Gene Expression NF-κB Pathway->Inflammatory Gene Expression MAPK Pathway->Inflammatory Gene Expression

Caption: IL-1 Signaling Pathway Inhibition by this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute this compound in appropriate solvent Incubate_this compound Pre-incubate cells with this compound Reconstitute->Incubate_this compound Prepare_Cells Prepare target cells (e.g., human dermal fibroblasts) Prepare_Cells->Incubate_this compound Reagents Prepare assay reagents (e.g., IL-1β, detection antibodies) Stimulate Stimulate cells with IL-1β Reagents->Stimulate Incubate_this compound->Stimulate Incubate_Time Incubate for a defined time period Stimulate->Incubate_Time Collect_Supernatant Collect cell supernatant or lyse cells Incubate_Time->Collect_Supernatant Assay Perform assay (e.g., ELISA for IL-8) Collect_Supernatant->Assay Data_Analysis Analyze data and determine IC₅₀ Assay->Data_Analysis

Caption: In Vitro Experimental Workflow for this compound.

By adhering to these general guidelines and consulting with your institution's safety experts, you can ensure the responsible and safe disposal of this compound and contribute to a secure research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling AF12198

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of AF12198, a potent, selective peptide antagonist of the human type I interleukin-1 receptor (IL1-R1). Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research. This guide offers procedural, step-by-step instructions to directly address operational questions, from initial handling to final disposal.

Immediate Safety and Handling Precautions

This compound is a bioactive peptide that requires careful handling to minimize exposure and prevent contamination. The following table summarizes the key safety information derived from the Safety Data Sheet (SDS).

Hazard Category Description Precautionary Statements
Acute Oral Toxicity Category 4: Harmful if swallowed.[1]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1]
Hazardous to the Aquatic Environment (Chronic) Category 1: Very toxic to aquatic life with long lasting effects.[1]P273: Avoid release to the environment. P391: Collect spillage.[1]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE when handling this compound.

PPE Component Specification Rationale
Gloves Nitrile or other chemically resistant gloves. Double gloving is recommended.Prevents skin contact with the peptide.
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes or aerosols.
Lab Coat Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use a certified respirator if working with the solid form or if aerosolization is possible.Prevents inhalation of the peptide powder.

Operational Plan: From Receipt to Use

Proper handling procedures are essential to maintain the quality of this compound and ensure the reproducibility of experimental results.

Receiving and Storage

Upon receipt, visually inspect the container for any damage. This compound is typically shipped as a lyophilized powder.

Storage Condition Temperature Duration Additional Notes
Lyophilized Powder -20°CSeveral yearsStore in a tightly sealed container, protected from light.[2]
Stock Solution -20°C or -80°CUp to 1 month at -20°C; up to 6 months at -80°CAliquot to avoid repeated freeze-thaw cycles.[2]
Reconstitution and Preparation of Stock Solutions

Reconstitute the lyophilized peptide in a sterile, appropriate solvent. For many in vitro experiments, a common solvent is sterile distilled water or a buffer solution.

Example Reconstitution Protocol:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Add the calculated volume of sterile solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Gently vortex or swirl the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Experimental Protocols

This compound has been shown to inhibit IL-1-induced cellular responses. The following are detailed methodologies for key in vitro experiments.

Inhibition of IL-1-Induced IL-8 Production in Human Dermal Fibroblasts

This assay measures the ability of this compound to block the production of the pro-inflammatory chemokine IL-8 in response to IL-1 stimulation.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant Human IL-1α or IL-1β

  • This compound stock solution

  • IL-8 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed HDFs into a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1 hour.

  • Add IL-1α or IL-1β to the wells at a final concentration of 10 ng/mL.

  • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Collect the cell culture supernatants.

  • Quantify the concentration of IL-8 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Calculate the IC50 value for this compound, which is the concentration that inhibits 50% of the IL-1-induced IL-8 production.

Inhibition of IL-1-Induced ICAM-1 Expression in Human Umbilical Vein Endothelial Cells (HUVECs)

This assay assesses the effect of this compound on the expression of the adhesion molecule ICAM-1 on the surface of endothelial cells following IL-1 stimulation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Recombinant Human IL-1β

  • This compound stock solution

  • Anti-human ICAM-1 primary antibody

  • Fluorescently labeled secondary antibody

  • Flow cytometer or plate reader for cell-based ELISA

  • 24-well cell culture plates

Procedure:

  • Seed HUVECs into a 24-well plate and grow to confluence.

  • Pre-incubate the cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with IL-1β (e.g., 1 ng/mL) for 6-24 hours.

  • Wash the cells with PBS.

  • For flow cytometry, detach the cells and incubate with an anti-human ICAM-1 antibody, followed by a fluorescently labeled secondary antibody. Analyze the cells on a flow cytometer.

  • For a cell-based ELISA, fix the cells and incubate with the primary and a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a substrate and measure the absorbance.

  • Determine the concentration of this compound that results in a 50% reduction in ICAM-1 expression (IC50).

Visualizing Key Processes

To aid in understanding the experimental and safety procedures, the following diagrams illustrate the key workflows and the biological pathway targeted by this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis reconstitute Reconstitute this compound pre_incubate Pre-incubate cells with this compound reconstitute->pre_incubate prepare_cells Prepare Cell Cultures (HDFs or HUVECs) prepare_cells->pre_incubate stimulate Stimulate with IL-1 pre_incubate->stimulate collect_supernatant Collect Supernatant (IL-8 Assay) stimulate->collect_supernatant analyze_cells Analyze Cells (ICAM-1 Assay) stimulate->analyze_cells elisa Perform ELISA collect_supernatant->elisa flow_cytometry Perform Flow Cytometry / Cell-based ELISA analyze_cells->flow_cytometry

Caption: Experimental workflow for assessing this compound activity.

signaling_pathway IL1 IL-1 IL1R1 IL-1R1 IL1->IL1R1 This compound This compound This compound->IL1R1 Inhibition MyD88 MyD88 IL1R1->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Activation TRAF6->NFkB MAPK MAPK Activation TRAF6->MAPK Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-8, ICAM-1) NFkB->Gene_Expression MAPK->Gene_Expression

Caption: this compound inhibits the IL-1 signaling pathway.[3][4][5][6]

Disposal Plan

Proper disposal of this compound and all associated materials is crucial to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.

Waste Segregation

All materials that have come into contact with this compound must be considered hazardous waste.

Waste Type Disposal Container
Solid Waste (Gloves, pipette tips, vials)Labeled hazardous waste container.
Liquid Waste (Unused stock solutions, cell culture media)Labeled hazardous liquid waste container.
Sharps (Needles, syringes)Puncture-resistant sharps container labeled as hazardous waste.
Disposal Procedure
  • Consult Institutional Policy: Always follow your institution's specific guidelines for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for clarification.

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Collection: Arrange for the collection of the hazardous waste by your institution's EHS or a licensed waste disposal contractor.

  • Documentation: Maintain a record of the disposal, including the date, quantity, and method of disposal.

disposal_plan start Generate this compound Waste segregate Segregate Waste (Solid, Liquid, Sharps) start->segregate label_waste Label Containers 'Hazardous Waste - this compound' segregate->label_waste contact_ehs Contact Environmental Health & Safety (EHS) label_waste->contact_ehs collection Arrange for Waste Collection contact_ehs->collection document Document Disposal collection->document

Caption: Logical flow for the safe disposal of this compound waste.

By adhering to these comprehensive guidelines, researchers can confidently and safely incorporate this compound into their experimental workflows, contributing to the advancement of scientific knowledge while prioritizing a secure and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.